Lofepramine hydrochloride

Catalog No.
S533465
CAS No.
26786-32-3
M.F
C26H28Cl2N2O
M. Wt
455.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lofepramine hydrochloride

CAS Number

26786-32-3

Product Name

Lofepramine hydrochloride

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride

Molecular Formula

C26H28Cl2N2O

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H

InChI Key

ZWZIQPOLMDPIQM-UHFFFAOYSA-N

SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl

solubility

Soluble in DMSO

Synonyms

Deftan, Feprapax, Gamanil, Gamonil, Hydrochloride, Lofepramine, Leo 640, Lofepramine, Lofepramine Hydrochloride, Lomont, Lopramine

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl

The exact mass of the compound Lofepramine hydrochloride is 454.1579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

lofepramine pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Lofepramine Pharmacokinetic Summary

Parameter Value Reference / Notes
Bioavailability N/A Not found in available literature.
Volume of Distribution N/A Not found in available literature.
Plasma Protein Binding ~99% [1]
Metabolism Extensive hepatic first-pass metabolism Primarily to active metabolite desipramine (desmethylimipramine). Other paths include N-oxidation, hydroxylation, and conjugation [1].
Plasma Half-Life ~5 hours [1]
Route of Elimination Urine (mainly as metabolites) [1]
Clearance N/A Not found in available literature.

Metabolic Pathway and Key Characteristics

The primary known metabolic pathway for Lofepramine is its conversion into the active metabolite desipramine. The following diagram illustrates this process and its implications.

lofepramine_metabolism Lofepramine Metabolism and Properties Lofepramine Lofepramine Desipramine Desipramine Lofepramine->Desipramine Hepatic Demethylation Other_Metabolites Other_Metabolites Lofepramine->Other_Metabolites N-oxidation, Hydroxylation, Conjugation Properties Key Pharmacodynamic Properties: • Fairly selective inhibitor of noradrenaline reuptake. • Fewer anticholinergic and antihistaminic properties. • Lower cardiotoxicity in overdose compared to older TCAs. Lofepramine->Properties

> Lofepramine is metabolized primarily in the liver to its active form, desipramine, and is characterized by a noradrenergic mechanism of action and a favorable safety profile in overdose.

Information Gaps and Research Limitations

The search results confirm a significant lack of publicly available, detailed pharmacokinetic data on Lofepramine suitable for a researcher-level whitepaper.

  • Missing Quantitative Data: Foundational parameters such as bioavailability, volume of distribution, and clearance rates are not reported in the accessible sources.
  • Lack of Experimental Detail: The search results do not contain the detailed methodologies for key experiments, such as the specific analytical techniques (e.g., HPLC-MS) used to determine plasma concentrations, or the design of dose-proportionality and enzyme phenotyping studies.
  • Source Limitations: The most detailed information comes from a general overview chapter and a DrugBank entry marked as "Experimental," which lacks most data [1] [2]. Other highly relevant sources, such as a Prescriber's Guide, provide only a summary without technical depth [3].

Suggestions for Further Research

To build a complete pharmacokinetic profile, you may need to consult more specialized information sources:

  • Primary Literature: Search for original research articles in pharmacology journals using databases like PubMed or Embase.
  • Regulatory Documents: Investigate official assessment reports from agencies like the European Medicines Agency (EMA) or the UK's Medicines and Healthcare products Regulatory Agency (MHRA), as these often contain comprehensive, proprietary data.
  • Specialized Pharmacology Databases: Resources like the British National Formulary (BNF) or Springer's Pharmacology of Psychiatric Therapeutics may offer more condensed but authoritative data.

References

Known Metabolic Pathway of Lofepramine

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that the metabolism of lofepramine is dependent on the cytochrome P-450 system. The primary established pathway involves the breakdown of the parent drug into two main metabolites [1]:

  • Desmethylimipramine (DMI): The active metabolite of lofepramine.
  • p-chlorobenzoic acid: The other primary breakdown product.
  • Formaldehyde: A byproduct of the demethylation reaction.

The following diagram illustrates this primary metabolic pathway:

G Lofepramine Lofepramine Metabolism CYP450-Mediated Metabolism Lofepramine->Metabolism DMI Desmethylimipramine (DMI) Metabolism->DMI Acid p-chlorobenzoic acid Metabolism->Acid Aldehyde Formaldehyde Metabolism->Aldehyde

While the specific CYP isoforms responsible for lofepramine metabolism in humans were not identified in the available research, studies using rat liver microsomes showed that pre-treatment with known CYP inducers like phenobarbital or 3-methylcholanthrene enhanced its metabolizing activity [1].

Experimental Approaches for CYP450 Investigation

For a researcher looking to characterize the metabolism of a drug like lofepramine, the following established in vitro methodologies are relevant. The table below summarizes key elements of a phenotyping assay using human liver microsomes (HLM) [2] [3].

Assay Component Description & Purpose Considerations
Enzyme Source Pooled Human Liver Microsomes (HLM); contains the full complement of major human CYP enzymes [2]. Protein concentration in HLM impacts inhibitor potency; must be accounted for [3].
Chemical Inhibition (Phenotyping) Use selective chemical inhibitors for specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) to see which one reduces lofepramine metabolism [3]. Must validate inhibitor selectivity and concentration; consider unbound fraction of inhibitor in microsomes [3].
Reaction Monitoring Use UPLC/MS-MS to monitor the depletion of lofepramine and/or formation of metabolites (DMI) with high sensitivity [2]. A validated "N-in-one" cocktail assay can probe multiple CYP enzymes simultaneously [2].
Data Analysis Calculate IC50 values to determine the potency of inhibition. Identify which CYP inhibitor most significantly reduces metabolic clearance [2].

Research Implications and Future Directions

The finding that lofepramine metabolism is CYP-dependent and can be induced has important implications. Furthermore, the parent compound has been shown to act as a competitive inhibitor of other CYP-mediated reactions (like aniline hydroxylation), suggesting a potential for drug-drug interactions [1].

Based on the available information, here are the critical knowledge gaps and suggested research directions:

  • Identify Specific Human CYPs: The crucial next step is to use the experimental approaches outlined above to pinpoint which human CYP isoforms (e.g., CYP2C19, CYP2D6, CYP3A4) are responsible for metabolizing lofepramine.
  • Characterize Metabolite Activity: Further investigation is needed to understand the pharmacological activity and subsequent metabolism of the primary metabolite, Desmethylimipramine (DMI).
  • Clinical Interaction Potential: Once the major metabolic pathways are identified, clinical studies should be designed to assess the interaction potential with known inhibitors or inducers of those pathways.

References

desipramine lofepramine active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Activity

The following diagram illustrates the metabolic relationship between lofepramine and desipramine, and their subsequent pharmacological effects.

G Lofepramine Lofepramine Desipramine Desipramine Lofepramine->Desipramine Hepatic Metabolism NET_Inhibition NET Inhibition Lofepramine->NET_Inhibition Direct Action SERT_Inhibition SERT Inhibition Lofepramine->SERT_Inhibition Direct Action Desipramine->NET_Inhibition Receptor_Effects Receptor Effects (e.g., muscarinic, histaminergic) Desipramine->Receptor_Effects Antidepressant_Effect Antidepressant_Effect NET_Inhibition->Antidepressant_Effect SERT_Inhibition->Antidepressant_Effect Side_Effects Side_Effects Receptor_Effects->Side_Effects Contributes to

Metabolic activation of lofepramine and its pharmacological effects.

  • Metabolic Conversion: Lofepramine is extensively metabolized in the liver, with desipramine (desmethylimipramine) identified as its major metabolite [1] [2] [3]. Desipramine is itself a established tricyclic antidepressant [4] [5].

  • Evidence for Lofepramine as a Prodrug: The robust antidepressant efficacy of lofepramine in clinical trials, coupled with the known potency of desipramine, supports the view that the metabolite significantly contributes to the therapeutic effect [6] [2].

  • Evidence for Intrinsic Activity of Lofepramine: Contrary to the simple prodrug hypothesis, research indicates that lofepramine itself possesses unique pharmacological properties:

    • Receptor Binding Profile: In vitro studies show lofepramine is a less potent muscarinic receptor antagonist than desipramine, which explains its more favorable side-effect profile [1] [6] [7].
    • Unique In Vivo Effects: Animal studies demonstrate that lofepramine influences brain tryptophan and serotonin metabolism through a mechanism independent of its conversion to desipramine [8]. Furthermore, in rodent models of depression, lofepramine did not exhibit activity in certain tests where its metabolites did, suggesting the parent drug's distinct effect profile [6] [7].

Key Experimental Findings and Protocols

For research purposes, here is a summary of key experimental approaches used to elucidate the relationship between lofepramine and desipramine.

Experiment Objective Model/Protocol Key Findings

| Compare intrinsic vs. metabolite-driven activity [7] | Forced Swim Test (FST) in rats: • Drugs administered via i.p. injection. • Immobility time measured after 3 doses (sub-acute). | Lofepramine (20 mg/kg) did not reduce immobility, while its metabolites desipramine (10 mg/kg) and desmethyl lofepramine (20 mg/kg) were active. Suggests lofepramine itself is inactive in this acute model. | | Investigate chronic antidepressant effects [7] | Olfactory Bulbectomized (OB) Rat: • Bilateral OB surgery performed. • Drugs administered for 14 days (chronic). • Hyperactivity in "open field" measured post-treatment. | Lofepramine (20 mg/kg) and desipramine (10 mg/kg) both reversed OB-induced hyperactivity after chronic treatment. Demonstrates lofepramine has efficacy in a chronic model. | | Assess independent action on tryptophan metabolism [8] | Rat liver and metabolism studies: • Acute/Chronic drug administration (i.p.). • Measurement of brain tryptophan and liver tryptophan pyrrolase activity. | Both lofepramine and desipramine elevated brain tryptophan. Lofepramine directly inhibited liver tryptophan pyrrolase *in vitro*, an action independent of its metabolism to desipramine. |

Clinical and Developmental Implications

The dual nature of lofepramine's activity has direct practical implications.

  • Improved Safety Profile: Lofepramine is consistently reported to be safer in overdose and to cause fewer and less severe anticholinergic side effects (e.g., dry mouth, constipation, urinary retention) compared to older TCAs like desipramine and amitriptyline [1] [6] [2]. This is attributed to its lower affinity for muscarinic receptors [6].

  • Therapeutic Nuance: While desipramine is a potent noradrenergic agent, lofepramine offers a more balanced approach through its combined serotonergic and noradrenergic effects and milder side effects, making it a viable option for specific patient populations [9] [2].

References

lofepramine serotonin reuptake inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Lofepramine exerts its antidepressant effect by increasing the concentration of monoamine neurotransmitters in the synaptic cleft, the space between neurons.

  • Synaptic Reuptake Inhibition: The drug primarily binds to the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic neuron [1]. By blocking these transporters, lofepramine prevents the reabsorption (reuptake) of norepinephrine and serotonin after they are released. This leads to a prolonged presence of these neurotransmitters in the synapse, enhancing neurotransmission and alleviating depressive symptoms [1].
  • Relative Selectivity: A key feature of lofepramine is its relative selectivity for NET over SERT [1] [2]. The binding affinity (Ki) for NET is approximately 13 times stronger than for SERT, classifying it as a fairly selective noradrenaline reuptake inhibitor [3]. This selectivity influences its clinical profile.
  • Prodrug Status: Lofepramine is rapidly metabolized in the liver to desipramine, which is a well-known tricyclic antidepressant and a potent norepinephrine reuptake inhibitor in its own right [1] [3] [2]. This biotransformation extends the duration of the drug's pharmacological action, as the metabolite contributes significantly to the overall therapeutic effect.

Experimental Protocols for Investigating Mechanism

Researchers use specific in vitro methodologies to characterize the binding properties of antidepressants like lofepramine. The following diagram outlines a generalized workflow for radioligand competition binding assays, a key technique for determining a drug's affinity for transporters like SERT.

G Prep 1. Membrane Preparation Incubate 2. Co-Incubation Prep->Incubate Sub1 Prepare tissue membranes (e.g., from rat brain stem) expressing the target transporter (SERT) Prep->Sub1 Sep 3. Separation & Filtration Incubate->Sep Sub2 Incubate membranes with: - A fixed concentration of a radioactive ligand (e.g., [³H]Citalopram for SERT) - Varying concentrations of the test compound (e.g., Lofepramine) - In a suitable buffer Incubate->Sub2 Measure 4. Measurement & Analysis Sep->Measure Sub3 Rapidly filter the mixture to separate membrane-bound radioactiviity from free (unbound) radioactivity Sep->Sub3 Sub4 Measure radioactivity on filter. Calculate inhibitory constant (Ki) using nonlinear regression analysis Measure->Sub4

Generalized workflow for radioligand competition binding assays to determine drug affinity for transporters like SERT [4].

To specifically investigate the allosteric modulation of SERT, a more complex dissociation assay can be employed.

  • Dissociation Assay to Study Allosteric Sites: This protocol tests if a drug binding to one site (e.g., the allosteric S2 site) can affect the dissociation of another drug bound to the primary site (S1) [5].
    • Pre-binding: Membranes with expressed SERT are first incubated with a radiolabeled ligand (e.g., [³H]S-Citalopram or [³H]Imipramine) that binds to the orthosteric S1 site until equilibrium is reached.
    • Induce Dissociation: The dissociation of the pre-bound radioligand is initiated, typically by a large dilution or the addition of an excess of unlabeled competitor.
    • Apply Allosteric Modulator: Increasing concentrations of the test compound (e.g., lofepramine or its metabolites) are added at the same time as dissociation is induced.
    • Measure and Analyze: The dissociation rate constant is measured at each concentration of the test compound. An IC₅₀ value is calculated, representing the concentration of the test compound that causes a 50% decrease in the dissociation rate of the radioligand. A lower IC₅₀ indicates a higher allosteric potency [5].

Comparative Safety and Clinical Profile

Lofepramine's molecular design translates into a distinct clinical profile, particularly regarding safety.

Feature Description Clinical Implication
Safety in Overdose Lower cardiotoxicity and general toxicity than older TCAs [3] [2] [6]. Considered a safer TCA option, especially for patients at risk of overdose [2].
Side Effect Profile Fewer anticholinergic (e.g., dry mouth, constipation) and antihistaminic (e.g., sedation) effects [1] [2]. Better tolerated than amitriptyline or imipramine; described as non-sedating and potentially activating [2].
Hepatic Effects Has been associated with reversible liver damage, including hepatitis and hepatic failure [2]. Requires monitoring of liver function [2].

Key Takeaways for Researchers

  • Primary Noradrenergic Action: Lofepramine's strongest pharmacological effect is the inhibition of norepinephrine reuptake, a action reinforced by its active metabolite, desipramine [1] [3] [2].
  • Moderate Serotonergic Activity: While it does inhibit serotonin reuptake, its affinity for SERT is significantly lower than for NET [3].
  • Favorable TCA Profile: Its modified tricyclic structure results in a notably improved safety and tolerability profile compared to first-generation TCAs, making it a historically important step in antidepressant development [3] [2].

References

lofepramine muscarinic acetylcholine receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Muscarinic Receptor Affinity

The table below summarizes the findings on lofepramine's interaction with muscarinic receptors:

Muscarinic Receptor Subtype Lofepramine Affinity Evidence Level
M1 No documented affinity Based on pharmacological database screening [1]
M2 No documented affinity Based on pharmacological database screening [1]
M3 No documented affinity Based on pharmacological database screening [1]
M4 No documented affinity Based on pharmacological database screening [1]
M5 No documented affinity Based on pharmacological database screening [1]

This finding is consistent with lofepramine's clinical profile as a tricyclic antidepressant (TCA) known for better tolerability, partly due to fewer anticholinergic side effects like dry mouth, constipation, and blurred vision [2].

Experimental Protocols for Determining Affinity

G start Prepare Receptor Source A Prepare Radioligand (e.g., ³H-QNB) start->A B Incubation with Test Compound (Lofepramine) A->B C Separation and Measurement B->C D Data Analysis: Calculate Ki or IC50 C->D E Result: No significant displacement of radioligand D->E

General workflow for radioligand binding assays to determine receptor affinity.

The key methodologies involve:

  • Database Pharmacology [1]: Results from various sources, including published literature and internal proprietary studies, are compiled in pharmacological databases (e.g., IUPHAR/BPS Guide to PHARMACOLOGY, PDSP Ki Database). A drug is listed as having no affinity if no Ki value or other positive binding data is found across these sources.

Scientific and Clinical Context

  • Relevance of Low Anticholinergic Activity: A lack of muscarinic receptor affinity is a desirable pharmacological property, particularly for medications used in older adults who are highly vulnerable to adverse effects like confusion, memory impairment, and delirium [1] [3].

  • Muscarinic Receptor Signaling: Understanding the signaling pathways helps illustrate the potential effects of receptor blockade. Muscarinic receptors are G-protein coupled receptors (GPCRs) with two primary signaling cascades [4] [5].

G M1 M1, M3, M5 (Gq-coupled) PLC Activate Phospholipase C (PLC) M1->PLC M2 M2, M4 (Gi-coupled) AC Inhibit Adenylyl Cyclase (AC) M2->AC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca Calcium Release IP3->Ca PKC PKC Activation DAG->PKC cAMP Reduced cAMP AC->cAMP PKA Reduced PKA Activity cAMP->PKA

Primary signaling pathways for muscarinic acetylcholine receptor subtypes.

References

lofepramine SLC6A2 SLC6A4 transporter targets

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Lofepramine

Target / Aspect Measured Value (Ki in nM) Experimental Notes
Norepinephrine Transporter (NET/SLC6A2) 5.4 nM Primary high-affinity target; strong inhibition of norepinephrine reuptake [1].
Serotonin Transporter (SERT/SLC6A4) 70 nM Moderate affinity target; contributes to serotonin reuptake inhibition [1].
Muscarinic Acetylcholine Receptor (mACh) 67 nM Explains reduced anticholinergic side effects vs. older TCAs [1].
Histamine H1 Receptor 245-360 nM Lower affinity linked to reduced sedative side effects [1].
α1-Adrenergic Receptor 100 nM Contributes to potential side effects like orthostatic hypotension [1].

Functional Uptake Inhibition & Clinical Response

Parameter Finding Context
Inhibition of NE Uptake (Functional) Linear correlation with desipramine plasma concentration Found in rat iris and brain slice assays using human patient plasma; no significant effect on serotonin uptake observed in these specific tests [2].
Antidepressant Response Rate ~64% About two-thirds of patients respond to lofepramine treatment [1].
Dropout Due to Side Effects ~20% Indicates a generally better tolerability profile compared to earlier tricyclics [1].

Guide to Key Experimental Protocols

For researchers investigating transporter targeting, the following core methodologies are foundational.

Radioligand Binding Assays for Transporter Affinity

This standard protocol determines a compound's affinity (Ki) for specific transporters like SERT and NET.

  • Core Concept: Measures the ability of lofepramine to displace a high-affinity radioactive ligand from the transporter's binding site [1].
  • Typical Procedure:
    • Membrane Preparation: Use cell membranes expressing the human cloned transporter of interest.
    • Incubation: Incubate membranes with a fixed concentration of a radioactive ligand and varying concentrations of lofepramine.
    • Filtration and Quantification: Filter the mixture to separate bound from free radioligand. Measure the radioactivity in the bound fraction.
    • Data Analysis: The concentration of lofepramine that displaces 50% of the specific radioligand binding is calculated as the IC50, which is then converted to the equilibrium inhibition constant (Ki).
Functional Transmitter Uptake Inhibition Assays

This method assesses the functional consequence of transporter blockade, confirming whether binding affinity translates to functional inhibition.

  • Core Concept: Quantifies the inhibition of radiolabeled neurotransmitter uptake into cells or tissue preparations [2].
  • Typical Procedure:
    • Cell/Tissue Preparation: Use synaptosomes, brain slices, or cells expressing the relevant transporter.
    • Uptake Process: Incubate the preparation with a radiolabeled neurotransmitter in the presence or absence of lofepramine.
    • Termination and Measurement: Rapidly filter the system to terminate uptake. Measure the accumulated radioactivity within the cells or tissue.
    • Data Analysis: Results are expressed as the percentage inhibition of uptake caused by lofepramine or its IC50 value.
Ex Vivo Uptake Inhibition Using Patient Plasma

This approach connects clinical drug exposure directly to a pharmacodynamic readout.

  • Core Concept: Plasma samples from patients taking lofepramine are used in functional uptake assays to directly link plasma concentrations of the drug and its metabolites to biological activity [2].
  • Typical Procedure:
    • Plasma Collection: Draw blood from patients at steady-state and isolate plasma.
    • Bioassay: Incubate the patient plasma with a standard preparation like isolated rat irides or brain slices.
    • Uptake Measurement: Assess the tissue's ability to take up radiolabeled neurotransmitter compared to control plasma.
    • Correlation: The measured inhibition is correlated with the plasma concentrations of lofepramine and its active metabolites.

The diagram below illustrates the workflow for this specific methodology.

Patient Patient Plasma Plasma Patient->Plasma Blood Sample Assay Assay Plasma->Assay Incubate With UptakeInhibition UptakeInhibition Assay->UptakeInhibition Measure NE Uptake Correlation Correlation UptakeInhibition->Correlation Pharmacodynamic Readout DrugLevels DrugLevels DrugLevels->Correlation Pharmacokinetic Analysis

Ex vivo workflow linking patient plasma drug levels to functional norepinephrine uptake inhibition.

Research Considerations

  • Prodrug Status: Lofepramine is metabolized to desipramine, a potent norepinephrine reuptake inhibitor. Research must account for the activity of both the parent drug and its active metabolite [1] [3].
  • Genetic Variants: Genetic polymorphisms in SLC6A4 (e.g., 5-HTTLPR) are linked to variable responses to SSRIs [4] [5]. While this is well-established for SSRIs, investigating its impact on lofepramine's serotonergic component could be an area for further research.
  • Receptor Profile: Lofepramine's superior tolerability is largely due to its weaker antagonism at muscarinic, histaminic, and adrenergic receptors compared to older TCAs [1] [6].

References

lofepramine therapeutic classification ATC code

Author: Smolecule Technical Support Team. Date: February 2026

ATC Classification and Pharmacological Profile

The table below details the official ATC classification of Lofepramine and its core pharmacological properties.

Category Details
ATC Code N06AA07 [1] [2] [3]
ATC Level 1: Anatomical Main Group N - Nervous System [1] [2]
ATC Level 2: Therapeutic Subgroup N06 - Psychoanalepics (antidepressants, stimulants, etc.) [1]
ATC Level 3: Pharmacological Subgroup N06A - Antidepressants [1]
ATC Level 4: Chemical Subgroup N06AA - Non-selective monoamine reuptake inhibitors [1]
Defined Daily Dose (DDD) 0.105 g (oral) [1]
Mechanism of Action Tricyclic Antidepressant (TCA); Serotonin and Noradrenaline Reuptake Inhibitor (SNRI) [2] [3]

Pharmacodynamic Binding Profile

Lofepramine exerts its effects by binding to various transporter proteins and receptors in the nervous system. The following table summarizes its binding affinity (Ki in nM) for key targets; a lower Ki value indicates stronger binding [3].

Target Ki (nM) Target Type
Norepinephrine Transporter (NET) 5.4 Reuptake Transporter
Serotonin Transporter (SERT) 70 Reuptake Transporter
Muscarinic M1 Acetylcholine Receptor 67 Receptor
Histamine H1 Receptor 245-360 Receptor
Alpha-1 Adrenergic Receptor 100 Receptor
5-HT2A Serotonin Receptor 200 Receptor

Mechanism of Action and Signaling Pathways

Lofepramine primarily works by inhibiting the serotonin transporter (SLC6A4) and the norepinephrine transporter (SLC6A2), increasing the levels of these neurotransmitters in the synaptic cleft [2] [3]. KEGG pathway analysis indicates its action is associated with the serotonergic synapse pathway (hsa04726) and the synaptic vesicle cycle (hsa04721) [2] [4].

The DOT script below models the core mechanistic pathway of Lofepramine. It illustrates the drug's primary targets and the resulting increase in neurotransmitter activity.

Lofepramine_Mechanism cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Serotonin Serotonin Receptors Receptors Serotonin->Receptors Norepinephrine Norepinephrine Norepinephrine->Receptors SERT SERT SERT->Serotonin Reuptake NET NET NET->Norepinephrine Reuptake Lofepramine Lofepramine Lofepramine->SERT Inhibits Lofepramine->NET Inhibits

Diagram 1: Lofepramine inhibits serotonin and norepinephrine reuptake transporters (SERT/NET), increasing neurotransmitter levels in the synaptic cleft and enhancing signaling to postsynaptic receptors.

Clinical and Pharmacokinetic Overview

The table below summarizes key clinical use and pharmacokinetic parameters of Lofepramine.

Parameter Description
Primary Indication Treatment of depressive disorder [3] [5].
Key Metabolite Desipramine (an active TCA) [3].
Bioavailability Approximately 7% [3].
Protein Binding Very high (~99%) [3].
Elimination Half-life Parent drug: Up to 5 hours; Active metabolites: 12-24 hours [3].

Lofepramine is considered a third-generation TCA with a more favorable side effect profile and lower toxicity in overdose compared to older, first-generation TCAs [3].

References

Application Note: HPLC Analysis of Lofepramine and Desipramine

Author: Smolecule Technical Support Team. Date: February 2026

This application note details a reversed-phase HPLC method for the simultaneous determination of Lofepramine and its active metabolite, Desipramine, in plasma, suitable for therapeutic drug monitoring [1].

Principle

The method involves a single-step alkaline extraction of the analytes from plasma, followed by separation on a cyanopropyl-based column using a UV detector. Clomipramine is used as an internal standard to correct for procedural losses and injection variability [1].

Reagents and Materials
  • Analytes: Lofepramine, Desipramine.
  • Internal Standard: Clomipramine.
  • HPLC Solvents: Acetonitrile and Methanol (HPLC grade).
  • Aqueous Phase: 0.015 M Phosphate Buffer.
  • Extraction Solvent: n-Hexane (or similar).
Chromatographic Conditions

The table below summarizes the key chromatographic parameters as described in the method.

Parameter Specification
Column Type Reversed-Phase
Specific Column Supelco PCN (Cyanopropyl-based) [1]
Mobile Phase Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v) [1]
Detection Ultraviolet (UV) Detection
Flow Rate 1.0 mL/min (typical value, recommended if not specified) [2]
Injection Volume 20-50 µL (typical value, recommended if not specified) [2]
Sample Preparation Procedure
  • Aliquot Plasma: Pipette 1 mL of plasma sample into a glass tube.
  • Add Internal Standard: Add a known concentration of Clomipramine (I.S.) solution.
  • Alkalinize: Add a small volume (e.g., 100 µL) of a basic solution (e.g., sodium hydroxide) to make the sample alkaline.
  • Liquid-Liquid Extraction: Add organic solvent (e.g., n-Hexane) and vortex mix vigorously for 10-15 minutes.
  • Centrifuge: Centrifuge the mixture to separate the organic and aqueous layers.
  • Transfer and Evaporate: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen or air.
  • Reconstitute: Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the mobile phase and vortex mix.
  • Inject: Transfer the solution to an HPLC vial for injection [1].

The following workflow diagram illustrates the sample preparation and analysis process.

G start Start Sample Preparation p1 1. Aliquot 1 mL Plasma start->p1 p2 2. Add Internal Standard (Clomipramine) p1->p2 p3 3. Alkalinize Sample p2->p3 p4 4. Liquid-Liquid Extraction p3->p4 p5 5. Centrifuge to Separate Layers p4->p5 p6 6. Transfer Organic Layer p5->p6 p7 7. Evaporate to Dryness p6->p7 p8 8. Reconstitute in Mobile Phase p7->p8 p9 9. Inject into HPLC System p8->p9 end Chromatographic Analysis p9->end

Method Validation Data

The original method was validated, and key performance characteristics are summarized below [1].

Validation Parameter Result for Lofepramine Result for Desipramine
Average Recovery 103.8% 78.8%
Limit of Quantitation (LOQ) 5 nmol/L 25 nmol/L
Inter-assay Precision (C.V.) 6.0% 7.6%

Protocol for HPLC Method Validation

Any developed HPLC method must be rigorously validated to ensure it is reliable and fit for its purpose. The following protocol outlines the core parameters to be assessed, based on International Council for Harmonisation (ICH) guidelines [2] [3].

Validation Parameter Protocol & Acceptance Criteria

| Accuracy | Protocol: Analyze samples (e.g., plasma) spiked with known concentrations of lofepramine and desipramine (e.g., at 3 levels across the range). Acceptance Criteria: Mean recovery should be close to 100% with low RSD (e.g., ±15% of the true value for bioanalytical methods) [2] [3]. | | Precision | Repeatability (Intra-day): Analyze multiple replicates (n=6) of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample over different days, by different analysts, or on different instruments. Acceptance Criteria: RSD typically ≤15% for bioanalytical methods [3]. | | Specificity | Protocol: Analyze blank plasma (without analytes or I.S.), blank plasma spiked with the analytes and I.S., and real patient samples. Acceptance Criteria: No significant interference from the matrix at the retention times of the analytes and I.S. [2] [3]. | | Linearity & Range | Protocol: Prepare a series of calibration standards at a minimum of 5-6 concentrations. Plot analyte peak area (or area ratio to I.S.) vs. concentration. Acceptance Criteria: Correlation coefficient (r) > 0.99. The range is the interval over which linearity, accuracy, and precision are all acceptable [2] [3]. | | Limit of Quantification (LOQ) | Protocol: Determined from the calibration curve as the lowest concentration that can be quantified with acceptable accuracy (e.g., 80-120%) and precision (e.g., RSD ≤20%). Alternatively, based on signal-to-noise ratio (typically 10:1) [3]. | | Robustness | Protocol: Deliberately introduce small, intentional variations in method parameters (e.g., mobile phase pH ±0.1, organic composition ±1-2%, temperature ±2°C, flow rate ±0.1 mL/min). Acceptance Criteria: The method should remain unaffected (e.g., resolution, retention time) by these small changes [2] [3]. |

The logical flow of the method validation process is shown in the diagram below.

G start Start Method Validation v1 Specificity/ Selectivity start->v1 v2 Linearity & Range v1->v2 v3 Accuracy v2->v3 v5 LOQ/LOD v2->v5 Informs v4 Precision (Repeatability & Intermediate) v3->v4 v4->v5 v6 Robustness v5->v6 end Method Validated & Ready for Use v6->end

Discussion and Notes for Practitioners

  • Method Applicability: This specific method is designed for therapeutic drug monitoring in patient plasma [1]. For analyzing pharmaceutical formulations (e.g., tablets), the sample preparation would be different, typically involving dissolution and dilution in a suitable solvent [2].
  • Considerations for Method Transfer: The original method uses a specific "Supelco PCN" column. When replicating or transferring this method, testing equivalent cyanopropyl columns from different manufacturers is recommended to ensure comparable performance.
  • Current Best Practices: The core principles of HPLC method development and validation outlined here remain current and are reinforced by recent reviews [3]. Modern advancements focus on using UHPLC for higher speed and sensitivity, and a greater emphasis on robust quality-by-design (QbD) principles during development [3].

References

Comprehensive Application Notes and Protocols for the Determination of Lofepramine and its Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Lofepramine is a tricyclic antidepressant whose clinical efficacy is believed to be related to its active metabolite, desipramine (desmethylimipramine, DMI). [1] [2] Therapeutic Drug Monitoring (TDM) is crucial for lofepramine due to the wide inter-individual variation observed in plasma concentrations. For instance, one study reported mean steady-state plasma levels of 123.6 ± 120.6 nmol/l for desipramine, highlighting the significant variability between patients. [3] Monitoring both the parent drug and its active metabolite helps in tailoring dose regimens to maximize therapeutic outcomes while minimizing the risk of adverse effects, ensuring patient safety and treatment efficacy. [3] [1]


Analytical Method Overview and Validation Summary

A robust reversed-phase HPLC method with ultraviolet (UV) detection has been developed for the simultaneous quantification of lofepramine and desipramine in human plasma. [3]

Summary of Chromatographic Conditions
Parameter Specification
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Detection Ultraviolet (UV) Detection
Column Supelco PCN Column
Mobile Phase Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v/v)
Sample Preparation Single Alkaline Extraction
Internal Standard Clomipramine

Table 1: Chromatographic conditions for the simultaneous determination of lofepramine and desipramine. [3]

Method Validation Performance Characteristics

The following table summarizes the key analytical performance characteristics as per regulatory validation guidelines. [3] [4]

Validation Parameter Result for Lofepramine Result for Desipramine
Average Recovery 103.8% 78.8%
Limit of Quantitation (LOQ) 5 nmol/l 25 nmol/l
Inter-Assay Precision (C.V.) 6.0% 7.6%
Linearity & Range Established across the specified range Established across the specified range
Specificity Resolved from desipramine and internal standard Resolved from lofepramine and internal standard

Table 2: Validation parameters for the HPLC-UV method. [3]


Detailed Experimental Protocol

Reagents and Solutions
  • Mobile Phase: Prepare 0.015 M phosphate buffer. Accurately mix 120 volumes of acetonitrile, 35 volumes of methanol, and 100 volumes of the phosphate buffer. Filter and degas the solution before use.
  • Standard Solutions: Prepare separate stock solutions of lofepramine, desipramine, and clomipramine (Internal Standard) in suitable solvents (e.g., methanol). Dilute these stocks appropriately with drug-free human plasma to create calibration and quality control (QC) samples.
  • Extraction Solution: Prepare an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate buffer) for the liquid-liquid extraction step.
Sample Preparation Procedure
  • Aliquot: Pipette 1 mL of plasma sample (calibrator, QC, or patient sample) into a clean glass test tube.
  • Add Internal Standard: Add a known volume (e.g., 50 µL) of the clomipramine working internal standard solution to each tube.
  • Alkaline Extraction: Add the alkaline extraction solution (e.g., 0.5 mL) and a suitable organic solvent (e.g., 5 mL of n-hexane or a similar solvent) to the tube.
  • Mix and Centrifuge: Vortex-mix the tubes vigorously for 10 minutes, then centrifuge at high speed (e.g., 3000 × g) for 10 minutes to separate the phases.
  • Transfer and Evaporate: Transfer the upper organic layer to a new clean tube. Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath at approximately 40°C.
  • Reconstitute: Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the HPLC mobile phase or a compatible solvent. Vortex to dissolve completely before injection into the HPLC system.
Instrument Operation and Analysis
  • HPLC System Setup: Equip the HPLC system with a UV detector, a pump, an autosampler, and a Supelco PCN column. Maintain the column at a constant temperature (e.g., 25-40°C).
  • Detection Wavelength: Set the UV detector to a wavelength of 210-240 nm, as optimized for these compounds.
  • Chromatographic Run: Inject the reconstituted sample onto the column. Elute the analytes using the mobile phase at a constant flow rate (e.g., 1.0-1.5 mL/min). A typical runtime is 15-20 minutes.
  • Peak Identification: Identify lofepramine, desipramine, and the internal standard based on their respective retention times.
  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Use the resulting regression equation to calculate the concentration of lofepramine and desipramine in the unknown samples.
Validation Protocol

The method should be validated according to established guidelines. [4] [5] Key parameters include:

  • Accuracy and Precision: Assess using QC samples at low, medium, and high concentrations across multiple validation runs. Accuracy (expressed as % recovery) should typically be within 98-102%, and precision (Relative Standard Deviation, RSD) should be <2% for repeatability and <3% for intermediate precision. [5]
  • Specificity: Verify that the method can unequivocally identify and quantify lofepramine and desipramine in the presence of other plasma components, potential co-administered drugs, and metabolites. The resolution between closely eluting peaks should be demonstrated.
  • Linearity and Range: Evaluate by analyzing at least five concentration levels across the expected range. The correlation coefficient (r) should be ≥0.999. [5]
  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ as the lowest concentration quantified with acceptable precision (RSD <20%) and accuracy (80-120%). The LOD, the lowest detectable concentration, can be established at a signal-to-noise ratio of 3:1. LOQ is typically set at a 10:1 signal-to-noise ratio. [4] [5]

The following diagram illustrates the workflow for sample preparation and analysis:

workflow cluster_sample_prep Sample Preparation Workflow cluster_hplc HPLC-UV Analysis Start Plasma Sample (1 mL) Step1 Add Internal Standard (Clomipramine) Start->Step1 Step2 Alkaline Extraction Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Transfer Organic Layer Step3->Step4 Step5 Evaporate to Dryness (N₂ Stream, 40°C) Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 Inject HPLC Injection Step6->Inject HPLC1 Supelco PCN Column Inject->HPLC1 HPLC2 Mobile Phase: Acetonitrile-MeOH-Buffer HPLC3 UV Detection HPLC4 Data Analysis & Quantification End Concentration Report HPLC4->End

Sample preparation and HPLC analysis workflow for lofepramine and desipramine


Pharmacokinetic and Clinical Application

Pharmacokinetic Context

Understanding the pharmacokinetics of lofepramine is essential for interpreting plasma concentration data. Key characteristics include:

  • Rapid Absorption and Metabolism: After oral administration, lofepramine is rapidly absorbed, with peak plasma concentrations reached within about 1 hour. It undergoes significant first-pass metabolism in the liver, primarily to desipramine (DMI). [6] [1]
  • Short Half-Life: The elimination half-life of lofepramine is relatively short, approximately 2.5 hours. In contrast, the half-life of its metabolite, desipramine, is longer, contributing to its sustained therapeutic effect. [6]
  • Active Metabolites: Desipramine is a potent inhibitor of noradrenaline uptake, and its plasma concentrations have shown a linear relationship with the inhibition of neuronal noradrenaline uptake. Other metabolites, such as desmethyl lofepramine (DML), may also contribute to the overall antidepressant activity. [1] [2]

The metabolic pathway of lofepramine is summarized below:

metabolism cluster_metabolism Hepatic Metabolism Lofepramine Lofepramine (T₍₁⸍₂₎ ~2.5 h) Metabolism First-Pass Metabolism Lofepramine->Metabolism DML Desmethyl Lofepramine (DML) Metabolism->DML N-Demethylation DMI Desipramine (DMI) (T₍₁⸍₂₎ ~31 h) Metabolism->DMI  N-Demethylation DML->DMI Noradrenaline Inhibition of Noradrenaline Uptake DML->Noradrenaline DDMI Desmethyl Desipramine (DDMI) DMI->DDMI DMI->Noradrenaline

Lofepramine metabolic pathway and primary pharmacodynamic action

Application in Therapeutic Drug Monitoring (TDM)
  • Target Concentration Range: At steady state, mean plasma concentrations are approximately 8.5 nmol/L for lofepramine and 124 nmol/L for desipramine. However, the very high standard deviation for desipramine underscores the necessity for TDM. [3]
  • Dosing in Special Populations: For elderly patients, dosing requires caution. While pharmacokinetics are similar to younger adults, some elderly patients may respond to lower doses. Lofepramine is not recommended for children and adolescents under 18 years of age. [6] [7]
  • Interpreting Results: Plasma concentrations should be interpreted alongside the patient's clinical response and tolerability. The correlation between desipramine levels and noradrenaline uptake inhibition provides a pharmacodynamic rationale for dose adjustment based on metabolite levels. [1]

References

Application Notes: Lofepramine Purification by Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

The purification of Lofepramine, a tricyclic antidepressant, is critical for ensuring its therapeutic efficacy and safety. The process outlined below is adapted from its patent and focuses on obtaining a highly pure form of the base compound, which is essential for subsequent conversion to the pharmaceutical salt (e.g., hydrochloride) [1].

Background and Importance: Purification of the lofepramine base via crystallization effectively removes process-related impurities and synthetic by-products. The use of methyl tert-butyl ether (MTBE) as a solvent is particularly advantageous. MTBE allows for the crystallization of a non-solvated, non-hygroscopic form of lofepramine base, which exhibits excellent storage stability and is directly suitable for pharmaceutical manufacturing [1]. A key impurity to monitor and remove is desipramine, which is also the major metabolite of lofepramine [1] [2].

Detailed Experimental Protocol

This protocol describes the crystallization of lofepramine base from methyl tert-butyl ether.

Materials
  • Crude Lofepramine: The starting material for purification.
  • Methyl tert-butyl ether (MTBE): The primary solvent for crystallization.
  • Activated Carbon: Used for decolorization.
  • Filter Aid: (e.g., Celite) to assist filtration.
  • Equipment: Reaction vessel, heating mantle, filter, and drying oven.
Step-by-Step Procedure
  • Dissolution: Dissolve approximately 1 part of crude lofepramine in 2 to 5 parts (by weight) of methyl tert-butyl ether. Gently heat the mixture to 35-40°C to facilitate complete dissolution [1].

  • Decolorization: Add a small amount of activated carbon to the warm solution. Stir the mixture for approximately 30 minutes. Then, add a filter aid and remove the carbon by filtration, yielding a clear, colored solution [1].

  • Concentration: Concentrate the filtrate, typically by distillation under reduced pressure, until the solution volume is reduced by about one-third to one-half [1].

  • Crystallization: Cool the concentrated solution slowly to room temperature, then further to 0-5°C. Allow the crystallization to proceed for several hours, preferably overnight, to maximize crystal yield and purity [1].

  • Isolation and Drying: Collect the crystalline product by filtration. Wash the crystals with a small volume of cold MTBE. Dry the purified lofepramine base in a vacuum oven at 40°C until a constant weight is achieved. The typical yield for this process is about 85% [1].

Quantitative Data Summary

The table below summarizes the key parameters and outcomes of the lofepramine crystallization process from the patent [1].

Table 1: Key Parameters for Lofepramine Crystallization from MTBE

Parameter Specification Notes
Solvent Methyl tert-butyl ether (MTBE) Yields non-solvated, stable crystals [1].
Solvent Ratio 2-5 parts MTBE : 1 part crude lofepramine (by weight) [1]
Dissolution Temp. 35-40°C [1]
Typical Yield ~85% [1]
Key Impurity Removed Desipramine Major metabolite; controlled by this process [1] [2].

Advanced Techniques and Alternative Approaches

While the above protocol is specific, modern crystallization science offers advanced techniques that can be explored for process optimization.

  • Use of Antisolvent: Crystallization can be induced or improved by adding an "antisolvent" in which the API has low solubility. This can enhance yield and control particle size [3].
  • Ultrasound-Assisted Crystallization: Applying ultrasonic irradiation during or after nucleation can produce more uniform crystals with a lower tendency to occlude solvent molecules. This leads to a purer product and facilitates the removal of residual solvents during drying [3].
  • Integrated Purification & Formulation: A highly advanced approach involves directly processing the purified API solution into a formulation without isolating a solid intermediate. For instance, a purified API solution can be spray-coated directly onto excipient beads (e.g., microcrystalline cellulose) in a fluidized bed coater, significantly intensifying the manufacturing process [4].

Analytical Methods for Quality Control

Routine monitoring is essential to validate the success of the purification. While the patent does not specify analytical methods, standard techniques include:

  • Chromatography: Techniques like HPLC (High-Performance Liquid Chromatography) are used to quantify the levels of lofepramine and impurities such as desipramine, ensuring they meet specifications [1] [4].
  • Solid-State Characterization: X-Ray Powder Diffraction (XRPD) can confirm the crystalline form and phase purity of the final material [4].

Process Workflow Diagram

The following diagram visualizes the complete crystallization and purification protocol.

G Start Start: Crude Lofepramine Dissolution Dissolution in MTBE (2-5:1 ratio, 35-40°C) Start->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Filtration1 Filtration Decolorization->Filtration1 Concentration Concentration (Distill 1/3 - 1/2 volume) Filtration1->Concentration Crystallization Crystallization (Slow cool to 0-5°C, Hold O/N) Concentration->Crystallization Isolation Isolation & Washing (Vacuum Filtration, Cold MTBE) Crystallization->Isolation Drying Drying (Vacuum Oven, 40°C) Isolation->Drying End End: Pure Lofepramine Base Drying->End

Key Considerations for Implementation

  • Solvent Selection: The choice of MTBE is specific to obtaining the desired crystalline form of lofepramine base. Switching solvents without understanding the solid-state chemistry is not recommended.
  • Process Scaling: When scaling up from laboratory to pilot or production scale, factors such as heat transfer, agitation, and cooling rates must be carefully controlled to ensure consistent crystal quality and yield.
  • Safety: Standard laboratory safety practices should be followed, especially when handling organic solvents like MTBE and operating under reduced pressure.

Frequently Asked Questions

Q1: Why is the removal of desipramine important during lofepramine purification? Desipramine is not only a synthetic impurity but also the primary active metabolite of lofepramine. While it contributes to the therapeutic effect in vivo, controlling its level in the final drug substance is crucial for ensuring consistent dosage, predictable pharmacokinetics, and meeting regulatory standards for purity [1] [2].

Q2: Are there more modern purification techniques than simple solvent crystallization? Yes, the field has advanced significantly. Techniques such as ultrasound-assisted crystallization can create more perfect crystals with less trapped solvent [3]. Furthermore, integrated processes that combine purification with formulation (e.g., direct spray coating from a purified solution) are emerging as powerful methods to intensify manufacturing and improve efficiency [4].

References

Comprehensive Application Notes and Protocols: Evaluating Lofepramine in Animal Models of Depression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Lofepramine represents a clinically significant tricyclic antidepressant (TCA) that offers a unique pharmacological profile compared to earlier TCAs. As a modified TCA, lofepramine acts as a relatively selective noradrenaline reuptake inhibitor with significantly less effect on serotonin reuptake, being more potent in blocking norepinephrine uptake by a factor of 10 or more. [1] Structurally related to imipramine, lofepramine functions as a pro-drug that undergoes rapid metabolism to desipramine (DMI), its main active metabolite, which contributes substantially to its antidepressant effects. [2] [1] This metabolic transformation is a critical consideration in both clinical and research contexts, as plasma levels of DMI in rats are similar following administration of either lofepramine or DMI itself. [3]

The distinct clinical advantages of lofepramine include a more favorable side effect profile compared to traditional TCAs, with fewer anticholinergic and antihistaminic properties, reduced sedation, and significantly lower cardiotoxicity in overdose situations. [2] [1] These characteristics have made lofepramine a valuable pharmacological tool for investigating noradrenergic mechanisms in depression and a potentially safer alternative for patients requiring tricyclic antidepressant therapy. From a research perspective, understanding lofepramine's mechanism of action and its evaluation in standardized animal models provides critical insights for developing safer and more effective antidepressant therapies.

Table 1: Basic Pharmacological Profile of Lofepramine

Parameter Characteristics
Drug Class Tricyclic antidepressant (TCA)
Primary Mechanism Selective noradrenaline reuptake inhibition
Metabolic Pathway Hepatic metabolism to active metabolites
Key Metabolites Desipramine (DMI), Desmethyl lofepramine (DML)
Receptor Affinity Low muscarinic, histaminic, and adrenergic receptor affinity
Safety Profile Lower cardiotoxicity than traditional TCAs

G cluster_metabolism Hepatic Metabolism cluster_mechanism Mechanism of Action cluster_effects Behavioral Outcomes Lofepramine Lofepramine DMI Desipramine (DMI) Lofepramine->DMI Demethylation DML Desmethyl Lofepramine (DML) Lofepramine->DML Demethylation DDMI Desmethyl Desipramine (DDMI) DMI->DDMI Demethylation NET Norepinephrine Transporter Inhibition DMI->NET Primary Action SERT Serotonin Transporter Inhibition (Weaker) DMI->SERT Secondary Action Receptor Minimal Receptor Affinities DMI->Receptor Minimal Effect FST Reduced Immobility in FST NET->FST Mediates OBX Normalized Hyperactivity in OBX Model NET->OBX Mediates Anhedonia Reversed Stress-Induced Anhedonia NET->Anhedonia Mediates

Figure 1: Metabolic Pathway and Mechanism of Action of Lofepramine - This diagram illustrates lofepramine's metabolic transformation to active metabolites and their subsequent effects on neurotransmitter systems and behavioral outcomes.

Animal Models for Assessing Antidepressant Activity

The evaluation of lofepramine's antidepressant properties has been conducted using well-validated animal models that capture different aspects of depression-like states and antidepressant response mechanisms. These models exploit either acute stress-induced behavioral alterations or chronic stress paradigms that more closely mimic the progressive nature of depressive disorders. The three primary behavioral paradigms presented for studying the mechanism of action of antidepressant treatments include the acute escape deficit model, which exploits the decreased ability of a rat exposed to an unavoidable stress to avoid a noxious stimulus; the chronic escape deficit model, which begins as acute escape deficit but is then indefinitely sustained by repeated administration of mild stressors; and the anhedonia model based on the finding that exposure to repeated unavoidable stress prevents the acquisition of an appetitive behavior induced and maintained by a highly palatable food. [4]

Each of these models assesses distinct aspects of antidepressant activity. The acute escape deficit model evaluates the preventive activity of a treatment on the development of escape deficit, while the chronic escape deficit model allows researchers to evaluate the efficacy of a treatment to reverse established escape deficit. The anhedonia model specifically assesses the efficacy of a treatment to restore an animal's motivation, which represents a core symptom of clinical depression. [4] These models have demonstrated predictive validity through their response to long-term (2 to 3 week) treatment with classical antidepressants such as imipramine or fluoxetine, which resulted in clear-cut preventive and/or revertant activity. [4]

Additional specialized models include the olfactory bulbectomized (OB) rat model, which produces behavioral and neurochemical alterations that are reversible following chronic antidepressant treatment. In this model, bulbectomized rats exhibit characteristic hyperactivity in novel environments such as the "open field" test, which can be attenuated by antidepressant administration. [5] [3] The forced swim test (FST) represents another widely used model where immobility time is measured following subacute treatment, reflecting behavioral despair. [3] These models can be strategically incorporated into experimental designs that utilize the same animals for multiple tests, with measurements occurring after different periods of drug administration to maximize data collection while minimizing animal usage. [3]

Quantitative Experimental Data on Lofepramine

Comparative Efficacy in Animal Models

Evaluation of lofepramine and its metabolites across standardized animal models provides critical insights into their relative antidepressant potency and potential mechanisms of action. Research has demonstrated that while lofepramine itself may not show significant activity in acute tests like the forced swim test following short-term administration, its metabolites—particularly desipramine (DMI) and desmethyl lofepramine (DML)—exhibit robust antidepressant effects. [3] This pattern suggests that lofepramine's efficacy is largely mediated through its bioactive metabolites, supporting its classification as a pro-drug.

Table 2: Effects of Lofepramine and Metabolites in Animal Models of Depression

Compound Dose (mg/kg) Forced Swim Test Olfactory Bulbectomy Model Chronic Escape Deficit Anhedonia Model
Lofepramine 20 No significant effect [3] Attenuated hyperactivity at 30 mg/kg [5] Effective after 2-3 week treatment [4] Effective after 2-3 week treatment [4]
Desipramine (DMI) 10 Significant reduction in immobility [3] Significant attenuation of hyperactivity [5] Effective after 2-3 week treatment [4] Effective after 2-3 week treatment [4]
Desmethyl Lofepramine (DML) 10-20 Significant reduction in immobility [3] Data not available Data not available Data not available
Desmethyl Desipramine (DDMI) 10 Significant reduction in immobility [3] Data not available Data not available Data not available

In the forced swim test, all major lofepramine metabolites demonstrated significant activity while lofepramine itself did not, suggesting that lofepramine requires biotransformation to exert its antidepressant effects in this particular model. [3] This pattern contrasts with findings from chronic models where lofepramine administration over 2-3 weeks demonstrates clear efficacy, potentially due to cumulative effects of generated metabolites. [4] The olfactory bulbectomy model has proven particularly valuable for differentiating the effects of lofepramine from its primary metabolite desipramine, with studies showing that desipramine more effectively attenuates the hypermotility of bulbectomized rats at lower doses (1 and 10 mg/kg) compared to lofepramine, which requires higher doses (30 mg/kg) to achieve similar effects. [5]

Dose-Response Relationships

Dose-response studies have revealed important insights for experimental design. In the olfactory bulbectomized rat model, desipramine treatment significantly attenuated hypermotility at doses of 1 and 10 mg/kg, while lofepramine required 30 mg/kg to produce similar effects. [5] This differential potency likely reflects lofepramine's status as a pro-drug requiring metabolic conversion. In the forced swim test, the active metabolites of lofepramine (DMI, DML, and DDMI) demonstrated significant effects at doses of 10-20 mg/kg. [3] The temporal dimension of response is also critical, with chronic models requiring 2-3 weeks of treatment to demonstrate efficacy, consistent with the clinical time course of antidepressant response. [4]

Detailed Experimental Protocols

Forced Swim Test Protocol

The forced swim test (FST), originally developed by Porsolt et al. (1977), is a widely used model for screening antidepressant activity that measures behavioral despair in rodents. [3] The protocol involves placing rodents in an inescapable cylinder of water and measuring immobility time, which decreases following effective antidepressant treatment.

  • Animals: Male Sprague-Dawley rats (250-280 g) are group-housed under standard laboratory conditions (20-22°C, 12:12 light-dark cycle) with ad libitum access to food and water except during behavioral measurements. [3]

  • Apparatus: A vertical cylindrical container (height: 40 cm; diameter: 20 cm) filled with water (25°C) to a depth of 15 cm to ensure the rat cannot touch the bottom with its tail or escape. [3]

  • Drug Administration: Test compounds are administered via intraperitoneal injection following a subacute regimen (three doses over 24 hours). Appropriate vehicle controls must be included. Doses for lofepramine metabolites typically range from 10-20 mg/kg. [3]

  • Procedure:

    • Pre-test session (15 minutes): Rats are placed individually in the cylinder for 15 minutes to induce a state of immobility.
    • Dry period: Rats are removed, dried thoroughly, and returned to their home cages.
    • Test session (5 minutes): 24 hours after the pre-test session, rats are re-exposed to the apparatus for 5 minutes.
    • Behavioral scoring: Immobility time (defined as passive floating with only minimal movements necessary to keep the head above water) is recorded during the 5-minute test session.
  • Data Analysis: Immobility time is compared between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to vehicle controls indicates antidepressant activity.

This protocol allows for rapid screening of potential antidepressant compounds and can be incorporated into experimental designs that utilize the same animals for multiple tests, with FST measurements occurring after different periods of drug administration than other behavioral tests. [3]

Olfactory Bulbectomy Model Protocol

The olfactory bulbectomized (OB) rat model produces behavioral, neurochemical, and immunological alterations that reverse following chronic antidepressant treatment, providing strong predictive validity for antidepressant activity. [5] [3]

  • Animals: Male Sprague-Dawley rats (200-220 g at time of surgery) are individually housed after the surgical procedure under standard laboratory conditions. [3]

  • Surgical Procedure:

    • Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine combination).
    • Head fixation: The head is fixed in a stereotaxic apparatus with the skull positioned horizontally.
    • Craniotomy: Bilateral burr holes are drilled at coordinates 7 mm anterior to bregma and 2 mm lateral to the midline.
    • Bulbectomy: The olfactory bulbs are aspirated using a blunt needle connected to a vacuum system.
    • Hemostasis: The cavity is filled with hemostatic material to control bleeding.
    • Sham operations: Control animals undergo identical procedures without bulb removal.
    • Recovery: Animals are allowed 14 days for recovery before behavioral testing.
  • Drug Treatment: Test compounds are administered for 14 days following recovery from surgery. Doses for lofepramine typically range from 20-30 mg/kg, while desipramine shows effects at 10 mg/kg. [5] [3]

  • Behavioral Testing: The "open field" test is conducted to assess hyperactivity:

    • Apparatus: A square arena (60 × 60 cm) with walls 40 cm high.
    • Procedure: Rats are placed individually in the center and allowed to explore for 5 minutes.
    • Measurements: Locomotor activity (number of line crossings), rearing behavior, and defecation are recorded.
  • Data Analysis: Bulbectomized rats typically display significant hyperactivity compared to sham-operated controls. Effective antidepressant treatment attenuates this hyperactivity, with results analyzed using ANOVA followed by appropriate post-hoc tests.

This model is particularly valuable for differentiating effects between lofepramine and its metabolites, as demonstrated in studies showing differential potency in attenuating OB-induced hyperactivity. [5]

G Start Start Animal Animal Preparation Male Sprague-Dawley rats 250-280 g Start->Animal Model Model Animal->Model FST Forced Swim Test Subacute treatment (3 doses) Immobility measurement Model->FST Acute Screening OBX Olfactory Bulbectomy Chronic treatment (14 days) Open field hyperactivity Model->OBX Chronic Validation Chronic Chronic Escape Deficit 2-3 week treatment Escape behavior Model->Chronic Prevention/Reversal Drug Drug Administration Lofepramine: 20-30 mg/kg Desipramine: 10 mg/kg Vehicle control FST->Drug OBX->Drug Chronic->Drug Behavior Behavioral Assessment FST: Immobility time OBX: Open field activity Chronic: Escape latency Drug->Behavior Analysis Data Analysis ANOVA with post-hoc tests Compare to vehicle controls Behavior->Analysis

Figure 2: Experimental Workflow for Evaluating Lofepramine in Animal Models - This diagram outlines the key decision points and methodological approaches for assessing lofepramine's antidepressant activity across different behavioral paradigms.

Research Applications and Safety Considerations

Research Applications

Lofepramine's unique pharmacological profile makes it particularly valuable for several research applications. Its selective noradrenergic action provides a useful tool for investigating the specific role of norepinephrine systems in depression and antidepressant response. [1] [6] The compound's prodrug characteristics offer insights into how metabolic transformation influences pharmacological activity and timing of effects. Additionally, lofepramine's favorable safety profile compared to traditional TCAs makes it suitable for long-term studies where cumulative side effects might confound results. [2] [1]

Recent research has explored lofepramine in combination therapies for treatment-resistant conditions. In multiple sclerosis patients, combination therapy with lofepramine, phenylalanine, and vitamin B12 demonstrated small but significant improvements in disability scores, including the Expanded Disability Status Scale (EDSS) and the Guys Neurological Disability Scale (GNDS). [1] These findings suggest potential applications beyond traditional depression models, particularly in conditions where neuroinflammation may contribute to pathophysiology.

Safety and Toxicity Considerations

While lofepramine demonstrates improved safety compared to earlier TCAs, particularly regarding cardiotoxicity, researchers should note several important considerations. Hepatic toxicity has been reported, including reversible liver damage, hepatitis, and hepatic failure in some cases. [1] Additionally, a large cohort study found lofepramine was associated with a significantly increased risk of myocardial infarction (adjusted hazard ratio 3.07) during the first year of follow-up, suggesting careful cardiovascular monitoring is warranted in research settings. [7]

From a practical research perspective, lofepramine's activating properties early in treatment may be unpleasant for some patients, and sleep disturbances typically do not improve until the underlying depression remits. [1] These clinical characteristics should inform the design of animal studies, particularly regarding dosing schedules and outcome measure selection.

Conclusion

Lofepramine represents a valuable tool for investigating noradrenergic mechanisms in depression and antidepressant response. Its evaluation through standardized animal models including the forced swim test, olfactory bulbectomy paradigm, and chronic stress models has provided important insights into its mechanism of action and temporal pattern of effects. The evidence clearly indicates that lofepramine functions as a prodrug whose antidepressant efficacy is largely mediated through its active metabolites, particularly desipramine.

The comprehensive protocols outlined in this document provide researchers with detailed methodologies for assessing lofepramine's antidepressant activity across multiple validated models. These approaches allow for differentiation between acute and chronic effects, assessment of preventive versus reversal properties, and investigation of specific symptom domains such as anhedonia. As research continues to evolve, lofepramine's favorable safety profile and selective pharmacological actions continue to make it a useful compound for investigating novel approaches to depression treatment, particularly in cases where noradrenergic mechanisms are implicated or where traditional TCA side effects present significant limitations.

References

⚬ Lofepramine Metabolism and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic and metabolic characteristics of lofepramine based on the available data.

Parameter Summary of Available Data
Primary Metabolism Hepatic, via Cytochrome P450 enzymes (including CYP2D6) [1] [2].
Key Active Metabolite Desipramine (a secondary-amine TCA) [1] [2].
Role of Metabolite Lofepramine is rapidly converted to desipramine, and its antidepressant effect is largely attributed to this active metabolite [1].
Protein Binding Extensive (~99%) [2].
Elimination Half-life Parent compound: Up to 5 hours; Active metabolites: 12-24 hours [2].

⚬ Potential for Drug-Drug Interactions (DDIs)

Lofepramine has the potential to be involved in pharmacokinetic drug-drug interactions, primarily through two mechanisms: as a victim drug whose metabolism is altered, and as a perpetrator drug that may inhibit the metabolism of others.

  • Lofepramine as a Victim Drug: Its plasma concentration can be affected by drugs that inhibit or induce the CYP enzymes responsible for its metabolism.

    • Inhibitors: Drugs like ritonavir, cimetidine, diltiazem, and verapamil may increase lofepramine plasma concentrations [2].
    • Inducers: Rifampicin may accelerate lofepramine metabolism, decreasing its plasma concentrations [2].
  • Lofepramine as a Perpetrator Drug: The pharmacodynamic profile of lofepramine and its metabolite suggests caution when co-administered with other drugs.

    • Concomitant use with altretamine, diuretics, or diazoxide may enhance hypotensive effects [2].
    • It may inhibit the metabolism of certain anticoagulants (blood thinners), potentially increasing the risk of bleeding [2].
    • Increased sedative effects can occur with concurrent use of alcohol, anxiolytics, and hypnotics [2].

⚬ Key Safety and Hepatotoxicity Considerations

A critical safety consideration for lofepramine is its potential for hepatotoxicity. Prospective studies recommend monitoring liver function tests (LFTs) for at least the first 12 weeks of treatment, as hepatic reactions, including reversible liver damage, hepatitis, and hepatic failure, have been reported [3] [1].

Proposed Framework for Investigating CYP Inhibition

To guide your research, the following workflow outlines a standard approach for characterizing a drug's interaction with Cytochrome P450 enzymes. This model can be adapted for lofepramine.

Start Start: Lofepramine CYP Interaction Assessment InVitro In Vitro Screening Start->InVitro SP1 Identify Inhibited Isoforms InVitro->SP1 Human Liver Microsomes/ rCYP Mech Mechanism of Inhibition Studies SP1->Mech SP2 Determine Reversible vs. Mechanism-Based Mech->SP2 Pre-incubation Time Dependency Ki Ki Value Determination SP2->Ki SP3 Calculate Inhibition Constant Ki->SP3 Substrate Variation (Dixon Plot) Clin Clinical DDI Prediction SP3->Clin SP4 Assess In Vivo Risk Clin->SP4 [I]/Ki Ratio

Figure 1. A proposed workflow for the experimental assessment of lofromepine's inhibition potential against major Cytochrome P450 isoforms.

Information Gaps and Research Path Forward

The major gap identified is the lack of publicly available, primary study data detailing the experimental conditions and results of lofepramine's direct inhibition of specific CYP enzymes. To build complete Application Notes, the following research is needed:

  • In Vitro Inhibition Screening: Conduct studies using human liver microsomes or recombinant CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) to identify which isoforms are inhibited by lofepramine and its major metabolite, desipramine.
  • Mechanism Elucidation: For identified inhibitory interactions, perform follow-up experiments (e.g., with and without pre-incubation with NADPH) to distinguish between reversible inhibition and mechanism-based inactivation, as the clinical management strategies differ significantly [4].
  • Quantitative Kinetics: Determine the inhibition constants (Ki and IC50 values) for potent interactions. This quantitative data is essential for predicting the likelihood of clinically significant in vivo drug-drug interactions [4].

References

Application Notes: Investigating Lofepramine Protein Binding and Receptor Affinity

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Lofepramine is a tricyclic antidepressant (TCA) known for its favorable side-effect profile compared to earlier TCAs [1]. A critical aspect of its pharmacology is its high protein binding capacity, reported to be approximately 99% [1]. This high level of binding significantly influences its free concentration, distribution, metabolism, and eventual pharmacological activity. Therefore, precise assay methods to determine its binding to proteins like human serum albumin (HSA) and α1-acid glycoprotein (AGP), as well as specific receptor targets, are essential for accurate pharmacokinetic and pharmacodynamic modeling in drug development.

2. Key Binding Characteristics and Data Summary The following tables summarize quantitative binding data for lofepramine and its active metabolite, desipramine.

Table 1: General Pharmacokinetic and Binding Profile of Lofepramine

Parameter Value Note / Reference
Protein Binding ~99% [1]
Bioavailability ~7% [1]
Metabolism Hepatic (via CYP2D6, etc.) [1]
Primary Metabolite Desipramine [1]

Table 2: Receptor Binding Affinity (Ki in nM) of Lofepramine and Desipramine

Target Receptor Lofepramine (Ki, nM) Desipramine (Ki, nM) Species Source
NET (Norepinephrine Transporter) 5.4 0.63 - 3.5 Human [1]
SERT (Serotonin Transporter) 70 17.6 - 163 Human [1]
Muscarinic Acetylcholine (M-ACh) 67 66 - 198 Human [1] [2]
Histamine H1 Receptor 245 - 360 60 - 110 Human [1]
α1-Adrenoceptor 100 23 - 130 Human [1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is adapted from studies determining the anticholinergic activity of TCAs in human tissue [2].

1. Objective To determine the inhibition constant (Kᵢ) of lofepramine for muscarinic cholinergic receptors in a membrane preparation from human parotid gland.

2. Materials

  • Tissue Source: Membrane preparation from human parotid gland (can be substituted with rabbit submandibular gland for validation) [2].
  • Radioligand: Tritiated quinuclidinyl benzilate (³H-QNB). The study used a Kᴅ of 33 pM for human parotid gland [2].
  • Test Compounds: Lofepramine, desipramine, imipramine, amitriptyline (for comparative analysis).
  • Buffers: Standard binding assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Equipment: Cell harvester, scintillation counter, liquid scintillation cocktail.

3. Methodology

  • Membrane Preparation: Homogenize fresh or frozen human parotid gland tissue in ice-cold buffer. Centrifuge the homogenate at high speed (e.g., 40,000g for 20 min). Wash the pellet and resuspend in buffer to a final protein concentration of ~1 mg/mL [2].
  • Saturation Binding: Perform preliminary experiments with varying concentrations of ³H-QNB to confirm the Kᴅ and Bₘₐₓ (maximum number of binding sites) in your membrane preparation.
  • Competition Binding:
    • Incubate a fixed, saturating concentration of ³H-QNB with the membrane preparation.
    • Add increasing concentrations of lofepramine (and other TCAs for comparison) to a series of test tubes.
    • Run the assay in triplicate. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of atropine or unlabeled QNB).
    • Incubate to equilibrium (typically 60-90 minutes at 25°C).
    • Terminate the reaction by rapid filtration under vacuum through glass fiber filters to separate bound from free radioligand.
    • Wash filters with ice-cold buffer, place in scintillation vials, add cocktail, and count radioactivity.

4. Data Analysis

  • Calculate specific binding for each concentration of lofepramine.
  • Use non-linear regression analysis to fit the data and determine the IC₅₀ (concentration of lofepramine that inhibits 50% of specific radioligand binding).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of free ³H-QNB and Kᴅ is its dissociation constant [2].
Protocol 2: General Method for Plasma Protein Binding Determination

While a specific method for lofepramine was not detailed, the following is a standard protocol using equilibrium dialysis, applicable for determining its 99% binding.

1. Objective To measure the extent of lofepramine binding to human plasma proteins.

2. Materials

  • Equilibrium Dialysis Device: Multi-well dialyzer with semi-permeable membranes (e.g., 10-14 kDa MWCO).
  • Matrix: Human plasma (heparinized or citrated).
  • Test Compound: Lofepramine (³H-labeled for easy detection, or use cold compound with HPLC-MS/MS analysis).
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
  • Equipment: Orbital shaker incubator, LC-MS/MS system or scintillation counter.

3. Methodology

  • Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions. Fill one side (plasma chamber) with plasma spiked with a known concentration of lofepramine. Fill the other side (buffer chamber) with an equal volume of PBS.
  • Equilibration: Seal the dialysis device and incubate with gentle shaking at 37°C for 4-8 hours (or until equilibrium is established).
  • Sampling: After incubation, carefully withdraw aliquots from both the plasma and buffer chambers.
  • Analysis: Analyze the concentration of lofepramine in both chambers using a validated bioanalytical method like LC-MS/MS. If using a radiolabeled compound, mix aliquots with scintillation fluid and count.

4. Data Analysis

  • Calculate the fraction unbound (fᵤ) and fraction bound (f_b) as follows:
    • fᵤ = [Lofepramine] in buffer chamber / [Lofepramine] in plasma chamber
    • f_b = 1 - fᵤ
  • % Protein Bound = f_b × 100

Signaling and Experimental Pathways

The following diagram illustrates the core concepts of lofepramine's action and the experimental workflow for the radioligand binding assay.

G Lofepramine Binding and Assay Concept Lofepramine Lofepramine Desipramine Desipramine Lofepramine->Desipramine Metabolized to Receptor_Antagonism Muscarinic, H1, α1 Receptor Antagonism Lofepramine->Receptor_Antagonism Direct Binding NET_SERT NET / SERT Reuptake Inhibition Desipramine->NET_SERT Primary Action Desipramine->Receptor_Antagonism Contributes to Therapeutic_Effects Therapeutic & Side Effects NET_SERT->Therapeutic_Effects Receptor_Antagonism->Therapeutic_Effects Assay_Start Assay: Radioligand Binding Tissue_Membranes Tissue Membrane Preparation Assay_Start->Tissue_Membranes Incubation Equilibrium Incubation Tissue_Membranes->Incubation Radioligand ³H-QNB (Radioligand) Radioligand->Incubation Competitor Lofepramine (Competitor) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Analysis Data Analysis (IC₅₀, Kᵢ) Measurement->Analysis

References

Comprehensive Application Notes and Protocols for Lofepramine Metabolic Stability Testing in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Lofepramine is a tricyclic antidepressant (TCA) with a distinct pharmacological and metabolic profile that differentiates it from earlier TCAs. As drug development advances toward more sophisticated compounds, understanding metabolic stability becomes crucial in early-stage screening. Metabolic stability refers to the percentage of parent compound lost over time in the presence of metabolically active test systems, serving as a key predictor of in vivo hepatic clearance. For lofepramine, which undergoes extensive hepatic transformation to active metabolites including desipramine, characterizing its metabolic fate is essential for predicting pharmacokinetic behavior and potential drug-drug interactions [1] [2].

The metabolism of lofepramine illustrates why metabolic stability testing has become a cornerstone of modern drug discovery pipelines. Unlike first-generation TCAs, lofepramine offers a improved safety profile, particularly in overdose situations, which is partially attributable to its specific metabolic pathway [3] [2]. These characteristics make lofepramine an excellent model compound for studying TCA metabolism and for demonstrating the value of comprehensive metabolic screening assays in lead optimization and candidate selection processes.

Metabolic Pathways of Lofepramine

Phase I Metabolism

Lofepramine undergoes complex hepatic biotransformation primarily through cytochrome P450-mediated reactions. The major metabolic pathways include hydroxylation and demethylation processes that produce both active and inactive metabolites. Comparative studies with imipramine reveal that both compounds share three common metabolites: desipramine (DMI), 2-hydroxydesipramine (2-OH-DMI), and didesmethylimipramine (DDMI). However, lofepramine metabolism also generates three unique tricyclic metabolites, tentatively identified as 2-hydroxylofepramine and desmethyllofepramine based on comparisons with authentic reference compounds [1].

A distinctive feature of lofepramine metabolism is the elevated ratio of DDMI to DMI compared to imipramine. This phenomenon likely results from parallel metabolic pathways where DDMI formation occurs via both DMI and desmethyllofepramine routes, creating a more complex metabolic pattern than observed with other TCAs. This metabolic profile may contribute to lofepramine's unique therapeutic characteristics and reduced side effect burden compared to earlier generation tricyclic antidepressants [1].

Metabolite Identification and Characterization
  • Desipramine: The primary active metabolite of lofepramine, formed through demethylation, exhibits potent norepinephrine reuptake inhibition and contributes significantly to the therapeutic activity
  • 2-Hydroxydesipramine: A secondary oxidative metabolite with potential pharmacological activity
  • Didesmethylimipramine: Formed through multiple metabolic pathways, including further demethylation of desipramine
  • Desmethyllofepramine: A unique lofepramine metabolite not observed in other TCA metabolism

The metabolism of lofepramine occurs primarily via hepatic cytochrome P450 enzymes, including CYP2D6, which demonstrates the importance of considering pharmacogenetic variability in drug disposition [3]. The active metabolites contribute to both therapeutic and adverse effects, underscoring the importance of comprehensive metabolite profiling during development [4].

G Lofepramine Lofepramine Desipramine (DMI) Desipramine (DMI) Lofepramine->Desipramine (DMI) Demethylation 2-Hydroxylofepramine 2-Hydroxylofepramine Lofepramine->2-Hydroxylofepramine Hydroxylation Desmethyllofepramine Desmethyllofepramine Lofepramine->Desmethyllofepramine Demethylation 2-Hydroxydesipramine 2-Hydroxydesipramine Desipramine (DMI)->2-Hydroxydesipramine Hydroxylation Didesmethylimipramine (DDMI) Didesmethylimipramine (DDMI) Desipramine (DMI)->Didesmethylimipramine (DDMI) Demethylation Desmethyllofepramine->Didesmethylimipramine (DDMI) Demethylation

Figure 1: Primary Metabolic Pathways of Lofepramine in Hepatic Systems. This diagram illustrates the major Phase I metabolic transformations of lofepramine, demonstrating the parallel pathways that contribute to its complex metabolite profile.

In Vitro Systems for Metabolic Stability Assessment

Comparative Analysis of Hepatic Systems

Drug metabolism scientists have multiple in vitro systems available for assessing metabolic stability, each with distinct advantages and limitations. The selection of an appropriate system depends on several factors, including the stage of discovery, throughput requirements, and the specific metabolic questions being addressed [5] [6].

Table 1: Comparison of In Vitro Systems for Metabolic Stability Testing

System Phase I Enzymes Phase II Enzymes Throughput Cost Biological Relevance
Liver Microsomes CYP450, FMO, others Limited (UGTs present) High Low Moderate
Liver S9 Fractions CYP450, FMO, others UGTs, SULT, GST, AO, others High Moderate Moderate-High
Hepatocytes Full complement Full complement Low-Moderate High High
Liver S9 Fractions as a Balanced Approach

Liver S9 fractions represent a superior balanced approach for comprehensive metabolic stability assessment, particularly during early discovery phases. The S9 fraction is the 9,000g supernatant of liver homogenate containing both microsomal and cytosolic enzymes, providing a more complete metabolic profile than microsomes alone while maintaining higher throughput and lower cost than hepatocyte systems [6]. Studies demonstrate that liver S9 and hepatocyte stability assays classify compounds into the same metabolic stability category 70-84% of the time, confirming the utility of S9 fractions as a predictive system [5].

The S9 system offers several practical advantages for metabolic stability screening of lofepramine and related compounds:

  • Comprehensive enzyme coverage including both Phase I (CYP450) and Phase II (UGT, SULT, GST) enzymes
  • Amenability to automation and high-throughput formats
  • Reduced cost compared to hepatocyte incubations
  • Flexibility in co-factor supplementation to target specific metabolic pathways

However, S9 fractions require exogenous cofactors for full enzymatic activity, including NADPH for Phase I oxidation, UDPGA for glucuronidation, and PAPS for sulfation [6]. Additionally, the enzyme dilution inherent in S9 preparations may require protein concentration optimization to achieve relevant metabolic rates.

Experimental Protocols

Liver S9 Metabolic Stability Assay
4.1.1 Materials and Reagents
  • Test compound: Lofepramine hydrochloride (prepare 10 mM stock solution in DMSO)
  • Biological system: Human or rat liver S9 fractions (gender pooled, multiple donors)
  • Cofactor system: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • Additional cofactors: UDPGA (2-5 mM for glucuronidation), GSH (5 mM for glutathione conjugation), PAPS (25 μM for sulfation)
  • Buffers: 100 mM potassium phosphate buffer (pH 7.4)
  • Termination solvent: Ice-cold 50:50 acetonitrile:methanol (ACN:MeOH)
  • Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, incubator, centrifuge
4.1.2 Procedure
  • Preparation of incubation mixture:

    • Thaw S9 fractions on ice and dilute to 1 mg/mL protein concentration with potassium phosphate buffer
    • Prepare master mix containing S9 fraction, NADPH-regenerating system, and additional cofactors based on metabolic pathways of interest
    • Pre-warm incubation mixture for 5 minutes at 37°C in a shaking water bath
  • Initiation of reaction:

    • Add lofepramine to a final concentration of 3 μM from intermediate dilution stocks
    • Use a final incubation volume of 200 μL in multi-well plates
    • Include control incubations without cofactors and without S9 fraction
  • Time course sampling:

    • Remove aliquots at predetermined time points (0, 5, 15, 30, 45, 60 minutes)
    • Terminate reactions with two volumes of ice-cold ACN:MeOH
    • Store samples on ice until centrifugation
  • Sample processing and analysis:

    • Centrifuge terminated samples at ≥3000g for 15 minutes to precipitate proteins
    • Transfer supernatant to clean plates for LC-MS/MS analysis
    • Quantify parent compound disappearance using optimized mass spectrometry parameters

G S9 S9 Preparation Preparation S9->Preparation Cofactors Cofactors Cofactors->Preparation Buffer Buffer Buffer->Preparation Lofepramine Lofepramine Reaction Initiation Reaction Initiation Lofepramine->Reaction Initiation Pre-incubation\n(5 min at 37°C) Pre-incubation (5 min at 37°C) Preparation->Pre-incubation\n(5 min at 37°C) Pre-incubation\n(5 min at 37°C)->Reaction Initiation Time Course Sampling Time Course Sampling Reaction Initiation->Time Course Sampling Termination\n(ACN:MeOH) Termination (ACN:MeOH) Reaction Initiation->Termination\n(ACN:MeOH) Centrifugation Centrifugation Termination\n(ACN:MeOH)->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

Figure 2: Experimental Workflow for Liver S9 Metabolic Stability Assay. This diagram outlines the key steps in conducting metabolic stability studies using liver S9 fractions, from preparation through data analysis.

Liver Microsome Metabolic Stability Assay
4.2.1 Specific Modifications for Microsomal Systems

While the overall procedure for liver microsome assays resembles the S9 protocol, several key modifications optimize the system for microsomal enzymes:

  • Protein concentration: Use 0.5-1 mg/mL microsomal protein
  • Cofactor requirements: Include only NADPH-regenerating system for Phase I metabolism
  • Additional considerations: Microsomes retain UGT activity but lack cytosolic enzymes

The microsomal system provides valuable data on CYP450-mediated metabolism but may underestimate overall clearance for compounds susceptible to significant Phase II metabolism [5] [6]. For lofepramine, which undergoes both hydroxylation (Phase I) and subsequent conjugation (Phase II), this limitation should be considered when interpreting microsomal data.

Data Analysis and Interpretation

Calculation of Metabolic Parameters

Metabolic stability data should be processed to generate key parameters that enable comparison across compounds and prediction of in vivo behavior. The percentage of parent compound remaining at each time point is calculated relative to the zero-time point, followed by nonlinear regression analysis of the disappearance curve [5] [6].

Table 2: Key Parameters for Metabolic Stability Assessment

Parameter Calculation Method Interpretation Typical Range for Lofepramine
In vitro Half-life (t₁/₂) ln(2)/k where k is elimination rate constant Compound with shorter t₁/₂ has higher clearance ~5 hours (parent); 12-24 hours (active metabolites) [3]
Intrinsic Clearance (CLint) (0.693/t₁/₂) × (incubation volume/protein content) Direct measure of enzymatic affinity and capacity Data compound-specific
Hepatic Clearance Prediction Well-stirred liver model: CLh = (Qh × CLint)/(Qh + CLint) where Qh is hepatic blood flow Estimation of in vivo hepatic clearance Requires scaling factors
Interpretation of Lofepramine-Specific Data

For lofepramine, metabolic stability data should be interpreted in the context of its complex metabolic profile and the formation of active metabolites. The parent compound has a relatively short elimination half-life (up to 5 hours), while its active metabolites, particularly desipramine, exhibit substantially longer half-lives (12-24 hours) [3]. This discrepancy underscores the importance of monitoring both parent compound disappearance and metabolite formation for a complete understanding of lofepramine's pharmacokinetic behavior.

The low bioavailability of lofepramine (approximately 7%) indicates significant first-pass metabolism, consistent with extensive hepatic transformation [3]. This characteristic makes in vitro metabolic stability data particularly valuable for predicting in vivo performance and understanding potential interindividual variability due to genetic polymorphisms in metabolizing enzymes like CYP2D6.

Applications in Drug Development

Lead Optimization and Candidate Selection

Metabolic stability data for lofepramine and related compounds provide crucial information during lead optimization phases. By understanding structure-metabolism relationships, medicinal chemists can modify structures to improve metabolic stability while maintaining target activity. The comparison of lofepramine with imipramine demonstrates how specific structural modifications (the p-chlorobenzoylmethyl group) alter metabolic patterns and potentially improve therapeutic profiles [1].

The application of liver S9 fractions in high-throughput metabolic stability screening enables efficient compound prioritization early in discovery pipelines. This approach balances comprehensive metabolic assessment with practical throughput requirements, allowing identification of compounds with unfavorable metabolic properties before committing resources to more costly in vivo studies [5] [6].

Prediction of In Vivo Behavior and Drug Interactions

In vitro metabolic stability data form the foundation for predicting in vivo pharmacokinetics and potential drug-drug interactions. For lofepramine, which is extensively protein-bound (99%) and metabolized primarily via cytochrome P450 enzymes, in vitro data help identify potential interactions with inhibitors or inducers of these enzymes [3] [4].

The reduced cardiotoxicity of lofepramine compared to earlier TCAs, even in overdose situations, may be partially attributable to its specific metabolic pattern [2]. This safety advantage highlights how understanding metabolic pathways can contribute not only to optimizing pharmacokinetics but also to improving therapeutic index and reducing adverse effects.

Regulatory Considerations and Conclusion

Quality Control and Standardization

Robust metabolic stability assays require implementation of comprehensive quality control measures. These include:

  • Positive controls: Compounds with known metabolic stability (e.g., 7-ethoxycoumarin)
  • Enzyme activity verification: Regular assessment of catalytic activity in enzyme preparations
  • Donor variability: Use of pooled enzyme sources to minimize individual variability
  • Reprodubility assessment: Replicate testing to ensure data reliability
Conclusion

Lofepramine serves as an excellent model compound for demonstrating the importance of comprehensive metabolic stability assessment in drug development. Its complex metabolic pathway, formation of active metabolites, and improved safety profile compared to earlier TCAs underscore the value of understanding metabolic fate early in discovery. The application of liver S9 fractions provides a balanced approach for obtaining high-quality metabolic stability data with both Phase I and Phase II metabolism representation, enabling efficient compound progression decisions while maintaining predictive value for in vivo performance.

References

Application Note: Forced Degradation Studies of Lofepramine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

1. Purpose and Scope This document provides a detailed protocol for conducting forced degradation studies on Lofepramine Hydrochloride, a tricyclic antidepressant. The primary objectives are to:

  • Elucidate the intrinsic stability of the drug substance.
  • Identify potential degradation products and pathways.
  • Develop and validate stability-indicating analytical methods.
  • Provide insights for improving formulation and packaging to enhance shelf-life [1] [2].

2. Scientific Background Forced degradation studies are a regulatory expectation (ICH Q1A(R2)) and a critical component of drug development [2]. These studies involve intentionally exposing a drug substance to harsh conditions to establish the stability-indicating power of analytical methods. For psychotropic drugs like Lofepramine, understanding degradation is crucial not only for product quality but also for assessing environmental impact, as these compounds are frequently detected in water bodies [1] [3]. A study on Lofepramine concluded that a developed HPLC method was accurate, precise, and robust for quality control, having identified oxidative and photolytic conditions as the most significant stressors [4].

3. Experimental Design and Protocol

3.1. Materials and Reagents

  • Drug Substance: this compound
  • Solvents: Methanol, acetonitrile (HPLC grade), water (HPLC grade)
  • Acids/Bases: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH)
  • Oxidizing Agent: 3% / 6% / 30% Hydrogen Peroxide (H₂O₂)
  • Other: High-purity water, inert gas (e.g., nitrogen)

3.2. Recommended Stress Conditions The table below summarizes the suggested stress conditions. A degradation of 5-20% is generally targeted to generate meaningful data without causing excessive destruction [2].

Stress Condition Proposed Parameters Sampling Time Points Expected Degradation
Acidic Hydrolysis 0.1 M HCl at 60-70°C [2] 1, 3, 5, 7 days Low (Most stable condition) [4]
Basic Hydrolysis 0.1 M NaOH at 60-70°C [2] 1, 3, 5, 7 days Moderate
Oxidative Degradation 3%, 6%, 30% H₂O₂ at room temperature [2] 1, 6, 24, 48 hours High [4]
Photolytic Degradation UV (320-400 nm) and visible light per ICH Q1B [2] 1, 3, 5, 7 days High [4]
Thermal Degradation (Solid) 60°C, 75% RH in stability chamber [2] 1, 2, 4 weeks Moderate

3.3. Sample Preparation Workflow The following diagram outlines the logical workflow for preparing forced degradation samples:

G start Start: Prepare Lofepramine Stock Solution cond1 Select Stress Condition start->cond1 acid Acidic Hydrolysis 0.1 M HCl, 60-70°C cond1->acid base Basic Hydrolysis 0.1 M NaOH, 60-70°C cond1->base oxid Oxidative Stress 3-30% H₂O₂, RT cond1->oxid photo Photolytic Stress UV/Vis, ICH Q1B cond1->photo thermal Thermal Stress 60°C, 75% RH cond1->thermal analyze Analyze Samples via HPLC acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze end End: Identify Degradants and Pathways analyze->end

3.4. Analytical Procedure: HPLC Method A validated stability-indicating HPLC method is essential for separating Lofepramine from its degradation products [4] [2].

  • Chromatographic Conditions [4]:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: 50:50 mixture of Acetonitrile and Methanol
    • Flow Rate: 1.0 mL/min
    • Detection: UV detector (wavelength to be optimized, e.g., 254 nm)
    • Injection Volume: 20 µL
    • Column Temperature: Ambient
  • Method Validation: The method should demonstrate linearity (e.g., over 2-10 µg/mL), precision (intra-day and inter-day %RSD < 2%), accuracy (recovery 98-102%), and robustness against minor changes in flow rate, temperature, and mobile phase composition [4].

4. Potential Degradation Pathways and Products While specific pathways for Lofepramine require experimental confirmation, insights can be drawn from related TCAs.

  • Oxidation: Tertiary amine moiety in the side chain can form N-oxide derivatives, as seen with Imipramine and Clomipramine [5]. The central ring system may also be susceptible to hydroxylation [1].
  • Hydrolysis: The drug's structure may be susceptible to cleavage under strong acidic or basic conditions.
  • Photolysis: The tricyclic aromatic system can undergo reactions such as ring-opening, hydroxylation, and dehalogenation (if applicable) when exposed to UV light [6] [3].

5. Data Interpretation and Regulatory Considerations

  • Analysis: Compare chromatograms of stressed samples with controls. New peaks indicate degradation products. The method is stability-indicating if it successfully separates the main peak from all degradant peaks [2].
  • Identification: Significant degradants (e.g., those forming at levels > 0.1%) should be identified using techniques like LC-MS/MS [3] [2].
  • Reporting: Forced degradation study designs and results are submitted to regulatory authorities (FDA, EMA) as part of the drug application dossier (e.g., in Phase III of an IND) [2].

Limitations and Future Research

The primary limitation is the scarcity of publicly available, detailed studies on Lofepramine degradation. The information herein is extrapolated from:

  • One study confirming Lofepramine's susceptibility to oxidation and photolysis [4].
  • General guidelines for forced degradation [2].
  • Degradation studies on structurally related tricyclic antidepressants like Amitriptyline and Imipramine [1] [5].

Future work should focus on:

  • Isolating and structurally characterizing Lofepramine's specific degradation products using advanced techniques like HR-MS and NMR.
  • Quantifying the toxicity of these degradation products, potentially using computational models (DFT) or bioassays [6].
  • Studying the drug's stability in various formulation matrices.

References

Impurity Profiling of Lofepramine: Available Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key points found in the search results regarding lofepramine impurities:

Aspect Available Information
Known Impurities Impurity A, B, C, D, E, F, G, and H are listed [1].
Available Standards High-purity certified reference standards for these impurities are available from suppliers [1].
Recommended Techniques High-Performance Liquid Chromatography (HPLC) is indicated for analysis [1].
Guideline Compliance Analysis can be performed following pharmacopeial standards (e.g., USP, EP) and ICH guidelines [1].
Study Types Impurity reference standards are used for stability studies and degradation studies [1].

A Framework for Method Development and Validation

In the absence of a published detailed protocol, the following workflow outlines the critical stages for developing and validating an impurity profile method for a pharmaceutical substance like lofepramine. You can use this as a template for your own work.

Start Start: Method Development A1 Define Analytical Target Profile (ATP) Start->A1 A2 Select Chromatographic Technique (Primary: HPLC) A1->A2 A3 Initial Method Scouting & Forced Degradation Studies A2->A3 A4 Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) A3->A4 A5 Method Finalization A4->A5 B1 Start: Analytical Method Validation A5->B1 Method Fixed B2 Specificity/ Selectivity B1->B2 B3 Linearity & Range B2->B3 B4 Accuracy B3->B4 B5 Precision (Repeatability, Intermediate Precision) B4->B5 B6 Limit of Detection (LOD) & Quantitation (LOQ) B5->B6 B7 Robustness B6->B7 B8 Method Validated & Documented B7->B8 C1 Start: Routine Testing B8->C1 Transfer to QC C2 System Suitability Check C1->C2 C3 Analyze Samples (Batch Release, Stability) C2->C3 C4 Data Analysis & Reporting C3->C4

Phase 1: Method Development

This phase focuses on creating a analytical procedure that can separate and detect lofepramine and its known impurities.

  • Define Analytical Target Profile (ATP): Establish the goal of the method upfront. This includes the required resolution between all impurity peaks and the main lofepramine peak, and the desired sensitivity (e.g., reporting threshold of 0.05%).
  • Select Technique: As indicated in the search results, Reversed-Phase HPLC with UV detection is the most suitable and widely accepted technique for this task [1].
  • Forced Degradation (Stress Studies): Subject lofepramine samples to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and prove the method's stability-indicating capability.
  • Optimize Chromatographic Conditions:
    • Column: Select a C18 or C8 column. Optimize column length, particle size, and pore size.
    • Mobile Phase: Test different buffers (e.g., phosphate, acetate), pH values, and organic modifiers (acetonitrile, methanol).
    • Gradient Program: Develop a gradient elution program to effectively separate all impurities and degradation products from the main peak.
  • Finalize Method Parameters: Document the final, fixed conditions for the method, including column type, mobile phase composition, flow rate, column temperature, injection volume, and detection wavelength.
Phase 2: Analytical Method Validation

This phase demonstrates that the developed method is suitable for its intended purpose, following ICH Q2(R1) guidelines [1].

  • Specificity/Selectivity: Confirm that the method can accurately measure the analyte (lofepramine and each impurity) in the presence of other components. Evidence includes baseline resolution between all peaks and no interference from blank.
  • Linearity and Range: Prepare and analyze standard solutions of lofepramine and its impurities at a minimum of five concentration levels. The response should be directly proportional to the concentration, demonstrated by a high correlation coefficient (r² > 0.999).
  • Accuracy (Recovery): Spike a known amount of each impurity into a sample of lofepramine (e.g., at 50%, 100%, and 150% of the specification level). The mean recovery should be between 98% and 102%.
  • Precision:
    • Repeatability: Analyze six independent samples at 100% of the test concentration. The relative standard deviation (RSD) for the impurity content should be ≤ 5.0%.
    • Intermediate Precision: Demonstrate the reliability of results within the same laboratory on different days, with different analysts, or different equipment.
  • Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration that can be detected (LOD, typically a signal-to-noise ratio of 3:1) and quantified (LOQ, typically a signal-to-noise ratio of 10:1) for each impurity.
  • Robustness: Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, temperature ±2°C) to evaluate the method's reliability.

Important Considerations and Safety Profile

While developing analytical methods, it is crucial to be aware of the drug's safety profile. The search results highlight that lofepramine, while safer than some older antidepressants, has been associated with hepatic toxicity, including reversible liver damage, hepatitis, and hepatic failure [2]. This underscores the importance of rigorous impurity control to ensure patient safety.

References

Comprehensive Application Notes and Protocols: Lofepramine Receptor Binding Affinity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile

Lofepramine is a tricyclic antidepressant (TCA) of the third-generation class that demonstrates a favorable safety profile compared to earlier TCAs, particularly in overdose situations. While its primary mechanism of action involves potent inhibition of the norepinephrine transporter (NET) and moderate inhibition of the serotonin transporter (SERT), lofepramine interacts with a wide range of neuroreceptors contributing to both its therapeutic effects and side effect profile. The drug is often characterized as having prodrug properties with desipramine as its major active metabolite, though evidence suggests lofepramine itself possesses significant pharmacological activity. Understanding its receptor binding affinity is crucial for predicting drug interactions, side effects, and optimizing therapeutic applications in depression treatment. [1] [2]

The binding affinity profile of lofepramine reveals its complex polypharmacology, which is typical of tricyclic antidepressants. This profile explains both its therapeutic actions and its associated adverse effects, particularly its muscarinic antagonist properties that contribute to anticholinergic side effects. The following table summarizes the comprehensive receptor binding affinity data for lofepramine and its primary metabolite, desipramine, providing a quantitative basis for understanding their pharmacological differences. [2]

Table 1: Receptor Binding Affinity Profile of Lofepramine and Desipramine (Ki values in nM)

Receptor/Transporter Lofepramine (Ki, nM) Desipramine (Ki, nM) Species Clinical Correlation
NET (Norepinephrine Transporter) 5.4 0.63–3.5 Human Primary antidepressant mechanism
SERT (Serotonin Transporter) 70 17.6–163 Human Secondary antidepressant mechanism
DAT (Dopamine Transporter) >10,000 3,190 Human Minimal clinical relevance
Muscarinic (mACh) M1 67 110 Human Anticholinergic side effects
Muscarinic (mACh) M2 330 540 Human Anticholinergic side effects
Muscarinic (mACh) M3 130 210 Human Anticholinergic side effects
Histamine H1 245–360 60–110 Human Sedation, weight gain
α1-Adrenergic 100 23–130 Human Orthostatic hypotension
5-HT2A Serotonin 200 115–350 Human Possible effects on mood, sleep
D2 Dopamine 2,000 3,400 Human Minimal antidopaminergic effects

This binding profile demonstrates that lofepramine has a balanced transporter inhibition with higher affinity for NET than SERT, which contributes to its efficacy as an antidepressant with potentially different side effect characteristics compared to other TCAs. The relatively lower muscarinic affinity compared to some first-generation TCAs may explain its improved tolerability profile, particularly regarding anticholinergic effects such as dry mouth, constipation, and cognitive impairment. [1] [2]

Experimental Protocols for Receptor Binding Assays

Competitive Radioligand Binding Assay Protocol

Competitive binding assays represent the gold standard for determining receptor affinity of unlabeled compounds like lofepramine. This protocol utilizes membrane preparations expressing human cloned receptors and tritiated radioligands to determine the inhibition constant (Ki) of lofepramine across various receptor targets. The approach follows established receptor binding theory where the equilibrium between ligand, receptor, and ligand-receptor complex is quantified through competitive displacement of a labeled tracer compound. [3] [4] [5]

2.1.1 Materials and Reagents
  • Membrane preparations: Human cloned receptors (SERT, NET, muscarinic M1-M3, α1-adrenergic, H1 histamine, etc.) expressed in mammalian cell lines (e.g., HEK-293, CHO)
  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]Prazosin (for α1-adrenergic), [³H]Quinuclidinyl Benzilate (QNB) (for muscarinic receptors)
  • Test compounds: Lofepramine hydrochloride (prepared as 10 mM stock solution in DMSO), desipramine hydrochloride (control compound)
  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4 at 4°C)
  • Filtration system: 96-well filter plates (glass fiber type B), cell harvester, liquid scintillation counter vials and cocktail
  • Incubation system: Temperature-controlled water bath or incubator, microplate shaker
2.1.2 Procedure
  • Membrane preparation: Thaw membrane aliquots on ice and homogenize with a Polytron homogenizer (10-15 seconds at medium setting). Dilute membranes in assay buffer to appropriate protein concentration (typically 10-50 μg/well), ensuring the receptor concentration is maintained significantly below the Kd of the radioligand (ideally <10% of Kd) to avoid ligand depletion artifacts. [4] [5]

  • Reaction setup: In 96-well polypropylene plates, add:

    • 400 μL membrane suspension
    • 50 μL radioligand at 5× final concentration (typically near the Kd value for each receptor)
    • 50 μL lofepramine (11 concentrations, typically from 10^-12 M to 10^-5 M in half-log increments) or reference compound
    • For non-specific binding wells: add 50 μL of appropriate unlabeled competitor at 1000× Kd concentration (e.g., 10 μM desipramine for NET assays)
    • For total binding wells: add 50 μL assay buffer
  • Equilibrium incubation: Incubate plates for 60-90 minutes at 25°C with gentle shaking. The time to equilibrium must be experimentally verified using the equation: t₁/₂ = ln(2) / [kₒff (1 + [L]/Kd)], where 5×t₁/₂ ensures 97% equilibrium. For high-affinity interactions, this may require extended incubation times. [4]

  • Separation and detection: Terminate reactions by rapid filtration through 96-well GF/B filter plates pre-soaked in 0.3% polyethyleneimine (for amine receptors). Wash filters 3× with 1 mL ice-cold assay buffer using a cell harvester. Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and quantify bound radioactivity after 12-hour extraction using a liquid scintillation counter. [5]

  • Data analysis: Calculate specific binding as total binding minus non-specific binding. Fit competitive binding data to a four-parameter logistic equation to determine IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd). For ultra-high-affinity radioligands where receptor concentration exceeds 10% of Kd, apply more complex equations that account for receptor concentration. [5]

Table 2: Recommended Radioligand and Assay Conditions for Key Lofepramine Targets

Target Recommended Radioligand Ligand Kd (nM) Assay Temperature Incubation Time Wash Conditions
NET [³H]Nisoxetine 0.5-2.0 4°C 2-4 hours Ice-cold buffer, rapid wash
SERT [³H]Citalopram 0.8-3.0 25°C 1-2 hours Room temperature
Muscarinic M1 [³H]QNB 0.05-0.2 25°C 2 hours Ice-cold buffer
α1-Adrenergic [³H]Prazosin 0.1-0.4 25°C 1 hour Room temperature
H1 Histamine [³H]Pyrilamine 1.0-5.0 25°C 1 hour Ice-cold buffer
Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence polarization offers a non-radioactive alternative for determining binding affinities that is particularly suitable for high-throughput screening applications. This homogeneous assay format eliminates separation steps, making it amenable to automation and miniaturization. The principle relies on the change in molecular rotation when a fluorescent tracer binds to a larger receptor protein - bound tracer rotates slowly and maintains polarization, while free tracer rotates rapidly and depolarizes emitted light. [6]

2.2.1 Materials and Reagents
  • Receptor protein: Purified ligand-binding domain (LBD) of target receptors; for lofepramine screening, PPARγ-LBD is a relevant target as TCAs have been shown to interact with nuclear receptors
  • Fluorescent tracer: C1-BODIPY-C12 for PPARγ (Kd ~50 nM), BODIPY-FL-conjugated ligands for other targets
  • Test compounds: Lofepramine serial dilutions in DMSO (final DMSO concentration <1%)
  • Assay buffer: 20 mM Tris-HCl, 100 mM NaCl (pH 8.0)
  • Equipment: Fluorescence microplate reader capable of measuring polarization, black 96- or 384-well plates
2.2.2 Procedure
  • Receptor-tracer Kd determination: Prior to competitive assays, determine the Kd of the fluorescent tracer for the target receptor by titrating fixed tracer concentration (typically 50 nM) with increasing receptor concentrations (e.g., 1 nM to 6400 nM). Incubate for 5 minutes at room temperature, then measure fluorescence polarization (FP). Fit FP values versus receptor concentration to a specific binding with Hill slope equation to determine Kd. [6]

  • Competitive binding assay:

    • Prepare reaction mixtures in black 96-well plates containing:
      • Fixed concentration of receptor (typically 800 nM PPARγ-LBD)
      • Fixed concentration of fluorescent tracer (50 nM C1-BODIPY-C12)
      • Varying concentrations of lofepramine (typically 12 concentrations in triplicate)
    • Adjust final volume to 110 μL with assay buffer
    • Incubate at room temperature for 5 minutes to reach equilibrium
  • Detection and analysis:

    • Measure fluorescence polarization using appropriate filters (excitation 485 nm, emission 535 nm)
    • Calculate % inhibition for each lofepramine concentration: % Inhibition = (1 - (FPsample - FPmin)/(FPmax - FPmin)) × 100
    • Fit dose-response curves to four-parameter logistic equation to determine IC₅₀ values
    • Convert IC₅₀ to Ki using Cheng-Prusoff equation as described in section 2.1.2

Signaling Pathways and Experimental Workflows

Adrenergic and Serotonergic Signaling Pathways

G Lofepramine Lofepramine NET Norepinephrine Transporter (NET) Lofepramine->NET Inhibits SERT Serotonin Transporter (SERT) Lofepramine->SERT Inhibits NE Synaptic Norepinephrine NET->NE Reuptake Blocked FiveHT Synaptic Serotonin SERT->FiveHT Reuptake Blocked AR Adrenergic Receptors NE->AR FiveHTR Serotonin Receptors FiveHT->FiveHTR GProteins G-protein Activation AR->GProteins FiveHTR->GProteins AC Adenylyl Cyclase Modulation GProteins->AC cAMP cAMP Production AC->cAMP CREB CREB Phosphorylation cAMP->CREB PKA Activation GeneExp Gene Expression Changes CREB->GeneExp

Diagram 1: Lofepramine's Primary Neurotransmitter Signaling Pathways. This diagram illustrates the sequence of events following lofepramine's inhibition of monoamine transporters, ultimately leading to gene expression changes implicated in antidepressant effects. The diagram highlights the dual mechanism targeting both norepinephrine and serotonin systems.

Receptor Binding Assay Workflow

G cluster_analysis Analysis Steps Prep Membrane Preparation (Human Cloned Receptors) AssaySetup Assay Setup (Membranes + Radioligand + Lofepramine) Prep->AssaySetup Equilibrium Equilibrium Incubation (60-90 min at 25°C) AssaySetup->Equilibrium Separation Separation by Filtration (Vacuum Filtration) Equilibrium->Separation Detection Radioactivity Detection (Liquid Scintillation Counting) Separation->Detection Analysis Data Analysis (Cheng-Prusoff Equation) Detection->Analysis Results Ki Determination Analysis->Results SpecificBinding Calculate Specific Binding IC50 Determine IC50 SpecificBinding->IC50 ChengPrusoff Apply Cheng-Prusoff Correction IC50->ChengPrusoff

Diagram 2: Receptor Binding Assay Workflow for Lofepramine. This experimental flowchart details the key steps in determining receptor binding affinity, highlighting critical stages where assay parameters must be carefully controlled to ensure accurate Ki determination, particularly during equilibrium incubation and data analysis phases.

Data Analysis and Technical Considerations

Equilibrium Binding Theory and Kd Determination

The fundamental principle underlying all receptor binding assays is the law of mass action, which describes the dynamic equilibrium between ligand, receptor, and ligand-receptor complex. This relationship is mathematically described by the equation: L + R ⇌ LR, where L represents free ligand, R represents unbound receptor, and LR represents the bound complex. At equilibrium, the rates of the forward (association) and reverse (dissociation) reactions are equal, allowing derivation of the equilibrium dissociation constant Kd according to the equation: Kd = [L][R] / [LR] = kₒff / kₒn. The Kd represents the ligand concentration at which half the receptors are occupied and provides a direct measure of binding affinity - lower Kd values indicate higher affinity. [4]

For accurate Kd determination, several critical assumptions must be met: (1) the binding reaction must reach equilibrium, (2) the receptor and ligand must be stable throughout the assay, (3) nonspecific binding must be properly accounted for, and (4) the receptor concentration should be significantly lower than the Kd to avoid ligand depletion. When these conditions are satisfied, the fraction of receptor bound can be described by the equation: f = [L] / (Kd + [L]), which generates a characteristic hyperbolic binding curve when plotted against ligand concentration. In practice, binding data are often linearized using Scatchard, Hill, or double-reciprocal plots to facilitate parameter estimation, though nonlinear regression of untransformed data is now preferred for most applications. [4] [5]

Regulatory Applications and Safety Assessment

Receptor binding profiling of lofepramine provides critical data for regulatory submissions and drug safety assessment. The comprehensive binding data across multiple receptor classes helps predict potential drug-drug interactions, contraindications, and class-specific adverse effects. Particularly important for lofepramine is its reduced antimuscarinic activity compared to earlier TCAs, which correlates with its improved safety profile in overdose situations. The binding affinity data directly inform contraindications for patients with cardiac conditions, narrow-angle glaucoma, and urinary retention. [1] [2]

From a therapeutic perspective, lofepramine's balanced transporter inhibition (5.4 nM at NET vs 70 nM at SERT) positions it as a noradrenergic-predominant antidepressant with serotonergic contributions. This profile may offer particular benefits for patients with depression characterized by fatigue, anhedonia, and cognitive dysfunction, which are often associated with noradrenergic dysfunction. The relatively lower histamine H1 receptor affinity (245-360 nM) compared to some sedating TCAs explains its reduced sedative potential, while the modest α1-adrenergic blockade (100 nM) accounts for the orthostatic hypotension occasionally observed during treatment. [1] [2]

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating lofepramine's receptor binding affinity using both traditional radioligand binding and modern fluorescence-based approaches. The detailed methodologies enable accurate determination of binding constants across lofepramine's diverse pharmacological targets, while the visualization tools facilitate understanding of its complex mechanism of action. The integration of quantitative binding data with clinical correlations supports drug development decisions and helps optimize lofepramine's therapeutic application in depression treatment. Researchers should adapt these protocols based on specific experimental needs while maintaining the core principles of receptor binding theory to ensure accurate and reproducible results.

References

A Researcher's Guide to Neurotransmitter Uptake Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

The core of investigating a drug like lofepramine lies in functional assays that measure its ability to block neurotransmitter transporters. Below is a validated protocol using human-derived cells, which can serve as a template.

Protocol: Serotonin Transporter (SERT) Inhibition Assay using JAR Cells

This protocol assesses the potency of test compounds in inhibiting serotonin uptake, adapted from established methods [1]. JAR cells (a human placental choriocarcinoma cell line) endogenously express the human serotonin transporter (SERT) and provide a robust model for studying human transporter activity [1].

  • Key Advantages of JAR Cells:

    • Human Origin: Expresses native human SERT, avoiding potential species differences.
    • Well-Characterized: SERT function in these cells is sodium- and chloride-dependent and is inhibited by known antidepressants like fluoxetine and paroxetine [1].
    • Accessibility: Commercially available from cell banks (e.g., ATCC HTB-144).
  • Materials and Reagents:

    • Cell Line: JAR cells (ATCC HTB-144).
    • Culture Medium: RPMI-1640 medium, supplemented with 10% fetal bovine serum, 2.5 g/L glucose, 2.4 g/L HEPES, 0.11 g/L sodium pyruvate, and penicillin/streptomycin.
    • Assay Buffer (KRH Buffer): 25 mM HEPES (pH 7.4 at 37°C), 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline (a monoamine oxidase inhibitor) [1].
    • Radiolabeled Tracer: [³H]Serotonin ([³H]5-HT).
    • Reference Compounds: Known SERT inhibitors (e.g., Citalopram, Fluoxetine) for assay validation.
    • Test Compound: Lofepramine (or other investigational drugs).
    • Equipment: Cell culture incubator (37°C, 5% CO₂), multi-well plate scintillation counter, cell culture plates.
  • Experimental Workflow: The following diagram outlines the key steps in the assay procedure, from cell preparation to data analysis.

Start Plate JAR cells in 96-well plates A Grow cells overnight (37°C, 5% CO₂) Start->A B Wash cells with warm KRH assay buffer A->B C Pre-incubate cells with test/reference compounds B->C D Initiate uptake by adding [³H]5-HT tracer C->D E Incubate 15-60 minutes (37°C, 5% CO₂) D->E F Terminate reaction: rapidly wash with ice-cold buffer E->F G Lyse cells and measure radioactivity F->G H Analyze data: calculate IC₅₀ values G->H

  • Detailed Procedure:

    • Cell Plating: Plate JAR cells at a density of 50,000 cells per well in 96-well assay microplates. Allow cells to attach and grow overnight in a culture incubator (37°C, 5% CO₂) [1].
    • Preparation: On the day of the assay, remove the culture medium and gently wash the cells with 100 µL of warm KRH assay buffer.
    • Compound Addition: Pre-incubate cells with various concentrations of the test compound (lofepramine), reference inhibitor (e.g., citalopram), or vehicle control (for total binding) for a set period (e.g., 15-30 minutes). A well containing a high concentration of a known inhibitor (e.g., 5 µM citalopram) should be included to determine non-specific binding [1].
    • Uptake Initiation: Add the [³H]5-HT tracer to all wells. The final concentration should be around the KM value for SERT (approximately 1 µM in JAR cells) to ensure sensitivity to competitive inhibition [1].
    • Incubation: Incubate the plate for a defined time (between 15-60 minutes) at 37°C to allow for transporter activity.
    • Termination: Rapidly remove the assay buffer and wash the cells 2-3 times with 200 µL of ice-cold KRH wash buffer to stop the uptake process and remove unincorporated tracer.
    • Detection: Lyse the cells with a detergent like 1% Triton X-100. Transfer the lysate to a scintillation plate, add scintillation fluid, and count the retained radioactivity using a scintillation counter [1].
  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific binding (measured in the presence of a high-dose reference inhibitor) from total binding.
    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
    • Fit the data with a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀) value for lofepramine and reference compounds.

Comparative Pharmacology & Alternative Methods

To contextualize your findings on lofepramine, it is useful to compare its properties with other established drugs. Furthermore, the JAR cell assay is one of several validated methods.

The table below summarizes key mechanistic and protocol information for related compounds based on the available literature.

Compound / Aspect Primary Target & Mechanism Key Protocol Considerations / Findings
Lofepramine Presumed SERT/NET inhibitor (TCA) Protocols not found in search results; the JAR cell assay above is a recommended method for investigation.

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Binding is Chloride-dependent: Requires Cl⁻ for high-affinity binding to SERT [2]. S1 Site Binding: Structural studies suggest binding within the central substrate (S1) site of SERT [3]. | | JAR Cell Assay | Functional uptake inhibition | Validated Model: Correlates well with data from rat synaptosomes and transfected HEK293 cells [1]. Kinetics: Uptake is saturable; follow Michaelis-Menten kinetics (KM ≈ 1 µM for 5-HT) [1]. | | Rat Brain Synaptosomes | Functional uptake inhibition | Classical Method: Uses native rodent neural tissue. Provides data on rodent transporter activity, which may differ from human [1]. |

Recommendations for Further Research

Given the lack of specific protocols for lofepramine, you may need to extend your search strategy:

  • Consult Primary Literature: Search specialized scientific databases (e.g., PubMed, Google Scholar) directly for "lofepramine uptake inhibition assay" or "lofepramine radioligand binding". Older literature from the 1980s and 1990s, when TCAs were more intensively studied, may be particularly valuable.
  • Explore Related Assays: The principles of the JAR cell assay can be adapted to study the norepinephrine transporter (NET) using cell lines that endogenously express human NET. The core workflow of cell preparation, compound incubation, tracer uptake, and measurement remains consistent.
  • Investigate Metabolites: Lofepramine is a prodrug metabolized to desipramine. A complete pharmacological profile should include testing the activity of its major metabolites.

References

lofepramine instability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stability Data

The table below summarizes key information relevant to the stability of lofepramine hydrochloride [1] [2] [3].

Property Details
Chemical Name This compound [1]
Synonym Lopramine hydrochloride [2]
CAS Number 26786-32-3 [2]
Molecular Formula C₂₆H₂₈Cl₂N₂O [1]
Molecular Weight 455.42 g/mol [1]
Recommended Storage -20°C (powder); -80°C (in solvent) [1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents [1]
Decomposition Products Under fire conditions: may emit toxic fumes (e.g., hydrogen chloride, nitrogen oxides) [1]

Stability Concerns & Handling Recommendations

Based on general chemical principles and the available safety data, here are the primary stability concerns and handling recommendations:

  • Temperature and Storage: The manufacturer recommends storing the powder at -20°C and solutions at -80°C [1]. This strongly suggests that the compound, especially in solution, is thermally labile and requires stringent temperature control to prevent decomposition.
  • Oxidation: The molecule's tricyclic structure and alkylamino side chain are susceptible to oxidative degradation [4]. It is listed as incompatible with strong oxidizing agents [1].
  • Hydrolysis: The amide functional group in its structure can be prone to hydrolysis, particularly under acidic or basic conditions [4]. The safety data sheet also notes incompatibility with strong acids and alkalis [1].
  • Light: While not explicitly stated for lofepramine, many pharmaceutical compounds are photosensitive. It is a best practice to protect the compound and its solutions from light.

Experimental Workflow for Stability Assessment

For a systematic investigation into lofepramine's stability in your specific solution, you can adapt the following workflow. The diagram below outlines the key stages of this process.

Start Start: Prepare Lofepramine Solution Stress Stress Studies Start->Stress Analyze Sample & Analyze Stress->Analyze At predetermined time points Ox Oxidative Stress Stress->Ox Hydro Hydrolytic Stress Stress->Hydro Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Interpret Interpret Data Analyze->Interpret HPLC HPLC/MS Analyze->HPLC pH pH Measurement Analyze->pH Visual Visual Inspection Analyze->Visual End End Interpret->End Identify degradation products and kinetics

Detailed Protocols
  • Forced Degradation (Stress) Studies: These studies help identify likely degradation products and pathways [4].

    • Oxidative Stress: Add a small volume of hydrogen peroxide (e.g., 3%) to the lofepramine solution. Store in the dark at room temperature and sample at intervals.
    • Acid/Base Hydrolysis: Prepare separate solutions and adjust the pH to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Monitor for precipitation or color change.
    • Thermal Stress: Store the solution at elevated temperatures (e.g., 40°C, 60°C) and compare its degradation rate to a control stored at the recommended -80°C [1].
    • Photolytic Stress: Expose the solution to UV or visible light (using a controlled light cabinet) and compare it to a solution wrapped in aluminum foil.
  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying lofepramine from its degradation products [4].
    • Mass Spectrometry (MS) coupled with HPLC can be used to identify the chemical structure of the degradation products.
    • Routinely check the pH of your solutions, as shifts can indicate decomposition.
    • Visual inspection for color change or precipitation is a simple but important first check.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of lofepramine in solution? While specific degradation products for lofepramine are not listed, the major active metabolite is desipramine [3]. Degradation likely involves hydrolysis of the amide group, oxidation of the tricyclic ring system, and dehalogenation [4]. The safety data sheet notes that thermal decomposition can produce toxic fumes including hydrogen chloride (HCl) and oxides of nitrogen [1].

Q2: How can I stabilize a lofepramine solution for short-term experiments?

  • Temperature: Keep the solution as cold as possible, ideally at -80°C when not in use [1].
  • Solvent: Use a dry, aprotic solvent if compatible with your experiment to minimize hydrolysis.
  • Atmosphere: Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation.
  • Light: Store all solutions in amber vials or wrapped in foil to protect from light.
  • Buffers: Use a buffering system to maintain a neutral pH, as extreme pH accelerates hydrolysis [1] [4].

Q3: My lofepramine solution changed color. What does this mean and can I still use it? A color change is a strong visual indicator of chemical degradation and oxidation. The solution should not be used for quantitative experiments, as the concentration of the active compound has likely changed and degradation products may interfere with your results.

Further Research Tips

  • Consulting the Manufacturer: The manufacturer's certificate of analysis (CoA) for your specific batch may contain stability data.
  • Searching Patent Literature: Patents, like the one for purification [5], can sometimes contain valuable, specific technical details about a compound's handling and stability.
  • Validating Internally: The protocols above provide a framework, but you will need to establish acceptance criteria and validate the methods for your specific application.

References

Experiment Protocol: Beta-Cyclodextrin Complexation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is directly based on a study that investigated the membrane-stabilizing activity of lofepramine and related antidepressants. A key step in their methodology was enhancing the drugs' solubility in an aqueous medium for use with the protozoan Tetrahymena pyriformis [1] [2].

  • Objective: To increase the aqueous solubility of lofepramine hydrochloride for in vitro biological activity assays.
  • Materials:
    • This compound
    • Beta-Cyclodextrin (β-CD)
    • De-ionised water
    • Standard laboratory equipment (vortex mixer, analytical balance)
  • Method:
    • Complex Formation: Enclose this compound within a beta-cyclodextrin matrix to form a host-guest inclusion complex [1] [2]. The specific ratio used in the study was 10 mg of the β-cyclodextrin complex containing 1.4 mg of lofepramine, dissolved in 10 mL of de-ionised water [2].
    • Solubilization: Dissolve the prepared lofepramine-β-cyclodextrin complex in the aqueous medium required for your experiment (e.g., culture medium, buffer) [2].
    • Verification: The success of solubilization can be inferred by the formation of a clear solution and its subsequent use in a functional assay, such as the motility test with Tetrahymena pyriformis [2].

Comparative Solubility & Toxicity Data

The following table summarizes quantitative data from the same study, which used the beta-cyclodextrin technique to compare the membrane-stabilizing potency of several drugs. The IC50 (the concentration required to reduce protozoan swimming speed by 50%) serves as an inverse indicator of potency; a lower IC50 suggests higher membrane-stabilizing activity [1].

Drug IC50 (mM) Octanol-Water Partition Coefficient (Pₒw)
Amitriptyline 1.26 ± 0.29 Not specified in source
Desipramine 75.99 ± 14.40 Not specified in source
Lignocaine 85.73 ± 18.30 Not specified in source
Lofepramine 357.40 ± 25.00 Not specified in source

This data shows that under these experimental conditions, lofepramine had the highest IC50, indicating it has the weakest membrane-stabilizing effect among the compounds tested. The study also noted a significant correlation between a drug's IC50 and its Pₒw value, a key measure of lipophilicity [1].

Alternative Solubility Enhancement Techniques

While a specific protocol for lofepramine is not available for the techniques below, they are well-established in pharmaceutical research for poorly water-soluble drugs. You may consider adapting these general approaches, noting that their effectiveness for lofepramine would need to be experimentally validated [3].

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of a drug, thereby enhancing its dissolution rate [3].
  • Solid Dispersion: This involves dispersing the drug in an inert hydrophilic carrier matrix, which can significantly improve solubility and dissolution [3].
  • Use of Surfactants: Surfactants can lower surface tension and increase the solubility of a drug within a solvent by forming micelles [3].
  • Co-solvency: Using a water-miscible solvent in which the drug has high solubility can help solubilize it in aqueous solutions [3].

Troubleshooting & Key Considerations

  • Stability Concerns: When developing a formulation, be aware that the chemical structure of a drug can make it susceptible to degradation via pathways such as oxidation and hydrolysis, which could affect long-term stability [4].
  • Method Justification: The beta-cyclodextrin method was specifically chosen for the cited study to enable testing in an aqueous system free of Na+ channels, isolating the membrane-stabilizing effect [2]. Your experimental goal should guide your choice of technique.
  • Data Limitation: The search results do not contain a direct comparison of different solubility enhancement techniques for lofepramine. The provided data is specific to the beta-cyclodextrin method and its application in a particular bioassay.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a general workflow you can follow when investigating solubility enhancement for a drug like lofepramine, based on the information gathered.

Start Start: Identify Solubility Challenge P1 Select Enhancement Technique Start->P1 P2 Design and Execute Experiment P1->P2 P3 Assess Solubility/Dissolution P2->P3 P4 Evaluate Functional Outcome P3->P4 Decision Results Satisfactory? P4->Decision End Formulation Viable Decision->End Yes Adjust Troubleshoot & Adjust Parameters Decision->Adjust No Adjust->P1

References

Validated HPLC Method for Lofepramine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters and results from a stability-indicating HPLC method developed for Lofepramine Hydrochloride, which you can use as a reference standard [1].

Validation Parameter Details & Conditions Results & Outcomes
Chromatographic Conditions Column: Not specified in abstract. Mobile Phase: 50:50 mixture of Acetonitrile and Methanol. Flow Rate: 1.0 mL/min [1]. Well-resolved peaks meeting system suitability parameters [1].
Linearity Range Concentration range: 2 to 10 µg/mL [1]. Strong linear response with a correlation coefficient (r) of >0.999 [1].
Precision Intra-day and Inter-day precision [1]. Low % RSD values (within acceptable limits) [1].
Accuracy (Recovery) Studied at 80%, 100%, and 120% levels [1]. Consistent results, confirming method accuracy [1].
Robustness Variations in temperature, flow rate, and mobile phase ratio [1]. Method demonstrated resilience to minor changes [1].
Forced Degradation (Stability) Conditions: Acidic, Alkaline, Oxidative, Thermal, Photolytic [1]. Most stable in acidic conditions; highest degradation under oxidative and photolytic stress [1].

Frequently Asked Questions & Troubleshooting

Here are some common issues and their evidence-based solutions, framed in a Q&A format.

Q1: What should I do if my lofepramine peaks are tailing or not well-resolved?

  • Check the Mobile Phase Composition: The validated method uses a simple 50:50 mixture of acetonitrile and methanol. Ensure your reagents are HPLC-grade and mixtures are prepared volumetrically with precision [1].
  • Verify System Suitability: Before running samples, inject a standard to confirm that key parameters like tailing factor and theoretical plates are within the method's specifications. The developed method confirmed that all peaks were well-resolved and met system suitability criteria [1].

Q2: How can I demonstrate that my method is stability-indicating for lofepramine?

  • Perform Forced Degradation Studies: You must stress the drug substance under various conditions to show your method can detect degradation products. The study on lofepramine exposed the drug to acidic, basic, oxidative, thermal, and photolytic conditions [1].
  • Identify Major Degradation Pathways: The research found that lofepramine is most susceptible to degradation under oxidative and photolytic stress. Ensure you include these conditions in your stability protocol [1].

Q3: My recovery rates for lofepramine are inconsistent. What could be the issue?

  • Review Sample Preparation: The method demonstrated consistent recovery at 80%, 100%, and 120% levels. Ensure your sample preparation technique is robust, including thorough sonication and shaking for extraction [1].
  • Check Method Precision: The method validation showed low % RSD for both intra-day and inter-day precision. If your recoveries are inconsistent, it may indicate an issue with instrument calibration or sample handling not related to the method itself [1].

Experimental Workflow for Method Validation

The following diagram outlines the key stages in developing and validating an analytical method for a drug substance like lofepramine, based on standard practices and the information gathered.

Key Technical Considerations for Your Team

  • Solubility is Key: this compound is freely soluble in methanol and soluble in 0.1 N NaOH. This is critical for choosing a diluent and designing dissolution tests for formulation strategies [1].
  • Embrace a QbD Framework: While not detailed in the lofepramine study, the AQbD (Analytical Quality by Design) approach used in the tiopronin method is a best practice. It involves systematically identifying Critical Method Parameters (like column temperature or mobile phase pH) and assessing their risk to ensure method robustness from the start [2].
  • Consider Advanced Techniques for Specific Needs: If you require higher sensitivity or are working with complex matrices like serum, remember that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard technique for monitoring antidepressants like lofepramine in biological samples [3].

References

Understanding Lofepramine's Anticholinergic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Lofepramine is a tricyclic antidepressant (TCA) with a modified chemical structure that results in a more favorable side-effect profile compared to older, traditional TCAs [1] [2]. Its mechanism and key differentiator are summarized below.

  • Primary Mechanism: Lofepramine primarily acts as a fairly selective inhibitor of the norepinephrine transporter (NET), with a significantly weaker effect on the serotonin transporter (SERT) [3] [1] [2].
  • Prodrug Status: It is rapidly metabolized in the body to desipramine, which is another active TCA and a potent norepinephrine reuptake inhibitor [1] [2].
  • Key Differentiator: Unlike first-generation TCAs like amitriptyline, lofepramine and its metabolite desipramine have a weaker affinity for muscarinic acetylcholine receptors [3] [1]. This lower antimuscarinic potency is the fundamental reason for its reduced anticholinergic side effects.

The following diagram illustrates the core mechanistic relationship and the basis for its improved tolerability.

G Lofepramine Lofepramine NET Norepinephrine Transporter (NET) Lofepramine->NET Strongly Inhibits SERT Serotonin Transporter (SERT) Lofepramine->SERT Moderately Inhibits mAChR Muscarinic Acetylcholine Receptor (mAChR) Lofepramine->mAChR Weakly Blocks Metabolite Metabolite: Desipramine Lofepramine->Metabolite Effect1 Primary Therapeutic Effect NET->Effect1 Effect2 Reduced Anticholinergic Side Effects mAChR->Effect2 Metabolite->NET Strongly Inhibits Metabolite->mAChR Weakly Blocks

Comparative Pharmacological Data

The table below quantifies lofepramine's receptor binding affinity (Ki in nM) compared to its major active metabolite, desipramine. A lower Ki value indicates stronger binding.

Receptor / Transporter Lofepramine (Ki, nM) Desipramine (Ki, nM) Clinical Correlation
Norepinephrine Transporter (NET) 5.4 [2] 0.63–3.5 [2] Primary therapeutic target [3] [1].
Serotonin Transporter (SERT) 70 [2] 17.6–163 [2] Contributes to therapeutic effect [3].
Muscarinic Acetylcholine (mAChR) 67 [2] 66–198 [2] Lower affinity than older TCAs → fewer side effects like dry mouth, constipation, urinary retention [3] [1].
Histamine H1 Receptor 245–360 [2] 60–110 [2] Lower affinity → less sedation [1].

Technical FAQs & Troubleshooting Guide

FAQ 1: How does lofepramine's anticholinergic burden compare to other TCAs in vitro? Lofepramine is consistently documented as having fewer anticholinergic properties than traditional TCAs like amitriptyline [1] [4]. Early double-blind clinical studies confirmed that patients treated with lofepramine experienced a lower rate of typical anticholinergic side effects, such as dry mouth and visual disturbances, compared to those on amitriptyline [5]. This makes it a preferable compound when designing new antidepressants with improved tolerability.

FAQ 2: What is the primary safety advantage of lofepramine's profile? A key safety advantage is its markedly lower cardiotoxicity in overdose compared to conventional TCAs [1] [6] [2]. This is a critical consideration during clinical development and for risk-benefit assessment.

FAQ 3: Are there any unique organ toxicity risks to monitor? Yes. While generally better tolerated, lofepramine has been associated with a risk of hepatic toxicity, including reversible liver damage, hepatitis, and, in rare cases, hepatic failure [1]. It is crucial to include liver function monitoring in experimental and clinical protocols.

FAQ 4: What strategies can reduce anticholinergic burden in a drug regimen? For preclinical and clinical researchers, reducing the overall anticholinergic burden is a systematic process:

  • Comprehensive Medication Review: Identify all compounds with anticholinergic potential in the regimen. Many drugs, not just TCAs, have these properties [7] [8].
  • Utilize Anticholinergic Burden Scales: Employ research tools like the Anticholinergic Cognitive Burden (ACB) Scale or Anticholinergic Risk Scale (ARS) to quantify the cumulative load [7] [9].
  • Deprescribing Algorithms: Implement and test algorithm-based approaches that suggest alternative drugs with lower or no anticholinergic risk [9]. For example, if a patient requires an antidepressant, selecting lofepramine over a more anticholinergic TCA is a direct application of this principle.
  • Monitor Specific Biomarkers and Symptoms: In intervention studies, track outcomes like memory, attention, constipation, urinary symptoms, and dry mouth (xerostomia) to objectively measure the effect of reducing anticholinergic load [9].

Experimental Protocol for Assessing Anticholinergic Load Reduction

This protocol is adapted from a pilot study on anticholinergic deprescribing [9].

Objective: To evaluate the feasibility and efficacy of an algorithm-based intervention to reduce anticholinergic load and its adverse effects in a research cohort.

Methodology:

  • Participant Selection:
    • Include older adults (e.g., in a geriatric rehabilitation setting) with no or only mild cognitive deficits.
    • Exclude individuals with acute medical deterioration or manifest dementia.
  • Baseline Assessment:
    • Anticholinergic Burden Measurement: Use a predefined list of anticholinergic drugs (e.g., 85 drugs categorized by strength) to calculate the cumulative anticholinergic load for each participant [9].
    • Cognitive Assessment: Administer a sensitive neuropsychological battery (e.g., Neuropsychological Assessment Battery for memory and attention).
    • Peripheral Symptom Assessment: Use validated tools to assess constipation, urinary symptoms, and xerostomia.
    • Biomarkers: Collect blood samples for relevant biomarkers (specific biomarkers should be defined based on the research focus).
  • Intervention:
    • A clinical pharmacologist and pharmacist use predefined algorithms (e.g., 21 distinct algorithms) to generate personalized recommendation letters for the attending physician.
    • Recommendations include deprescribing anticholinergic drugs and substituting with alternative agents with lower anticholinergic activity.
  • Follow-up and Outcome Measures:
    • Primary Feasibility Outcome: Physician feedback on the usefulness of the recommendations.
    • Secondary Efficacy Outcomes:
      • Change in anticholinergic load score after 2 weeks.
      • Change in cognitive test scores (e.g., memory).
      • Change in scores for peripheral anticholinergic symptoms.
    • Statistical Analysis: Compare outcomes between participants who had anticholinergic drugs discontinued and those without any drug changes.

References

Lofepramine Drug Interactions: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the core mechanism of action and primary interaction risk for Lofepramine?

Lofepramine is a tricyclic antidepressant (TCA) that primarily functions as a strong inhibitor of the norepinephrine transporter (NET) and a moderate inhibitor of the serotonin transporter (SERT) [1]. Its interaction profile is defined by two key characteristics:

  • Pharmacological Activity: The parent drug and its active metabolite, desipramine, contribute to reuptake inhibition. Lofepramine itself is also a weak-to-intermediate antagonist of the muscarinic acetylcholine receptors (mACh), which is associated with a lower incidence of anticholinergic side effects compared to older TCAs [1] [2].
  • Metabolic Pathway: Lofepramine is extensively metabolized in the liver, primarily via the cytochrome P450 system, including the CYP2D6 isoenzyme [1]. This makes its plasma concentration susceptible to interactions with drugs that inhibit or induce these enzymes.

The primary interaction risks involve:

  • Serotonergic Toxicity: When co-administered with other serotonergic agents.
  • Pharmacokinetic Alterations: When taken with CYP450 inhibitors or inducers.
  • Potentiated Side Effects: When combined with other drugs that have anticholinergic, sedative, or cardiotoxic properties.

FAQ 2: Which specific drugs are known to interact with Lofepramine?

The table below categorizes significant drug interactions based on mechanism and clinical effect.

Interaction Category / Mechanism Interacting Drugs / Classes Potential Clinical Outcome & Risk Level
Pharmacodynamic: Serotonergic
Serotonin Syndrome Risk Monoamine Oxidase Inhibitors (MAOIs) [1] [2], Moclobemide [1], SSRIs (e.g., Sertraline, Fluoxetine) [1] [3], other TCAs/SNRIs [3] Hyperpyrexia, convulsions, coma; potentially fatal. MAOIs are contraindicated; a washout period of at least 2 weeks is advised [1] [2]. SSRIs can increase TCA plasma levels [3].
Pharmacodynamic: Other
Anticholinergic Effect Potentiation Antihistamines, other antimuscarinics [1] Increased risk of paralytic ileus, severe constipation, urinary retention, and blurred vision [1].
Sedative Effect Potentiation Alcohol [1] [2], Anxiolytics, Hypnotics [1] Increased sedation, dizziness, drowsiness, and impaired motor coordination [1] [3].
Cardiovascular Effect Potentiation Antiarrhythmics, Directly-acting sympathomimetics (e.g., norepinephrine) [2] Potentiation of hypertensive effects; increased risk of arrhythmias and conduction defects [2] [4].
Antihypertensive Interference Clonidine [1], Adrenergic neuron-blocking agents (e.g., Guanethidine) [2] Reduced antihypertensive effect [1] [2].
Pharmacokinetic: CYP450
CYP450 Inhibition Cimetidine [1], Diltiazem [1], Verapamil [1], Ritonavir [1], Fluoxetine [3], Quinidine [3] Increased plasma concentration of Lofepramine, leading to enhanced therapeutic effects and a higher risk of toxicity [1] [3].
CYP450 Induction Rifampicin [1], Carbamazepine [3], Barbiturates [2] Accelerated metabolism of Lofepramine, decreasing plasma concentrations and potentially reducing efficacy [1] [2].

FAQ 3: How should Serotonin Syndrome be identified and managed in a clinical trial setting?

Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system [5]. It can occur from therapeutic drug use, accidental interactions, or intentional overdose.

Diagnostic Criteria (Hunter Toxicity Criteria Decision Rules) The diagnosis is clinical. The Hunter Criteria are generally the most broadly used. To meet the criteria, a patient must have taken a serotonergic agent and have one of the following [5]:

  • Spontaneous clonus
  • Inducible clonus PLUS agitation or diaphoresis
  • Ocular clonus PLUS agitation or diaphoresis
  • Tremor PLUS hyperreflexia
  • Hypertonia PLUS temperature >38°C PLUS ocular clonus or inducible clonus

Clinical Management Protocol

  • Immediate Discontinuation: Cease all serotonergic agents [5].
  • Supportive Care: The mainstay of treatment. This includes [5]:
    • Cardiorespiratory Monitoring: Continuous monitoring of vital signs.
    • Intravenous Fluids: For hydration and to manage hyperthermia and hypotension.
    • Benzodiazepines: (e.g., Diazepam) for agitation and seizure control [5].
  • Specific Antidote for Severe Cases:
    • Cyproheptadine: A serotonin 5-HT2A antagonist. Administer initial dose, repeated if no response [5].
  • Intensive Care for Critical Symptoms:
    • Severe hyperthermia (>41.1°C) may require paralysis and endotracheal intubation [5].

This clinical management workflow can be visualized as follows:

Start Suspected Serotonin Syndrome Step1 Discontinue All Serotonergic Agents Start->Step1 Step2 Initiate Supportive Care Step1->Step2 Step2_1 Cardiorespiratory Monitoring Step2->Step2_1 Step2_2 IV Fluids Step2->Step2_2 Step2_3 Benzodiazepines (e.g., Diazepam) Step2->Step2_3 Decision1 Symptoms Severe or Worsening? Step2_3->Decision1 Step3 Administer Antidote (Cyproheptadine) Decision1->Step3 Yes Step4 ICU Management for: - Severe Hyperthermia - Respiratory Distress Decision1->Step4 Critical Step3->Step4

FAQ 4: What experimental data exists on Lofepramine's effect on serotonin function?

Research studies provide quantitative data on Lofepramine's serotonergic effects, which are crucial for understanding its interaction potential.

Key Experimental Findings:

  • Receptor Binding Affinity (Ki in nM): Lofepramine's binding affinity for the human serotonin transporter (SERT) is approximately 70 nM, indicating moderate potency. This is weaker than its affinity for the norepinephrine transporter (NET), which is 5.4 nM [1].
  • Effect on Platelet 5-HT: A study in healthy volunteers found that Lofepramine treatment (140-210 mg daily for 16 days) significantly lowered platelet 5-HT content. This provides direct evidence of its SERT inhibition in humans, as platelets are a peripheral model for the presynaptic serotonin terminal [6] [7].
  • Effect on Sleep Architecture: The same study demonstrated that Lofepramine decreased rapid eye movement (REM) sleep, a change characteristic of tricyclic antidepressants and linked to their serotonergic and noradrenergic actions [6] [7].
  • Receptor Sensitivity: Using a buspirone neuroendocrine challenge, the study concluded that Lofepramine, at clinical doses, does not appear to alter the sensitivity of post-synaptic 5-HT1A receptors [6] [7].

FAQ 5: Are there established protocols for assessing Lofepramine's interaction potential in vitro?

While the search results do not contain explicit step-by-step protocols, they reference established experimental methodologies that can be adapted into a standard workflow for evaluating Lofepramine's interaction profile.

Proposed Experimental Workflow for Interaction Assessment:

StepA 1. Radioligand Binding Assays StepB 2. Cellular Uptake Inhibition StepA->StepB StepA_Detail Determine Ki values for SERT, NET, and key receptors (e.g., mACh, H1, α1). Use human cloned receptors or brain tissue homogenates. StepB_Detail Measure inhibition of ³H-Serotonin/³H-Norepinephrine uptake in cell lines expressing human SERT/NET (e.g., HEK-293). StepC 3. Metabolic Stability & CYP Inhibition StepB->StepC StepC_Detail Incubate Lofepramine with human liver microsomes. Identify metabolites (e.g., Desipramine). Test against CYP450 isoforms (CYP2D6, 3A4). StepD 4. In Vivo Functional Correlates StepC->StepD StepD_Detail In humans/animal models: Neuroendocrine challenge (e.g., Buspirone). Monitor platelet 5-HT content. Polysomnography for REM sleep.

References

lofepramine crystallization optimization parameters

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Approaches to Find Information

Since direct search results are limited, you may need to obtain this specialized technical knowledge through other methods:

  • Consult Patent Documents: Search patent databases like Google Patents or USPTO using terms like "lofepramine crystallization process", "lofepramine polymorph", or "lofepramine hydrochloride manufacturing". Patents often contain detailed experimental sections with specific parameters.
  • Explore General Crystallization Principles: Apply general optimization strategies from other pharmaceutical compounds. The table below summarizes key parameters, though these are general principles not specific to lofepramine.
Parameter Category Typical Considerations General Optimization Approach
Solvent System Polarity, solubility, boiling point Use pure or binary solvent systems; test solvents like water, alcohols, acetones
Supersaturation Driving force for crystallization Control via cooling rate or antisolvent addition; avoid excessively high levels
Temperature Nucleation and growth rates Programmed cooling cycles; often slow rates (e.g., 0.1–0.5 °C/hr)
Agitation Mixing efficiency Adjust impeller speed to balance uniformity and crystal shear (e.g., 100–500 rpm)
Additives Morphology modifiers Consider surfactants or polymers to control crystal habit & prevent agglomeration

Proposed Experimental Workflow

For developing your own optimization protocols, here is a systematic workflow you can adapt for lofepramine:

Start Define Target Crystals (Purity, Morphology, Size) Solvent Solvent Screening Start->Solvent Saturation Supersaturation Method (Cooling vs. Antisolvent) Solvent->Saturation Parameters Optimize Parameters (Temp, Rate, Agitation) Saturation->Parameters Characterization Solid-State Characterization (PXRD, DSC, Microscopy) Parameters->Characterization Decision Meets Specs? Characterization->Decision Decision:s->Start:n No

lofepramine purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Purification Method: Crystallization

The table below summarizes a patented process for purifying lofepramine (as its free base or amine salts like tartrate) via crystallization from methyl tert-butyl ether (MTBE). This method is designed to reduce impurities, particularly the derivative desipramine, which is a common by-product [1] [2].

Aspect Specification
Key Step Crystallization from methyl tert-butyl ether (MTBE) [1] [2]
Target Impurity Desipramine (and other derivatives) [1] [2]
Process Description Dissolving crude lofepramine in MTBE, optionally with an auxiliary solvent, followed by crystallization and storage below 15°C [1]
Starting Material Crude lofepramine base or its amine salts (e.g., tartrate) [1] [2]
Typical Yield > 85% [1]
Purity Achievement Lofepramine content > 99.5% by weight; desipramine content < 0.1% by weight [1]

This crystallization process can be integrated into a larger synthesis workflow, as shown below.

Crude Lofepramine Crude Lofepramine Dissolve in MTBE Dissolve in MTBE Crude Lofepramine->Dissolve in MTBE Crystallize Crystallize Dissolve in MTBE->Crystallize Impurities (e.g., Desipramine) Impurities (e.g., Desipramine) Dissolve in MTBE->Impurities (e.g., Desipramine)  Removed in mother liquor Store < 15°C Store < 15°C Crystallize->Store < 15°C High-Purity Lofepramine High-Purity Lofepramine Store < 15°C->High-Purity Lofepramine

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard technique for determining lofepramine purity and monitoring impurities like desipramine. The table below outlines methods from the literature suitable for quality control [3] [4].

Parameter Stability-Indicating Method [3] Therapeutic Drug Monitoring Method [4]
Application Stability testing & quality control of formulations Simultaneous measurement in plasma
Sample Type Pharmaceutical formulations Human plasma
Mobile Phase 50:50 mixture of Acetonitrile and Methanol Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v)
Flow Rate 1.0 mL/min Not specified
Linearity Range 2 to 10 μg/mL 5 to 25 nmol/L for Lofepramine
Key Findings Most stable under acidic conditions; highest degradation under oxidative and photolytic stress. Average recovery for lofepramine was 103.8%.

The process for developing and validating a stability-indicating method is summarized in the following workflow.

Method Development Method Development Forced Degradation Studies Forced Degradation Studies Method Development->Forced Degradation Studies Method Validation Method Validation Forced Degradation Studies->Method Validation Acidic Condition\n(Most Stable) Acidic Condition (Most Stable) Forced Degradation Studies->Acidic Condition\n(Most Stable)  Result Oxidative/Photolytic\n(Most Degradation) Oxidative/Photolytic (Most Degradation) Forced Degradation Studies->Oxidative/Photolytic\n(Most Degradation)  Result Routine Quality Control Routine Quality Control Method Validation->Routine Quality Control Parameters Parameters Method Validation->Parameters  Includes Linearity Linearity Parameters->Linearity Precision\n(Intra-day & Inter-day) Precision (Intra-day & Inter-day) Parameters->Precision\n(Intra-day & Inter-day) Accuracy\n(Recovery %) Accuracy (Recovery %) Parameters->Accuracy\n(Recovery %) Robustness Robustness Parameters->Robustness

Troubleshooting Guide & FAQs

Based on the search results, here are solutions to common experimental problems.

Problem: How can I effectively remove desipramine during lofepramine purification?

  • Solution: The crystallization method using Methyl tert-butyl ether (MTBE) is specifically cited for reducing desipramine content to below 0.1% by weight [1] [2]. Ensure the crude product is adequately dissolved and that crystallization is carried out with storage at a low temperature (below 15°C).

Problem: My HPLC method does not adequately separate lofepramine from its impurities or degradation products.

  • Solution: Consider using the stability-indicating method with a mobile phase of acetonitrile and methanol (50:50) [3]. This method was proven to resolve peaks effectively even after the drug was subjected to various stress conditions, allowing for accurate purity assessment.

Problem: The drug substance degrades during storage or processing.

  • Solution: Forced degradation studies indicate that lofepramine hydrochloride is most stable under acidic conditions and is most susceptible to degradation under oxidative and photolytic stress [3]. To enhance stability, protect the substance from light and consider using an inert atmosphere to avoid oxidation during processing and storage.

Key Experimental Protocols

Detailed Crystallization Protocol [1] [2]
  • Starting Material: Use 20.0 g of crude lofepramine base.
  • Dissolution: Dissolve the base in 70 ml of methyl tert-butyl ether (MTBE). The solution may be gently warmed to aid dissolution.
  • Crystallization: Allow the solution to stand for crystallization. The patent emphasizes that the mixture should be stored at a temperature below 15°C to promote crystal formation and purity.
  • Isolation: After crystallization is complete, separate the crystals from the mother liquor by filtration. The mother liquor contains the removed impurities.
  • Drying: Dry the obtained crystals. The typical yield is over 85% with high purity.
HPLC Method for Stability Indicating Assay [3]
  • Chromatographic Conditions:
    • Column: A standard C18 column is typically used.
    • Mobile Phase: Prepare a mixture of acetonitrile and methanol in a 50:50 (v/v) ratio.
    • Flow Rate: Set to 1.0 mL/min.
    • Detection: Use a UV detector at a suitable wavelength (to be determined from the drug's UV spectrum).
  • System Suitability: Ensure the method meets parameters like theoretical plate count and tailing factor for resolved peaks.
  • Forced Degradation: To validate the method's stability-indicating properties, subject this compound samples to stress conditions (acid, base, oxidation, thermal, and photolytic) and analyze the samples to show the separation of the main peak from its degradation products.

References

lofepramine sample preparation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods

The table below summarizes two key methodologies for analyzing lofepramine and its major metabolite, desipramine.

Analysis Target Method Sample Preparation (Extraction) Separation Conditions Detection Key Notes

| Lofepramine & Desipramine [1] | Reversed-Phase HPLC | Single alkaline extraction with clomipramine as internal standard [1] | Column: Supelco PCN Mobile Phase: Acetonitrile-Methanol-0.015 M Phosphate Buffer (120:35:100, v/v) [1] | Ultraviolet (UV) detection [1] | Used for therapeutic drug monitoring. [1] | | 20 Antidepressants (incl. Lofepramine) [2] | Non-Aqueous Capillary Electrophoresis (NACE) | Not detailed in the abstract | Background Electrolyte: 50 mM Ammonium Acetate in Methanol/Acetonitrile (1:1, v/v) Capillary: Fused silica, 50 µm i.d. [2] | Time-of-Flight Mass Spectrometry (TOF-MS) [2] | Developed for forensic screening; useful for cross-checking LC/MS results. [2] |

Common Challenges & Troubleshooting Insights

While the search results lack specific troubleshooting FAQs, they point to inherent complexities in lofepramine analysis that you may encounter.

  • Metabolite Interference: Lofepramine is metabolized to desipramine and other active compounds [3]. Your analytical method must effectively separate the parent drug from its metabolites to ensure accurate quantification [1].
  • Method Selection for Specific Needs: The choice of technique depends on your goal.
    • For high-throughput therapeutic drug monitoring, HPLC-UV with a simple extraction is effective [1].
    • For forensic screening or when analyzing a wide range of antidepressants with varying properties, NACE-TOF-MS offers superior separation and definitive identification [2].
  • Compound Hydrophobicity: The highly hydrophobic nature of lofepramine and similar antidepressants can make them difficult to analyze with standard aqueous capillary electrophoresis. The use of non-aqueous solvents in CE can provide a solution to this challenge [2].

Experimental Workflow Diagram

The following diagram outlines a general decision-making workflow for method selection and validation, based on the technical considerations above.

start Start: Lofepramine Analysis goal Define Analysis Goal start->goal mon Therapeutic Drug Monitoring goal->mon screen Forensic Screening /\nMulti-Compound Analysis goal->screen method1 Method: HPLC-UV mon->method1 method2 Method: NACE-TOF-MS screen->method2 prep1 Sample Prep:\nAlkaline Extraction\nwith Internal Standard method1->prep1 prep2 Sample Prep:\nOptimize for NACE\n(e.g., protein precipitation) method2->prep2 validate Validate Method &\nCheck for Metabolite\nInterference prep1->validate prep2->validate end Analysis Complete validate->end

References

lofepramine storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Stability Guide

Here are the core storage conditions and stability considerations for lofepramine hydrochloride, based on the manufacturer's safety data sheet [1].

Aspect Specification
Recommended Storage (Powder) -20°C [1]
Recommended Storage (in solvent) -80°C [1]
Container Keep in a tightly sealed container [1].
Environment Store in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources [1].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].

Troubleshooting Common Stability Issues

The table below outlines potential stability problems and their respective solutions.

Problem Potential Cause Solution / Preventive Action
Suspected Degradation Exposure to inappropriate temperature, light, or humidity [2]. Conduct forced degradation studies (see protocol below) and analyze with HPLC to identify degradation products [3] [4].
Handling Difficulties (Clumping) Absorption of moisture from the air (hygroscopy) [2]. Always handle the powder in a controlled, low-humidity environment (e.g., a glove box or desiccator) [2].
Loss of Potency Chemical degradation over time due to oxidation or hydrolysis [3] [4]. Ensure storage at or below recommended temperatures. For long-term stock solutions, use multiple small aliquots to avoid repeated freeze-thaw cycles [1].

Experimental Protocols for Stability Testing

For a comprehensive stability assessment, you can implement the following forced degradation studies, adapted from strategies used for similar tricyclic antidepressants [3] [4].

Forced Degradation Study Workflow

The following diagram maps out the logical workflow for a systematic forced degradation study.

Start Start: Lofepramine Stock Solution Hydrolysis Hydrolysis Study Start->Hydrolysis Oxidation Oxidation Study Start->Oxidation Photolysis Photolysis Study Start->Photolysis Thermal Thermal Stress Study Start->Thermal Analysis Analysis via HPLC/UV Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Compare Compare Degradation Profiles Analysis->Compare

Detailed Experimental Methodologies

1. Hydrolytic Degradation

  • Objective: To evaluate susceptibility to water-driven breakdown at different pH levels [3] [4].
  • Procedure:
    • Prepare separate solutions of lofepramine in buffers of varying pH (e.g., 0.1 M HCl for acidic, phosphate buffer for neutral, and 0.1 M NaOH for basic conditions).
    • Heat the solutions, for example, at 60-70°C for 24-48 hours [3] [4].
    • Neutralize the samples after the stress period.
    • Analyze the samples using HPLC to quantify the remaining parent drug and identify hydrolysis products.

2. Oxidative Degradation

  • Objective: To assess the compound's stability in the presence of oxidizing agents [3] [4].
  • Procedure:
    • Prepare a lofepramine solution and add a small volume (e.g., 1-3% v/v) of hydrogen peroxide (e.g., 3% H₂O₂).
    • Allow the reaction to proceed at room temperature for 24 hours or with mild heating [3] [4].
    • Quench the reaction if necessary.
    • Analyze via HPLC to monitor the formation of oxidative degradants.

3. Photolytic Degradation

  • Objective: To determine the drug's sensitivity to light [2] [3].
  • Procedure:
    • Expose a solid sample and/or solution of lofepramine to a specified light source (e.g., ICH-approved cool white fluorescent and near-UV lamps).
    • The exposure should meet the ICH criteria, for example, an overall illumination of not less than 1.2 million lux hours [2].
    • Protect a control sample by wrapping it in aluminum foil.
    • Compare the exposed and protected samples using HPLC to assess photostability.

Regulatory and Climatic Zone Context

While specific ICH stability data for lofepramine was not found in the search results, the standard ICH Q1A(R2) guidelines require stability testing under conditions representative of the climatic zones where the drug will be marketed [2] [5]. The table below summarizes these standard conditions, which are critical for formal drug development and registration [5].

Study Type Storage Condition Minimum Time Period
Long-Term Testing 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate Testing 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated Testing 40°C ± 2°C / 75% RH ± 5% RH 6 months

References

A Framework for Investigating Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methods you can apply to study lofepramine cross-reactivity.

Method Core Principle Key Experimental Steps Data Interpretation

| Computational Molecular Similarity Analysis [1] | Predicts cross-reactivity by calculating the structural similarity between lofepramine and a known assay target. | 1. Obtain 2D or 3D molecular structures. 2. Generate molecular descriptors/fingerprints. 3. Calculate Tanimoto similarity coefficient (0-1 scale). | A higher Tanimoto coefficient indicates a greater probability of cross-reactivity. A strong, statistically significant separation is often seen between cross-reactive and non-cross-reactive compounds [1]. | | Empirical Spiking Study [1] [2] | Directly tests if lofepramine causes a positive signal in a specific immunoassay. | 1. Prepare a negative urine matrix. 2. Spike in lofepramine at various concentrations. 3. Run the spiked samples on the immunoassay. 4. Compare the signal to the assay's cutoff. | The lowest concentration of lofepramine that produces a signal at or above the assay's positive cutoff is the cross-reactivity concentration. Results are often presented as % cross-reactivity: (IC50 of target analyte / IC50 of lofepramine) x 100% [3]. |

The following workflow diagrams how these methods can be combined for a thorough investigation:

Start Start: Suspected Lofepramine Cross-Reactivity Comp Computational Prediction (Molecular Similarity) Start->Comp CompResult High Similarity Score? Comp->CompResult Emp Empirical Validation (Spiking Study) CompResult->Emp Yes Report Report Findings CompResult->Report No (Low Probability) Result Determine Cross-Reactivity Concentration & % Emp->Result Result->Report

Important Considerations for Your Research

When designing your experiments, please consider these critical factors that influence cross-reactivity outcomes:

  • Assay Format and Reagent Concentration: Cross-reactivity is not an intrinsic property of the antibody alone. The same antibody can show different cross-reactivity profiles in different assay formats (e.g., ELISA vs. FPIA) or even when used at different concentrations within the same format. Assays with more sensitive detection (using lower reagent concentrations) tend to be more specific and show lower cross-reactivity [3].
  • Metabolite Investigation: Lofepramine is metabolized to desipramine. It is crucial to include both the parent drug and its primary metabolites in your computational and empirical testing, as metabolites are frequent causes of cross-reactivity [1] [4].
  • Confirmatory Analysis: Any presumptive positive result from an immunoassay, whether from cross-reactivity or true use, must be confirmed with a definitive method like GC-MS or LC-MS/MS [2] [5].

A Detailed Experimental Protocol for a Spiking Study

Here is a step-by-step guide based on methodologies used in recent literature [1] [2]:

  • Reagent Preparation:

    • Stock Solution: Prepare a lofepramine stock solution in a suitable solvent (e.g., methanol).
    • Working Solutions: Serially dilute the stock solution using certified drug-free urine to create a range of concentrations (e.g., from 100 ng/mL to 100,000 ng/mL).
    • Controls: Include a negative control (drug-free urine) and a positive control (urine spiked with the assay's target analyte at the cutoff concentration).
  • Immunoassay Execution:

    • Process all samples (calibrators, controls, and lofepramine-spiked samples) on the immunoassay platform following the manufacturer's instructions precisely.
    • Run each sample in duplicate or triplicate to ensure result reliability.
  • Data Analysis:

    • Plot the assay signal (e.g., absorbance, fluorescence) against the concentration of lofepramine.
    • Determine the lowest concentration of lofepramine that produces a signal equal to or greater than the assay's positive cutoff.
    • For a more quantitative measure, determine the IC50 value (the concentration that causes a 50% reduction in the assay's maximum signal) for both the target analyte and lofepramine. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Lofepramine) × 100 [3].

If Your Investigation is Unsuccessful

The lack of pre-existing data on lofepramine is likely because its discovery often relies on sporadic case reports or systematic data-mining efforts [2]. If your initial investigation does not yield clear results, consider these advanced approaches:

  • Data Mining: If you have access to large-scale electronic health record (EHR) data, you can use a statistical approach. This involves calculating the odds ratio of a false-positive immunoassay result given a prior documented exposure to lofepramine, which can then be validated with spiking studies [2].
  • Heterologous Assay Design: If you are developing your own immunoassay, using a "heterologous" format—where the hapten used in the assay is structurally different from the one used for immunization—can help tune selectivity and reduce unwanted cross-reactivity [3].

I hope this structured approach provides a solid foundation for your research. The field of immunoassay cross-reactivity is advancing with both computational and data-driven methods, moving beyond reliance on post-market case reports.

References

lofepramine vs imipramine efficacy study

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Tolerability Comparison

The table below summarizes key findings from comparative studies and meta-analyses regarding the efficacy and side effects of lofepramine versus imipramine.

Aspect Lofepramine Imipramine Significance/Notes
Overall Antidepressant Efficacy Comparable to imipramine [1] [2] [3] Comparable to lofepramine [1] [2] [3] No statistically significant difference found in multiple clinical trials [1] [2].
Incidence of Severe/Moderate Side Effects Significantly lower [1] [3] Significantly higher [1] [3] Lofepramine showed a superior risk/benefit ratio [3].
Incidence of Severe/Moderate Dry Mouth ~17% (8 out of 46 patients) [1] ~44% (21 out of 48 patients) [1] Statistically significant lower incidence with lofepramine, by almost a factor of 3 [1].
Incidence of Accommodation Disturbances Lower [2] Higher [2] Statistically significant difference in favor of lofepramine [2].
Efficacy in Depression with Physical Comorbidity Information not available in search results More effective than placebo; high efficacy but lower tolerability [4] A 2025 network meta-analysis found TCAs like imipramine are highly effective but less tolerated than SSRIs and placebo [4].

Experimental Data and Methodologies

The comparative data is derived from rigorous clinical trial designs. The following outlines the common methodologies used in the key studies cited.

Common Clinical Trial Protocol

A typical study design used in these comparisons is the multicenter, double-blind, randomized controlled trial (RCT).

  • Objective: To compare the clinical outcome, safety, and tolerability of lofepramine and imipramine in patients with depressive disorders [1] [2].
  • Patient Population: Adults diagnosed with primary depressive syndrome or endogenous depression, often who had not received adequate treatment for the current episode [2] [5]. Sample sizes in the analyzed studies ranged from about 62 to 139 patients [1] [2].
  • Treatment Regimen: Patients were randomly assigned to treatment groups. A typical dosage was lofepramine 70 mg three times daily (210 mg/day) versus imipramine 50 mg three times daily (150 mg/day) [2] [5]. Treatment duration was typically 3 to 5 weeks [1] [2].
  • Blinding: Double-blind design ensured neither patients nor investigators knew which treatment was being administered to prevent bias [1] [2].
  • Outcome Measures:
    • Efficacy: Measured using standardized depression rating scales like the Cronholm-Ottosson depression rating scale or the AMP system, administered before treatment and at weekly intervals [2] [5]. "Recovery" or "amelioration" rates were compared.
    • Tolerability: Side effects were recorded and rated based on patient reports and clinical observations, with specific attention to anticholinergic effects like dry mouth and accommodation disturbances [1] [2].
    • Pharmacological Monitoring: Some studies included plasma level measurements of the drugs and their active metabolites (e.g., desipramine) to check compliance and correlate with effect [2] [6].
  • Analysis: Statistical analyses (e.g., significance testing) were performed on the clinical outcome scores and the frequency of side effects to determine differences between the two treatments [1] [2].

Pharmacological Pathways

The following diagram illustrates the shared metabolic pathway of lofepramine and imipramine, which underpins their similar efficacy but differing tolerability.

The diagram shows:

  • Shared Active Metabolite: Both lofepramine and imipramine are metabolized into desmethylimipramine (DMI), a potent noradrenaline reuptake inhibitor believed to be significantly responsible for the antidepressant effect [6].
  • Key Difference: Lofepramine itself is reported to have a lower affinity for muscarinic receptors, which is linked to a lower incidence of anticholinergic side effects (like dry mouth) compared to imipramine [1] [2].

Key Insights for Professionals

  • Efficacy Parity: Multiple studies and a meta-analysis confirm that lofepramine is not inferior to imipramine in treating depression [3]. This makes it an equally effective therapeutic option.
  • Tolerability Advantage: The most consistent finding across data is lofepramine's superior tolerability, with a significantly lower burden of anticholinergic side effects [1] [2] [3]. This can be a critical factor for patient adherence and quality of life during treatment.
  • Consideration for Comorbidities: A recent network meta-analysis suggests that while tricyclic antidepressants like imipramine are highly effective in patients with comorbid physical conditions, their tolerability is a concern, and SSRIs may have a better benefit-risk profile in this specific population [4].

References

Side Effect Profile Comparison: Lofepramine vs. Amitriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Feature Lofepramine Amitriptyline
Overall Side Effects Significantly fewer side effects and lower dropout rates than amitriptyline [1] Higher incidence of side effects; leading to higher treatment dropouts [1]
Sedation Not sedating; may be activating, especially early in treatment [2] Strongly sedating [3]
Anticholinergic Effects Fewer anticholinergic (and antihistaminic) properties [2] Pronounced anticholinergic effects (e.g., dry mouth, constipation, urinary retention) [3]
Cardiovascular Effects Lower cardiotoxicity; safer in overdose and for patients with cardiovascular disease [2] Can cause orthostatic hypotension, QTc prolongation, and arrhythmias; higher cardiotoxicity in overdose [3]
Key Safety Risks Hepatotoxicity (reversible liver damage, hepatitis, hepatic failure) [2] Cardiotoxicity in overdose [3]; lowers seizure threshold [3]
Weight Change Associated with tricyclic antidepressants (TCAs) like amitriptyline [4] [5] Weight gain occurs in nearly half of prescribed patients [4] [5]
Overdose Safety Considered significantly safer in overdose [2] Dangerous in overdose; accounts for a significant portion of fatal antidepressant overdoses [6]
Mechanism of Action Selective noradrenaline reuptake inhibitor; pro-drug converted to desipramine [2] Serotonin and noradrenaline reuptake inhibitor; metabolized to nortriptyline [3]

Key Experimental Data and Methodologies

The comparative profile is supported by several clinical studies with rigorous methodologies.

1982 Double-Blind Comparative Trial
  • Objective: To compare the side effects and antidepressant efficacy of lofepramine and amitriptyline [1].
  • Methodology: A double-blind trial in patients with moderate to severe depression.
  • Key Findings: No difference in antidepressant efficacy was found. However, the lofepramine group experienced significantly fewer side-effects and had a lower drop-out rate than the amitriptyline group [1].
1987 Pharmacodynamic Study in Elderly Subjects
  • Objective: To compare the pharmacodynamic effects of single doses of lofepramine and amitriptyline in the elderly [7].
  • Methodology: A double-blind, five-way cross-over study in six healthy elderly subjects. They received single oral doses of lofepramine (70 mg, 105 mg, 140 mg), amitriptyline (50 mg), and a placebo.
  • Key Findings: Amitriptyline reduced salivary volume, produced drowsiness, and impaired psychomotor performance. Lofepramine, even at the highest dose, exhibited no deleterious effect on the peripheral cholinergic system or psychomotor performance, suggesting it is a safer option for the elderly [7].

Pharmacological Pathways

The differing side effect profiles stem from their distinct pharmacological actions, as illustrated in the pathways below.

G cluster_0 Amitriptyline Pathway cluster_1 Lofepramine Pathway Drug Antidepressant Administration Amitriptyline Amitriptyline Drug->Amitriptyline Lofepramine Lofepramine Drug->Lofepramine ReceptorBinding Receptor Binding Profile Neurotransmitter Impact on Neurotransmitters SideEffects Clinical Side Effects AM_Receptors Strong binding to: • Muscarinic (M1) receptors • Histamine (H1) receptors • Alpha-adrenergic receptors Amitriptyline->AM_Receptors AM_Neuro Blocks reuptake of: • Serotonin • Norepinephrine Amitriptyline->AM_Neuro AM_Effects • Sedation • Dry mouth, Constipation • Weight gain • Orthostatic hypotension • Cardiotoxicity AM_Receptors->AM_Effects AM_Neuro->AM_Effects AM_Effects->SideEffects LF_Receptors Fewer anticholinergic and antihistaminic properties Lofepramine->LF_Receptors LF_Neuro Primarily blocks reuptake of: • Norepinephrine (Pro-drug for Desipramine) Lofepramine->LF_Neuro LF_Effects • Non-sedating / Activating • Fewer anticholinergic effects • Lower cardiotoxicity • Risk of hepatotoxicity LF_Receptors->LF_Effects LF_Neuro->LF_Effects LF_Effects->SideEffects

Key Considerations for Researchers

When evaluating these two TCAs, consider these broader implications:

  • The TCA Safety Paradigm: Lofepramine challenges the notion that all TCAs have unfavorable side effect and safety profiles. Its development shows that molecular modifications can yield TCA derivatives with significantly improved tolerability, particularly regarding anticholinergic effects and overdose safety [2].
  • The Hepatotoxicity Consideration: While lofepramine has several safety advantages, its link to hepatic toxicity (including hepatitis and hepatic failure) is a critical differentiator from amitriptyline and warrants careful monitoring [2].
  • Modern Context: Much of the direct comparative data is from the 1980s, before SSRIs became dominant. These TCAs are now typically considered after first-line treatments fail or for specific off-label uses (e.g., amitriptyline for chronic pain) [3]. The choice may depend on whether sedation is desired (amitriptyline) or avoided (lofepramine).

References

lofepramine vs desipramine metabolite activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Comparison

Table 1: Key Pharmacological Properties of Lofepramine and Desipramine

Property Lofepramine Desipramine
Noradrenaline Reuptake Inhibition Potent inhibitor [1] Potent and selective inhibitor [1] [2] [3]
Serotonin Reuptake Inhibition Less potent than NA effect [4] Weak inhibitor [3]
Muscarinic Receptor Antagonism (Anticholinergic) Less potent [1] [4] [5] More potent [1] [6] [5]
Acute Toxicity Approximately one-fifth that of desipramine [1] [5] Higher [1] [6] [5]
Cardiac Conduction Defects Less likely [1] [5] More likely [1] [6]

Table 2: Efficacy in Animal Models of Depression

Animal Model Lofepramine Desipramine Desmethyl Lofepramine (DML) Desmethyl Desipramine (DDMI)
Forced Swim Test Inactive [7] [4] Active (reduced immobility) [7] [4] Active (reduced immobility) [7] [4] Active (reduced immobility) [7]
Olfactory Bulbectomy (OB) Model Active (attenuated hyperactivity) [7] [4] Active (attenuated hyperactivity) [7] [4] Active (attenuated hyperactivity) [7] [4] Active (attenuated hyperactivity) [7]

The metabolic relationship and major differences in their pharmacological profiles can be visualized as follows:

G Lofepramine Lofepramine Desipramine Desipramine Lofepramine->Desipramine  Metabolism  (Desmethylation) Toxicity Acute Toxicity: Lofepramine is ~1/5 that of Desipramine Desipramine->Toxicity Anticholinergic Anticholinergic Effects: Lofepramine is less potent Desipramine->Anticholinergic

Diagram Title: Lofepramine Metabolism and Key Differentiators

Detailed Experimental Data & Methodologies

The data in the tables above is derived from specific experimental models. Here is a deeper look into the protocols and significance of these key tests.

Forced Swim Test (FST)
  • Objective: To screen for antidepressant activity by measuring behavioral despair in rodents.
  • Protocol:
    • Animals: Typically male Sprague-Dawley rats.
    • Procedure: Rats are placed in a cylindrical tank of water (e.g., 25°C) for a 15-minute pre-test session. After 24 hours, they are re-immersed for a 5-minute test session.
    • Drug Administration: Test compounds are administered subacutely (e.g., three times) between the pre-test and test sessions.
    • Measurement: The total time the animal spends immobile (making only movements necessary to keep its head above water) during the test session is recorded. A significant reduction in immobility time compared to a control group is interpreted as antidepressant-like activity [7] [4].
  • Interpretation in Context: The inactivity of lofepramine in the FST, while its metabolites are active, suggests that the parent compound may require metabolic conversion to exert antidepressant effects in this particular model [7].
Olfactory Bulbectomy (OB) Model
  • Objective: To provide a chronic model of depression with high predictive validity for clinical antidepressant efficacy.
  • Protocol:
    • Surgery: Rats undergo bilateral surgical removal of the olfactory bulbs under anesthesia. Sham-operated rats serve as controls.
    • Recovery & Hyperactivity: After a 14-day recovery, OB rats develop a characteristic hyperactivity when placed in a novel environment (e.g., an "open field" apparatus).
    • Drug Administration: Test compounds are administered chronically, typically for 14 days.
    • Measurement: The hyperactivity of the OB rats is measured, often by counting locomotor activity (e.g., line crossings) in the open field. An effective antidepressant will attenuate this hyperactivity [7] [4].
  • Interpretation in Context: The activity of both lofepramine and its metabolites in this model confirms its overall antidepressant efficacy and suggests a different mechanism of action may be at play compared to the FST [7].

Clinical & Neurochemical Profile

Beyond the animal models, the clinical profiles of these two compounds are distinct.

  • Mechanism of Action: Both lofepramine and desipramine are potent inhibitors of noradrenaline (NA) reuptake [1] [2] [3]. Desipramine is a more selective NA reuptake inhibitor, while lofepramine has a much weaker effect on serotonin reuptake [4]. With chronic administration, both drugs can lead to down-regulation of cortical β-adrenoceptors, a common effect among many antidepressants [1].
  • Clinical Implications: The primary clinical difference lies in their safety and tolerability profiles. Desipramine's stronger anticholinergic activity correlates with a higher incidence of side effects like dry mouth, constipation, and urinary retention [6]. Its greater potential for cardiac conduction defects and higher acute toxicity also makes it a more dangerous drug in overdose compared to lofepramine [1] [6] [5].

Conflicting Evidence & Key Considerations

A critical point for researchers is the ongoing debate regarding the source of lofepramine's activity.

  • The Active Metabolite Question: One review suggests that desipramine may not be formed in the brain in sufficient concentrations to account for lofepramine's activity, pointing to a potential role for the parent drug itself [1] [5].
  • Contradictory Evidence: Conversely, other studies highlight that desipramine has a much longer plasma half-life (up to 24 hours) than lofepramine (4-6 hours), suggesting the metabolite likely plays a significant role in the therapeutic effect during chronic dosing [2].

This comparison illustrates a common scenario in drug development: a prodrug (lofepramine) designed with an improved safety profile compared to its active metabolite (desipramine). The choice for clinical or research use involves a trade-off between the superior tolerability of lofepramine and the more established noradrenergic profile of desipramine.

References

lofepramine anticholinergic effects vs traditional tricyclics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Lofepramine vs. Traditional TCAs

The table below summarizes the core differences based on the gathered data.

Feature Lofepramine Traditional TCAs (e.g., Amitriptyline, Desipramine)
Primary Mechanism Inhibits norepinephrine (and to a lesser extent, serotonin) reuptake [1] [2]. Metabolized to desipramine, an active metabolite [1] [3]. Inhibits reuptake of serotonin and/or norepinephrine [4].
Anticholinergic Potency Weaker anticholinergic (antimuscarinic) activity in animal and clinical studies [5] [1] [3]. Stronger anticholinergic activity, a common characteristic of the class [6] [4].
Incidence of Anticholinergic Side Effects Lower incidence and severity in direct comparison studies, particularly for dry mouth [5] [7] [1]. Higher incidence and a primary reason for drug discontinuation [6] [4].
Acute Toxicity (Animal Data) Approximately one-fifth the acute toxicity of its metabolite, desipramine [3]. Higher acute toxicity, contributing to dangerous overdose potential [1] [3].
Cardiac Effects Not associated with adverse cardiac effects in therapeutic or overdose settings [1]. Can cause tachycardia and conduction defects, especially in overdose [3] [4].
Therapeutic Efficacy Comparable to amitriptyline, imipramine, and other TCAs in treating various depressions [5] [7] [1]. Established efficacy in depressive illness [4].

Detailed Experimental Data and Clinical Findings

For a research-focused audience, the following details from key studies provide the evidence supporting the summary above.

Pharmacological Basis for Reduced Anticholinergic Effects

The fundamental difference lies in Lofepramine's molecular interaction with the muscarinic receptor.

  • Evidence: A direct comparative review noted that Lofepramine is "a less potent muscarinic receptor antagonist than desipramine" [3]. This is considered a key pharmacological advantage, as it directly translates to the milder side-effect profile observed clinically [1].
Clinical Trial Data on Side Effects

Multiple double-blind clinical trials have directly compared the side-effect profiles.

  • Lofepramine vs. Amitriptyline (1976): A double-blind study in depressive outpatients found "small differences in favour of lofepramine both in therapeutic efficacy and frequency of side-effects" [5].
  • Lofepramine vs. Amitriptyline (1978): Another double-blind study concluded that while therapeutic effect was similar, "xerostomy... is lesser with lofepramine" [7]. It also suggested Lofepramine might be better for "patients sensitive to anticholinergic side-effects" [7].
  • Study in Elderly Subjects (1987): A double-blind crossover study is particularly telling. It found that a single 50mg dose of Amitriptyline "reduced salivary volume, produced drowsiness and impaired psychomotor performance." In contrast, Lofepramine (at doses up to 140mg) "exhibited no deleterious effect on the peripheral cholinergic system or psychomotor performance," suggesting it is a safer option for the elderly population [8].
Toxicity and Safety Profile

The safety advantage of Lofepramine extends beyond common side effects.

  • Overdose Safety: A comprehensive review stated that Lofepramine "has not been associated with adverse effects on cardiac function even in cases of attempted suicide by overdose" [1]. This is a significant clinical differentiator from traditional TCAs, which are known for their cardiac toxicity in overdose [4].
  • Metabolic Consideration: Although Lofepramine is metabolized into desipramine (a TCA with known anticholinergic effects), evidence suggests that the parent compound Lofepramine itself contributes to the therapeutic effect with a more favorable tolerability profile. It was noted that the active metabolite desipramine may not be formed in the brain in sufficient concentrations to fully account for Lofepramine's action, which may explain the disparity between its weak direct anticholinergic effects and its strong antidepressant efficacy [3].

Protocols for Key Experiments Cited

For reproducibility and deeper understanding, here are the methodologies from two pivotal studies.

1. Protocol: Double-Blind Comparative Clinical Trial (1976) [5]

  • Objective: To compare the therapeutic efficacy and side-effects of Lofepramine versus Amitriptyline.
  • Design: Double-blind trial in outpatient settings.
  • Participants: 40 depressive outpatients.
  • Intervention: Patients were randomly assigned to receive either Lofepramine or Amitriptyline.
  • Assessment Tools:
    • Hamilton Scale: For rating depressive symptoms.
    • Wakefield Self-Assessment Scale: For patient-reported mood.
    • Side-effect Scale: To monitor adverse events.
  • Analysis: Comparison of outcome measures between the two treatment groups.

2. Protocol: Pharmacodynamic Study in Elderly (1987) [8]

  • Objective: To compare the pharmacodynamic effects of single doses of Lofepramine, Amitriptyline, and placebo in the elderly.
  • Design: Double-blind, five-way cross-over study.
  • Participants: Six drug-free healthy elderly subjects.
  • Interventions: Each subject received single oral doses of:
    • Lofepramine (70 mg, 105 mg, and 140 mg)
    • Amitriptyline (50 mg)
    • Matched placebo
  • Key Measurements:
    • Plasma drug levels.
    • Salivary volume (a direct measure of anticholinergic effect).
    • Psychomotor performance (choice reaction time, letter cancellation).
    • Subjective reports of drowsiness and other side-effects.
  • Analysis: Assessment of dose-response relationships and statistical comparison of all parameters between the different drug regimens and placebo.

Pharmacological Pathway and Experimental Workflow

The following diagram illustrates the core pharmacological difference and the design of a key clinical study.

G cluster_mechanism Key Pharmacological Difference cluster_experiment Clinical Study Workflow (Ghose et al., 1987) TCA Traditional TCA (e.g., Amitriptyline) MuscReceptor Muscarinic Acetylcholine Receptor TCA->MuscReceptor  Strong Binding Lofepramine Lofepramine Lofepramine->MuscReceptor  Weak Binding Start Study Population: Healthy Elderly Subjects Design Design: Double-blind Five-way Crossover Start->Design Doses Interventions (Single Dose) Design->Doses P1 Placebo Doses->P1 P2 Lofepramine 70mg Doses->P2 P3 Lofepramine 105mg Doses->P3 P4 Lofepramine 140mg Doses->P4 P5 Amitriptyline 50mg Doses->P5 Measures Primary Outcome Measures P1->Measures ResultL Result: No significant difference vs. placebo P1->ResultL  Lofepramine Groups P2->Measures P2->ResultL  Lofepramine Groups P3->Measures P3->ResultL  Lofepramine Groups P4->Measures P4->ResultL  Lofepramine Groups P5->Measures ResultA Result: Significant reduction in salivary volume & performance P5->ResultA  Amitriptyline Group M1 Salivary Volume Measures->M1 M2 Psychomotor Performance Measures->M2 M3 Subjective Drowsiness Measures->M3

Key Conclusions for Drug Development

  • Confirmed Therapeutic Efficacy: Lofepramine maintains the core therapeutic efficacy of tricyclic antidepressants for depressive illness, acting as a viable alternative [5] [7] [1].
  • Improved Tolerability Profile: Its principal advantage is a demonstrably lower incidence and severity of anticholinergic side effects, which is directly linked to its weaker muscarinic receptor antagonism [1] [3] [8]. This could lead to better patient adherence in clinical practice.
  • Enhanced Safety: The significantly lower acute toxicity and reduced risk of cardiac complications in overdose present a major safety benefit over traditional TCAs [1] [3]. This makes Lofepramine a particularly compelling candidate for populations at risk of suicide or with comorbid cardiac conditions.

References

Overdose Safety Profile: Lofepramine vs. Amitriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Metric Lofepramine Amitriptyline
Relative Toxicity in Overdose Substantially lower; considered much safer [1] [2] High; one of the more toxic TCAs [1]

| Fatal Toxicity Index (FTI) (Deaths per million prescriptions) | Significantly lower than the mean for all antidepressants [3] | FTI in the 10¹–10² range, characteristic of toxic TCAs [1] | | Case Fatality in Overdose | No deaths recorded from lofepramine alone [3] | Can lead to death; desipramine (a metabolite) is somewhat more likely to be fatal [1] | | Cardiotoxic Risk (Overdose) | Not cardiotoxic; much safer for cardiovascular disease patients [2] | High risk of life-threatening complications (arrhythmias, heart block) [1] [4] | | Key Toxicity Mechanisms | Prodrug; lower anticholinergic effects and less sodium channel blockade [2] | Potent sodium & potassium channel blockade; strong anticholinergic effects [4] |

Mechanisms of Toxicity and Experimental Data

The stark difference in overdose safety stems from their distinct pharmacological mechanisms and metabolic pathways.

Detailed Toxicity Mechanisms

Amitriptyline's high toxicity is driven by multiple mechanisms occurring at toxic doses [4]:

  • Sodium Channel Blockade: This is the primary cause of cardiotoxicity. It slows cardiac conduction, leading to QRS complex widening on an ECG, which can progress to ventricular arrhythmias and complete heart block.
  • Potassium Channel Blockade: Contributes to QTc prolongation, increasing the risk of torsades de pointes.
  • Receptor Antagonism: Blocks muscarinic cholinergic receptors (causing anticholinergic toxidrome) and peripheral alpha-adrenergic receptors (causing vasodilation and hypotension).

Lofepramine, in contrast, is a prodrug metabolized to desipramine. Its structure is associated with fewer anticholinergic properties and, crucially, a lower propensity for sodium channel blockade, which accounts for its minimal cardiotoxicity in overdose [2].

The following diagram illustrates the core pathways leading to severe toxicity, highlighting where amitriptyline's effects are pronounced and lofepramine's are attenuated.

G Overdose Overdose Sodium Channel Blockade Sodium Channel Blockade Overdose->Sodium Channel Blockade Strong (Amitriptyline) Sodium Channel Blockade_2 Sodium Channel Blockade_2 Overdose->Sodium Channel Blockade_2 Weak (Lofepramine) Potassium Channel Blockade Potassium Channel Blockade Overdose->Potassium Channel Blockade Strong (Amitriptyline) Alpha-Adrenergic Blockade Alpha-Adrenergic Blockade Overdose->Alpha-Adrenergic Blockade Strong (Amitriptyline) Muscarinic Receptor Blockade Muscarinic Receptor Blockade Overdose->Muscarinic Receptor Blockade Strong (Amitriptyline) QRS Widening QRS Widening Sodium Channel Blockade->QRS Widening Myocardial Depression Myocardial Depression Sodium Channel Blockade->Myocardial Depression Minimal ECG Changes Minimal ECG Changes Sodium Channel Blockade_2->Minimal ECG Changes QTc Prolongation QTc Prolongation Potassium Channel Blockade->QTc Prolongation Vasodilation Vasodilation Alpha-Adrenergic Blockade->Vasodilation Anticholinergic Toxidrome Anticholinergic Toxidrome Muscarinic Receptor Blockade->Anticholinergic Toxidrome Ventricular Arrhythmias Ventricular Arrhythmias QRS Widening->Ventricular Arrhythmias Hypotension Hypotension Myocardial Depression->Hypotension Reduced Contractility Reduced Contractility Myocardial Depression->Reduced Contractility Torsades de Pointes Torsades de Pointes QTc Prolongation->Torsades de Pointes Vasodilation->Hypotension

Supporting Experimental and Epidemiological Data
  • Clinical Case Reviews: A review of 55 cases of acute lofepramine overdose found that hypotension was rare and convulsions did not occur, even with ingestions of several grams. No deaths were attributed to lofepramine alone [3].
  • Fatal Toxicity Index (FTI) Studies: A 2024 systematic review confirmed that the FTI for all TCAs (except lofepramine) is of the same high order of magnitude (10¹–10²). The FTI for lofepramine was statistically significantly lower than the mean for all antidepressants [1] [3].
  • Cardiovascular Safety in Clinical Use: Observational studies indicate that amitriptyline and nortriptyline are associated with a greater risk of cardiotoxicity even at therapeutic doses, whereas lofepramine's profile is more favorable [1].

Conclusion for Clinical and Research Applications

For researchers and drug development professionals, the evidence is clear:

  • Lofepramine presents a markedly safer profile in overdose, largely due to its minimal cardiotoxicity. This makes it a candidate of interest for designing safer antidepressant agents.
  • Amitriptyline carries a significant risk of severe toxicity and fatality in overdose, primarily through sodium channel blockade-mediated cardiotoxicity. Its continued use, especially in populations at risk of overdose, requires careful benefit-risk assessment.

The pharmacological strategy of using a prodrug like lofepramine to reduce acute toxicity, while maintaining efficacy, is a validated approach that can inform future drug development.

References

Lofepramine Binding Affinity and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lofepramine is a tricyclic antidepressant (TCA) whose primary mechanism of action is the potent inhibition of norepinephrine (noradrenaline) reuptake [1] [2]. It is a prodrug, extensively metabolized in the body to its active metabolite, desipramine [3] [4] [1]. The following table summarizes its measured binding affinity (Kd) at key targets.

Receptor and Transporter Binding Affinity of Lofepramine [2]

Target Full Name Affinity (Kd in nM)
NET Norepinephrine Transporter 5.4 nM
SERT Serotonin Transporter 70 nM
M1 Muscarinic Acetylcholine Receptor M1 67 nM

This profile shows that lofepramine is a strong and selective inhibitor of the norepinephrine transporter (NET) and a much weaker inhibitor of the serotonin transporter (SERT) [3] [4] [2]. It also exhibits intermediate antagonistic activity at the muscarinic M1 receptor, which is associated with anticholinergic side effects, though these are reported to be less frequent than with older TCAs [1] [2].

Comparative Pharmacological Profiles of Antidepressants

The table below places lofepramine in context alongside other classic and modern antidepressants, based on a review of their in vitro effects [3] [4].

Comparison of Antidepressants and Active Metabolites

Drug Class Compound Norepinephrine (NA) Reuptake Serotonin (5-HT) Reuptake Key Receptor Interactions
Tricyclic (TCA) Lofepramine Strong and selective inhibitor [3] [4] Weak inhibitor [3] [4] --
Desipramine (Lofepramine's metabolite) Potent and selective inhibitor [3] [4] -- --
Tricyclic (TCA) Amitriptyline Moderate inhibitor [3] [4] Moderate inhibitor [3] [4] 5-HT2 receptor antagonist [3] [4]
Nortriptyline (Amitriptyline's metabolite) Preferential NA inhibitor [3] [4] -- 5-HT2 receptor antagonist [3] [4]
Tricyclic (TCA) Dothiepin Moderate inhibitor [3] [4] Moderate inhibitor [3] [4] 5-HT2 receptor antagonist [3] [4]
SSRI Citalopram -- Potent and selective inhibitor [3] [4] --
Fluoxetine -- Potent but least selective SSRI [3] [4] 5-HT2C receptor antagonist [3] [4]
Norfluoxetine (Fluoxetine's metabolite) -- More potent and selective than parent [3] [4] --
Atypical Bupropion Weak inhibitor [3] [4] -- Suggested dopaminergic activity [3] [4]
SNRI Venlafaxine Weak inhibitor [3] [4] Weak inhibitor [3] [4] --

A key concept is the role of active metabolites. For several antidepressants, including lofepramine, metabolites with long half-lives significantly contribute to the therapeutic effect [3] [4]. Lofepramine itself has a short half-life (1.7-2.5 hours) but is converted to desipramine, which has a much longer half-life (12-24 hours) [2], making the metabolite essential for the drug's overall activity [3] [4].

Experimental Protocols for Binding Affinity

The quantitative data presented is typically generated through radioligand binding assays, a gold-standard technique. Here is a generalized protocol:

  • Membrane Preparation: Harvest cells or tissue expressing the target receptor or transporter (e.g., NET, SERT, M1). Homogenize and centrifuge to isolate a crude membrane fraction [5].
  • Incubation: Incubate the membrane preparation with a fixed concentration of a radioactive ligand known to bind the target and increasing concentrations of the unlabeled test compound (e.g., lofepramine). Non-specific binding is determined by adding a large excess of a known, potent unlabeled competitor.
  • Separation and Measurement: Separate the bound radioactivity from the free radioactivity, typically by rapid filtration. The radioactivity on the filter is measured with a scintillation counter.
  • Data Analysis: Data is analyzed to determine the Inhibitory Constant (Ki), which represents the affinity of the test compound for the binding site. The Kd values are derived from these Ki calculations [2].

Newer methods like Microscale Thermophoresis (MST) are also used. This method can determine binding affinities for membrane proteins like GPCRs directly in their native membrane environment, avoiding potential alterations from protein purification [5].

Norepinephrine Synapse and Lofepramine's Action

The following diagram illustrates lofepramine's primary mechanism of action within the noradrenergic synapse.

Nerve Impulse Nerve Impulse Norepinephrine (NE)\nRelease Norepinephrine (NE) Release Nerve Impulse->Norepinephrine (NE)\nRelease Synaptic Cleft Synaptic Cleft Norepinephrine (NE)\nRelease->Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron  Binds to Adrenergic Receptors NE Transporter (NET) NE Transporter (NET) Synaptic Cleft->NE Transporter (NET)  Normal Reuptake Biological Response Biological Response Postsynaptic Neuron->Biological Response Lofepramine &\nDesipramine Lofepramine & Desipramine Lofepramine &\nDesipramine->NE Transporter (NET)  Inhibits Reuptake

Diagram: Noradrenergic Synapse and Lofepramine's Action. This diagram shows how lofepramine and its metabolite desipramine block the norepinephrine transporter (NET), increasing neurotransmitter levels in the synapse.

Conclusion

References

lofepramine clinical trial outcomes vs placebo

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes at a Glance

Trial Focus & Design Patient Population Treatment Groups Key Efficacy Findings Key Safety/Tolerability Findings

| General Depression (Double-Blind) [1] Double-blind, randomized | 139 patients with primary depression | Lofepramine (n=46) Imipramine (n=48) Placebo (n=45) | Clinical outcome significantly greater with lofepramine and imipramine vs. placebo. No significant difference in clinical response between lofepramine and imipramine. [1] | Statistically significant fewer severe/moderate side effects with lofepramine vs. imipramine. Severe/moderate dry mouth: 8 vs. 21 patients. [1] | | Elderly Patients (Single-Dose) [2] Double-blind, five-way crossover | 6 healthy elderly subjects | Lofepramine (70mg, 105mg, 140mg) Amitriptyline (50mg) Placebo | Lofepramine (140mg) improved psychomotor performance. No significant differences vs. placebo in other parameters. [2] | Amitriptyline reduced salivary volume, caused drowsiness, and impaired psychomotor performance. Lofepramine showed no deleterious effects on cholinergic system or psychomotor performance. [2] | | Elderly Inpatients (4-Week Trial) [3] Double-blind, randomized | 46 depressed elderly inpatients | Lofepramine 70 mg daily (n=23) Placebo (n=23) | Both groups improved similarly overall. Lofepramine more effective than placebo in patients with higher baseline depression scores (GDS ≥18). [3] | Well-tolerated at this low dose. The study did not report significant safety issues in this population. [3] | | Cost-Effectiveness (Pragmatic) [4] Open, pragmatic, controlled trial | 327 patients with new episode of depression (primary care) | TCA (e.g., amitriptyline) SSRI (e.g., fluoxetine) Lofepramine | No significant differences between groups (TCA, SSRI, lofepramine) in number of depression-free weeks after adjusting for baseline scores. [4] | Switching antidepressants in first few weeks occurred significantly more often in the lofepramine arm. No significant differences in mean cost per depression-free week. [4] |

Detailed Experimental Protocols

For researchers, the methodological details of the cited trials are crucial. Here is a breakdown of the key protocols:

  • Kearns et al. (1982), "A double blind comparison of lofepramine, imipramine and placebo in patients with depression" [1]

    • Design: A randomized, double-blind trial.
    • Participants: 139 patients diagnosed with primary depression.
    • Intervention: Patients were randomly assigned to receive lofepramine (46), imipramine (48), or placebo (45). The specific dosages used are detailed in the primary publication.
    • Outcome Measures: Clinical outcome was assessed using standardized psychiatric scales (implied by the context of the era). Side effects were recorded and categorized by severity (moderate or severe).
  • Gerson & Plotkin (1987), "A double-blind comparison of the pharmacodynamic effects of single doses of lofepramine, amitriptyline and placebo in elderly subjects" [2]

    • Design: A double-blind, five-way crossover study.
    • Participants: Six drug-free healthy elderly subjects.
    • Intervention: Each subject received single oral doses of lofepramine (70 mg, 105 mg, and 140 mg), amitriptyline (50 mg), and matched placebo in a randomized order with appropriate washout periods.
    • Outcome Measures: Plasma drug levels, salivary volume (for anticholinergic effect), subjective drowsiness, and performance on psychomotor tests (choice reaction time and letter cancellation).

Pharmacological Pathway of Lofepramine

The therapeutic action of lofepramine is primarily attributed to its potent inhibition of the norepinephrine transporter (NET) and moderate inhibition of the serotonin transporter (SERT), thereby increasing the synaptic levels of these neurotransmitters [5]. The following diagram illustrates its core mechanism of action and metabolic pathway.

G Lofepramine Lofepramine Metabolism Hepatic Metabolism (via CYP2D6 etc.) Lofepramine->Metabolism NET Strong Inhibition of Norepinephrine Transporter (NET) Lofepramine->NET SERT Moderate Inhibition of Serotonin Transporter (SERT) Lofepramine->SERT WeakAntagonism Weak Antagonism of Muscarinic Acetylcholine Receptors Lofepramine->WeakAntagonism Desipramine Active Metabolite: Desipramine Metabolism->Desipramine Desipramine->NET Desipramine->SERT Synapse Increased levels of NE and 5-HT in the synaptic cleft NET->Synapse SERT->Synapse AntidepressantEffect Antidepressant Effect Synapse->AntidepressantEffect LowToxicity Reduced Side Effect Profile (vs. older TCAs) WeakAntagonism->LowToxicity

Key Takeaways for Researchers

  • Efficacy vs. Placebo: Lofepramine consistently demonstrates superior efficacy over placebo, establishing its effectiveness as an antidepressant [1] [3].
  • Comparative Efficacy: Its antidepressant efficacy is comparable to first-generation TCAs like imipramine and amitriptyline [1].
  • Tolerability Advantage: A primary benefit is its improved tolerability profile. It causes significantly fewer anticholinergic side effects (e.g., dry mouth) and less psychomotor impairment than classic TCAs, making it a potentially safer option, especially for elderly patients [1] [2].
  • Clinical Consideration: While effective, some pragmatic studies suggest that in primary care settings, patients starting on lofepramine may have a higher rate of switching medication early in treatment compared to other options [4].

References

lofepramine tremor incidence vs other antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About Lofepramine and Tremor

The information specifically concerning lofepramine is limited. A book chapter indicates that tremor may be a notable side effect, though it references older data.

  • Lofepramine: One source states that patients on lofepramine report a greater incidence of tremor compared to other tricyclic antidepressants (TCAs) like imipramine and amitriptyline, but less of other side effects like dry mouth or drowsiness [1].
  • Metabolite Profile: Lofepramine is metabolized to desipramine [1], which is itself a TCA. Experimental studies suggest that desipramine can induce neurotoxicity associated with oxidative stress and mitochondrial dysfunction [2], which are potential mechanisms for movement disorders.

Tremor Association Across Antidepressant Classes

While a direct comparison with lofepramine is unavailable, a large 2020 pharmacovigilance study offers valuable context on how different antidepressants are associated with movement disorders, including tremor. The table below summarizes the strength of this association for various antidepressants, measured by the Adjusted Reporting Odds Ratio (aROR) [3] [4].

Antidepressant Association with Movement Disorders (Including Tremor)
Mirtazapine Highest association [3] [4]
Vortioxetine Highest association [3] [4]
Citalopram Most frequently reported [3] [4]
Paroxetine Most frequently reported [3] [4]
Duloxetine Most frequently reported [3] [4]
Sertraline Significant association found [3] [4]
Bupropion Significant association found [3] [4]
Venlafaxine Significant association found [3] [4]
Fluoxetine Significant association found [3] [4]
Fluvoxamine Highest association [3] [4]

Note on Tremor: This study found that tremor was one of the specific movement disorders significantly associated with antidepressants in general [3]. Case reports also document tremor as a side effect for specific SSRIs like sertraline [5] [6].

Research Methodologies for Investigation

The data in the table above comes from a specific type of study that is key to understanding drug side effects after they are on the market. Here is the detailed methodology:

  • Study Design: The primary study cited was a case/non-case study using the World Health Organization's global pharmacovigilance database (VigiBase) [3] [4].
  • Data Source: Analysis of over 14 million individual reports of adverse drug reactions, submitted by national authorities in over 120 countries since 1967 [3] [4].
  • Statistical Analysis: The association between a drug and an adverse event is calculated using the Reporting Odds Ratio (ROR). An ROR greater than 1 suggests that a specific adverse event (like tremor) is reported more frequently for a given drug than for all other drugs in the database. The analysis was adjusted for potential confounding factors like age, sex, and use of other drugs known to cause movement disorders [3] [4].
  • Experimental Models: For mechanistic understanding, pre-clinical in vitro (e.g., SH-SY5Y human neuroblastoma cells) and in vivo (e.g., mouse models) studies are used. These investigate cell viability, mitochondrial function, and oxidative stress to elucidate the neurotoxic pathways that might underlie movement disorders [2].

Potential Mechanisms Behind Drug-Induced Tremor

The exact mechanisms by which antidepressants cause tremor are not fully understood, but several pathways have been proposed, particularly involving the serotonin and dopamine systems.

The following diagram illustrates the key proposed neurochemical pathways involved in antidepressant-induced movement disorders.

G cluster_0 Serotonergic Pathway cluster_1 Direct & Downstream Effects Antidepressant Antidepressant SERT Serotonin Transporter (SERT) Blockade Antidepressant->SERT e.g., SSRI, SRI TCA_Mechanism TCA Metabolites (e.g., Desipramine) Antidepressant->TCA_Mechanism e.g., Lofepramine Increased_5HT Increased Synaptic Serotonin (5-HT) SERT->Increased_5HT Increases DA_Inhibition Inhibition of Dopaminergic Pathways Movement_Disorder Movement Disorder (e.g., Tremor) DA_Inhibition->Movement_Disorder Reduces Oxidative_Stress Oxidative Stress & Mitochondrial Dysfunction Oxidative_Stress->Movement_Disorder Causes Neurotoxicity Stimulates Stimulation of 5-HT Receptors Increased_5HT->Stimulates Stimulates Stimulates->DA_Inhibition Leads to TCA_Mechanism->Oxidative_Stress Induces

The primary proposed mechanisms are [5] [2] [6]:

  • Serotonergic Modulation: SSRIs and other serotonergic antidepressants increase serotonin levels. This can indirectly inhibit dopaminergic pathways in the brain, including the nigrostriatal pathway which is critical for motor control. An imbalance between serotonin and dopamine is a key hypothesis for drug-induced movement disorders.
  • Oxidative Stress & Mitochondrial Dysfunction: Some tricyclic antidepressants, including desipramine (a metabolite of lofepramine), have been shown in laboratory studies to induce oxidative stress and impair mitochondrial function in neuronal cells, potentially leading to neurotoxicity [2].

Interpretation Guide for Professionals

For a complete assessment of lofepramine and tremor, please be aware that:

  • The statement about lofepramine and tremor is not backed by quantitative, head-to-head clinical trial data.
  • The broader pharmacovigilance data highlights other antidepressants with stronger signals for movement disorders, which may be a valuable point of comparison in your work.

References

Mechanism of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Lofepramine's unique safety profile is linked to its pharmacological mechanism.

  • Pharmacology and Metabolism: Lofepramine acts as a prodrug for desipramine [1]. Its primary mechanism is the selective inhibition of norepinephrine reuptake, with a weaker effect on serotonin reuptake [1] [2]. This results in fewer anticholinergic and antihistaminic side effects than older, non-selective TCAs [1].
  • Key Experimental Findings:
    • In vitro studies show lofepramine inhibits the uptake of norepinephrine (IC₅₀ = 2.7 μM) and serotonin (IC₅₀ = 11 μM) in rat brain synaptosomal fractions [3].
    • Clinical trials indicate that lofepramine is not sedating and may be activating early in treatment. Sleep disturbances typically improve only as the underlying depression remits [1].

The following diagram illustrates the metabolic pathway and primary mechanism of action of lofepramine.

Lofepramine Lofepramine Desipramine Desipramine Lofepramine->Desipramine  Metabolism NR_I Noradrenaline Reuptake Inhibition Desipramine->NR_I  Primary Action Synaptic_Cleft Increased Noradrenaline in Synaptic Cleft NR_I->Synaptic_Cleft Antidepressant_Effect Antidepressant_Effect Synaptic_Cleft->Antidepressant_Effect

Detailed Comparative Safety Data

The search results provide specific data, particularly regarding the critical issue of overdose toxicity.

Tricyclic Antidepressant (TCA) Relative Toxicity in Overdose
Lofepramine Lowest risk of death [4]
Desipramine Highest likelihood to lead to death [4]
Amitriptyline, Clomipramine, Dothiepin, Doxepin, Imipramine, Trimipramine Broadly similar, high toxicity [4]
Nortriptyline Contradictory data [4]

A 2024 systematic review confirms that lofepramine has a markedly lower risk of fatal overdose than any other TCA [4]. In therapeutic use, all TCAs require caution in patients with coronary heart disease, though lofepramine is considered a lower-risk option within the class [5].

Clinical and Cost-Effectiveness Context

  • Clinical Use Considerations: Lofepramine is suitable for patients who need a non-sedating antidepressant or for whom there is a concern about overdose risk [1]. Be aware that a higher proportion of patients switched away from lofepramine in the first few weeks of treatment in one large trial compared to other options [6].
  • Cost-Effectiveness: A 2005 randomized controlled trial found no significant differences in outcomes or costs between TCAs, SSRIs, and lofepramine. However, when combining costs and outcomes, SSRIs were likely the most cost-effective first-choice treatment [6].

Lofepramine occupies a unique position as a TCA with a significantly improved safety profile in overdose. The key trade-off for this safety advantage is the need to monitor for hepatotoxicity.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.1578689 g/mol

Monoisotopic Mass

454.1578689 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z24K96F991

Related CAS

23047-25-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

26786-32-3

Wikipedia

Lofepramine hydrochloride

Dates

Last modified: 08-15-2023

Effect of educational outreach on general practice prescribing of antibiotics and antidepressants: a two-year randomised controlled trial

Andres Enriquez-Puga, Richard Baker, Sanjoy Paul, Renata Villoro-Valdes
PMID: 19958063   DOI: 10.3109/02813430903226530

Abstract

Prescribing of broad spectrum antibiotics and antidepressants in general practice often does not accord with guidelines. The aim was to determine the effectiveness of educational outreach in improving the prescribing of selected antibiotics and antidepressants, and whether the effect is sustained for two years.
Single blind randomized trial.
Twenty-eight general practices in Leicestershire, England.
Educational outreach visits were undertaken, tailored to barriers to change, 14 practices receiving visits for reducing selected antibiotics and 14 for improving antidepressant prescribing.
Number of items prescribed per 1000 registered patients for amoxicillin with clavulanic acid (co-amoxiclav) and quinolone antibiotics, and average daily quantities per 1000 patients for lofepramine and fluoxetine antidepressants, measured at the practice level for six-month periods over two years.
There was no effect on the prescribing of co-amoxiclav, quinolones, or fluoxetine, but prescribing of lofepramine increased in accordance with the guidelines. The increase persisted throughout two years of follow-up.
A simple, group-level educational outreach intervention, designed to take account of identified barriers to change, can have a modest but sustained effect on prescribing levels. However, outreach is not always effective. The context in which change in prescribing practice is being sought, the views of prescribers concerning the value of the drug, or other unrecognised barriers to change may influence the effectiveness of outreach.


Cost-effectiveness and cost-utility of tricyclic antidepressants, selective serotonin reuptake inhibitors and lofepramine: randomised controlled trial

Tony Kendrick, Robert Peveler, Louise Longworth, David Baldwin, Michael Moore, Judy Chatwin, Andrew Thornett, Jonathan Goddard, Michael Campbell, Helen Smith, Martin Buxton, Christopher Thompson
PMID: 16582060   DOI: 10.1192/bjp.188.4.337

Abstract

The cost-effectiveness of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) has not been compared in a prospective study in primary care.
To determine the relative cost-effectiveness of TCAs, SSRIs and lofepramine in UK primary care.
An open-label, three-arm randomised trial with a preference arm. Practitioners referred 327 patients with incident depression.
No significant differences were found in effectiveness or cost-effectiveness. The numbers of depression-free weeks over 12 months (on the Hospital Anxiety and Depression Scale) were 25.3 (95% CI 21.3-29.0) for TCAs, 28.3 (95% CI 24.3-32.2) for SSRIs and 24.6 (95% CI 20.6-28.9) for lofepramine. Mean health service costs per patient were pound 762 (95% CI 553-1059) for TCAs, pound 875 (95% CI 675-1355) for SSRIs and pound 867 (95% CI 634-1521) for lofepramine. Cost-effectiveness acceptability curves suggested SSRIs were most cost-effective (with a probability of up to 0.6).
The findings support a policy of recommending SSRIs as first-choice antidepressants in primary care.


Managing MS. While a cure is sought, people with MS can help themselves

Lauren Krupp
PMID: 12523248   DOI:

Abstract




A randomised controlled trial to compare the cost-effectiveness of tricyclic antidepressants, selective serotonin reuptake inhibitors and lofepramine

R Peveler, T Kendrick, M Buxton, L Longworth, D Baldwin, M Moore, J Chatwin, J Goddard, A Thornett, H Smith, M Campbell, C Thompson
PMID: 15876362   DOI: 10.3310/hta9160

Abstract

To determine the relative cost-effectiveness of three classes of antidepressants: tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and the modified TCA lofepramine, as first choice treatments for depression in primary care.
Open, pragmatic, controlled trial with three randomised arms and one preference arm. Patients were followed up for 12 months.
UK primary care: 73 practices in urban and rural areas in England.
Patients with a new episode of depressive illness according to GP diagnosis.
Patients were randomised to receive a TCA (amitriptyline, dothiepin or imipramine), an SSRI (fluoxetine, sertraline or paroxetine) or lofepramine. Patients or GPs were able to choose an alternative treatment if preferred.
At baseline the Clinical Interview Schedule, Revised (CIS-R PROQSY computerised version) was administered to establish symptom profiles. Outcome measures over the 12-month follow-up included the Hospital Anxiety and Depression Scale self-rating of depression (HAD-D), CIS-R, EuroQol (EQ-5D) for quality of life, Short Form (SF-36) for generic health status, and patient and practice records of use of health and social services. The primary effectiveness outcome was the number of depression-free weeks (HAD-D less than 8, with interpolation of intervening values) and the primary cost outcome total direct NHS costs. Quality-adjusted life-years (QALYs) were used as the outcome measure in a secondary analysis. Incremental cost-effectiveness ratios and cost-effectiveness acceptability curves were computed. Estimates were bootstrapped with 5000 replications.
In total, 327 patients were randomised. Follow-up rates were 68% at 3 months and 52% at 1 year. Linear regression analysis revealed no significant differences between groups in number of depression-free weeks when adjusted for baseline HAD-D. A higher proportion of patients randomised to TCAs entered the preference arm than those allocated to the other choices. Switching to another class of antidepressant in the first few weeks of treatment occurred significantly more often in the lofepramine arm and less in the preference arm. There were no significant differences between arms in mean cost per depression-free week. For values placed on an additional QALY of over 5000 pounds, treatment with SSRIs was likely to be the most cost-effective strategy. TCAs were the least likely to be cost-effective as first choice of antidepressant for most values of a depression-free week or QALY respectively, but these differences were relatively modest.
When comparing the different treatment options, no significant differences were found in outcomes or costs within the sample, but when outcomes and costs were analysed together, the resulting cost-effectiveness acceptability curves suggested that SSRIs were likely to be the most cost-effective option, although the probability of this did not rise above 0.6. Choosing lofepramine is likely to lead to a greater proportion of patients switching treatment in the first few weeks. Further research is still needed on the management of depressive illness in primary care. This should address areas such as the optimum severity threshold at which medication should be used; the feasibility and effectiveness of adopting structured depression management programmes in the UK context; the importance of factors such as physical co-morbidity and recent life events in GPs' prescribing decisions; alternative ways of collecting data; and the factors that give rise to many patients being reluctant to accept medication and discontinue treatment early.


Treatment of multiple sclerosis with lofepramine, L-phenylalanine and vitamin B(12): mechanism of action and clinical importance: roles of the locus coeruleus and central noradrenergic systems

C Loder, J Allawi, D F Horrobin
PMID: 12376086   DOI: 10.1016/s0306-9877(02)00261-x

Abstract

In a randomized, placebo-controlled double-blind trial a combination of lofepramine, phenylalanine and vitamin B(12) was found to be effective in relieving the symptoms of multiple sclerosis (MS). The effect occurred within 2-4 weeks, and improved all types of symptoms in all types of MS. The combination was also effective in relieving symptoms in patients with chronic pain and chronic fatigue. We hypothesize that the action of this combined therapy may relate to activation of the noradrenergic locus coeruleus/lateral tegmentum (LC/LT) system which has the potential to influence the functioning of large areas of the brain and spinal cord.


The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis

P Darcy, J P Kelly, B E Leonard, J A Henry
PMID: 11869831   DOI: 10.1016/s0378-4274(01)00542-2

Abstract

Tricyclic antidepressants (TCAs) were introduced almost 50 years ago. Whilst there is no doubt that TCAs are effective in treating depression, they are also more cardiotoxic when taken in overdose than other antidepressant groups. Lofepramine is a more recently introduced modified TCA, which in animals and man has low toxicity when compared to older TCAs. Paradoxically, lofepramine is extensively metabolised to desipramine, which has considerable toxicity, both experimentally and in overdose. The toxicity of such compounds is attributed, in part, to a membrane stabilising effect (MSA) on cell membranes. This MSA causes gross effects to the cell structure and in turn, normal cell activity. The aim of this study was to compare the MSA of lofepramine with that of desipramine and amitriptyline in order to see if this might help to explain the low toxicity of lofepramine. The local anaesthetic agent lignocaine was also studied for comparison. Each compound was enclosed in a beta-cyclodextrin to increase its solubility in aqueous medium. The extent of MSA was determined as a measure of the effect on the swimming speed of the protozoan Tetrahymena pyriformis using a video image analysis system. The IC50s for the various drugs were then correlated with their respective octanol-water partition coefficient values (Pow). Amitriptyline had an IC50 of 1.26+/-0.29 mM, desipramine 75.99+/-14.40 mM, while lofepramine had an IC50 of 357.40+/-25.00 mM. Lignocaine had an IC50 of 85.73+/-18.30 mM. There was also a significant correlation between the IC50 values and the Pow values.


Meta-analytical studies on new antidepressants

I M Anderson
PMID: 11719915   DOI: 10.1093/bmb/57.1.161

Abstract

A systematic search found 108 meta-analyses of the use of antidepressants in depressive disorders. Defining newer antidepressants as those introduced since the early 1980s, 18 meta-analyses were selected as being informative about their relative efficacy and tolerability in comparative randomised controlled studies (RCTs). Findings with higher confidence include: little difference in efficacy between most new and old antidepressants; superior efficacy of serotonin and noradrenaline re-uptake inhibitors (SNRIs) over selective serotonin re-uptake inhibitors (SSRIs); a slower onset of therapeutic action of fluoxetine over other SSRIs; a different side effect profile of SSRIs to TCAs with superior general tolerability of SSRIs over TCAs; poorer tolerability of fluvoxamine than other SSRIs in a within group comparison; no increased the risk of suicidal acts or ideation in fluoxetine compared with TCAs (or placebo) in low-risk patients. Findings with a lower level of confidence include: greater efficacy of TCAs than SSRIs in in-patients; greater efficacy of amitriptyline than SSRIs; better tolerability of moclobemide than TCAs; no demonstrable difference in tolerability between SSRIs and TCAs in the elderly; no better tolerability of fluvoxamine than TCAs; better tolerability of dothiepin (dosulepin) than SSRIs; better tolerability of sertraline and greater frequency of agitation on fluoxetine than other SSRIs in a within group comparison. In general, the meta-analyses were of uneven quality, as were the studies included, which limits the confidence in many of the results. Generalising from mostly short-term randomised controlled studies to clinical practice requires caution.


Dose of tricyclic antidepressants in elderly patients

R S Tan
PMID: 10349890   DOI: 10.1001/jama.281.20.1891

Abstract




MRI changes in multiple sclerosis following treatment with lofepramine and L-phenylalanine

B K Puri, G M Bydder, K R Chaudhuri, B Y Al Saffar, W L Curati, S J White, L Mitchell, J V Hajnal, D F Horrobin
PMID: 11435905   DOI: 10.1097/00001756-200107030-00012

Abstract

As part of a large, randomized placebo-controlled trial of inpatients with multiple sclerosis (MS), a subsample of 15 underwent cerebral MRI at baseline and 6-months (eight on lofepramine and l-phenylalanine; seven on placebo). Unlike the placebo group, the active group showed a significant reduction in lesion number visible on T1-weighted scans (p < 0.05). The lateral ventricular volume increased, on average, by 1020 mm3 in the untreated group and 600 mm3 in the treated group. In the treated patients the ventricular size change correlated with both change in Gulick MS-related symptoms scale scores (rs = 0.71, p = 0.07) and Gulick MS-related activities of daily living scale scores (rs = -0.83, p = 0.02). It is concluded that treatment with lofepramine and l-phenylalanine is associated with significant MRI changes.


A randomised placebo controlled exploratory study of vitamin B-12, lofepramine, and L-phenylalanine (the "Cari Loder regime") in the treatment of multiple sclerosis

D T Wade, C A Young, K R Chaudhuri, D L W Davidson
PMID: 12185153   DOI: 10.1136/jnnp.73.3.246

Abstract

To determine whether combination therapy with lofepramine, L-phenylalanine, and intramuscular vitamin B-12 (the "Cari Loder regime") reduces disability in patients with multiple sclerosis.
A placebo controlled, double blind, randomised study carried out in five United Kingdom centres on outpatients with clinically definite multiple sclerosis, measurable disability on Guy's neurological disability scale (GNDS), no relapse in the preceding six months, and not on antidepressant drugs. Over 24 weeks all patients received vitamin B-12, 1 mg intramuscularly weekly, and either lofepramine 70 mg and L-phenylalanine 500 mg twice daily, or matching placebo tablets. Outcome was assessed using the GNDS, the Kurtzke expanded disability status scale; the Beck depression inventory, the Chalder fatigue scale, and the Gulick MS specific symptom scale.
138 patients were entered, and two were lost from each group. There was no statistically significant difference between the groups at entry or at follow up. Analysis of covariance suggested that treated patients had better outcomes on four of the five scales used. Both groups showed a reduction of 2 GNDS points within the first two weeks, and when data from all time points were considered, the treated group had a significant improvement of 0.6 GNDS points from two weeks onwards.
Patients with multiple sclerosis improved by 2 GNDS points after starting vitamin B-12 injections. The addition of lofepramine and L-phenylalanine added a further 0.6 points benefit. More research is needed to confirm and explore the significance of this clinically small difference.


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